6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFYOSXXZXFIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387668 | |
| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351982-48-4 | |
| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest for its potential applications in medicinal chemistry and materials science. The cyclohexene scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents, valued for its conformational rigidity and synthetic versatility.[1][2] This document details a reliable two-step synthetic pathway, beginning with the foundational Diels-Alder reaction to form the cyclohexene ring, followed by a direct amidation to introduce the phenethylcarbamoyl moiety. Each experimental stage is accompanied by in-depth procedural explanations, causality behind methodological choices, and rigorous characterization data to validate the final product's identity and purity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical entity.
Introduction: The Scientific Rationale
The cyclohexene carboxylic acid framework is a cornerstone in the design of novel bioactive molecules.[1] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.[2] Derivatives of cyclohexene carboxylic acids have shown a wide spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[1][3] The title compound, this compound, combines this privileged scaffold with a phenethylamino group, a pharmacophore present in numerous physiologically active compounds. This guide elucidates a practical and efficient synthesis to access this molecule, paving the way for further investigation into its potential therapeutic applications.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the core cyclohexene ring via a Diels-Alder reaction. This is followed by the coupling of the resulting carboxylic acid with phenethylamine.
Overall Synthetic Workflow
The synthetic pathway is outlined below. The initial [4+2] cycloaddition between 1,3-butadiene and acrylic acid yields cyclohex-3-enecarboxylic acid. This intermediate is then subjected to an amidation reaction with phenethylamine to afford the final product.
Caption: Synthetic workflow for this compound.
Step 1: Diels-Alder Reaction for Cyclohex-3-enecarboxylic acid
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[4] In this step, 1,3-butadiene acts as the diene and acrylic acid serves as the dienophile in a concerted [4+2] cycloaddition.[5]
Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, combine acrylic acid (1.0 equivalent) and a suitable solvent such as toluene.
-
Diene Addition: Cool the mixture and introduce condensed 1,3-butadiene (1.2 equivalents).
-
Reaction Conditions: Seal the vessel and heat to a temperature between 100-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] The use of a Lewis acid catalyst, such as aluminum chloride, can accelerate the reaction, although this may require anhydrous conditions.[7]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure cyclohex-3-enecarboxylic acid.[8]
Causality of Experimental Choices:
-
Solvent: Toluene is selected for its ability to dissolve the reactants and its relatively high boiling point, which is suitable for the thermal conditions of the reaction.
-
Stoichiometry: A slight excess of the volatile 1,3-butadiene is used to ensure the complete consumption of the acrylic acid.
-
Temperature: The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.[6]
Step 2: Amidation of Cyclohex-3-enecarboxylic acid
The formation of the amide bond is a critical step in this synthesis. While traditional methods often involve the use of coupling reagents, a direct thermal amidation offers a more atom-economical approach.[9][10]
Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohex-3-enecarboxylic acid (1.0 equivalent) in a high-boiling solvent like toluene or xylene.
-
Amine Addition: Add phenethylamine (1.05 equivalents) to the solution.
-
Catalyst (Optional): While the reaction can proceed thermally, the addition of a catalyst such as nickel(II) chloride (10 mol%) can improve the reaction rate and yield.[11]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-140 °C) for several hours. The formation of water as a byproduct drives the reaction forward, and its removal can be facilitated by a Dean-Stark apparatus.[9] Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the reaction mixture can be washed with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.[12]
Causality of Experimental Choices:
-
Direct Amidation: This method is chosen for its simplicity and reduced waste generation compared to syntheses requiring stoichiometric activating agents.[11]
-
Excess Amine: A slight excess of phenethylamine helps to ensure the complete conversion of the carboxylic acid.
-
High Temperature: The thermal energy is required to overcome the activation barrier for the direct condensation of the carboxylic acid and amine, which initially form an unreactive ammonium carboxylate salt at lower temperatures.[10]
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenethyl group, the olefinic protons of the cyclohexene ring, the amide N-H proton, and the aliphatic protons of the cyclohexene and ethyl bridge. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring and ethyl bridge. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C=C stretch of the alkene. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₉NO₃ (273.33 g/mol ).[13] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol [13] |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Potential Applications and Future Directions
The synthesized this compound is a promising candidate for further investigation in several areas:
-
Drug Discovery: The molecule can be used as a scaffold for the development of new therapeutic agents.[14] The carboxylic acid and amide functionalities provide handles for further chemical modification to explore structure-activity relationships.
-
Materials Science: The rigid cyclohexene core and the presence of hydrogen bonding motifs (amide and carboxylic acid) suggest potential applications in the design of novel polymers and organized molecular assemblies.[2]
Future research could focus on the synthesis of a library of derivatives by varying the amine component in the amidation step to explore a wider chemical space for biological screening.
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis for this compound. The methodology, grounded in established chemical principles, provides a clear pathway for researchers to access this valuable compound. The comprehensive characterization data serves as a benchmark for product validation. The versatile structure of the title compound holds significant potential for future applications in both medicinal chemistry and materials science, making it a valuable addition to the synthetic chemist's toolkit.
References
- Lording, W. J., Fallon, T., Sherburn, M. S., & Paddon-Row, M. N. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science.
- Mowry, D. T., & Ringwald, E. L. (1950). V. The Diels-Alder Adducts of l-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate. Journal of the American Chemical Society.
- Weiss, M., Gräwe, D., & Kirschning, A. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025).
- Freindorf, M., & Kraka, E. (2022).
- Inukai, T., & Kasai, M. (1966). Diels—Alder Reactions of Acrylic Acid Derivatives Catalyzed by Aluminum Chloride. The Journal of Organic Chemistry.
- Wiley. (2023). 3-Cyclohexene-1-carboxylic acid. SpectraBase.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research.
- National Center for Biotechnology Information. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. PubChem.
- Akbas, E., et al. (2024).
- NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. NIST WebBook.
- Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications.
- NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. NIST WebBook.
- Sigma-Aldrich. (n.d.). 3-Cyclohexene-1-carboxylic acid 97. Sigma-Aldrich.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 6-Phenethylcarbamoyl-cyclohex-3-ene-carboxylic acid. Santa Cruz Biotechnology.
- Gümrükçüoğlu, N., et al. (2010). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules.
- Durham E-Theses. (n.d.).
- The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
- Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science.
- National Center for Biotechnology Information. (n.d.). N-(2,5-dimethylphenyl)cyclohex-3-ene-1-carboxamide. PubChem.
- BenchChem. (2025).
- Gómez-Sánchez, E., & Marco-Contelles, J. (2005). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Tetrahedron.
- Szymańska, E., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. s3.smu.edu [s3.smu.edu]
- 5. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 6. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-环己烯-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scbt.com [scbt.com]
- 14. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
Physicochemical properties of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.
An In-Depth Technical Guide to the Physicochemical Characterization of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the detailed physicochemical characterization of the novel chemical entity (NCE), this compound.
As this compound is not extensively documented in publicly available literature, this document serves as both a theoretical guide and a practical standard operating procedure (SOP) for its initial scientific assessment. We will delve into the "why" behind each experimental choice, ensuring that the data generated is not only accurate but also contextually relevant for drug development professionals. The methodologies described herein are designed to be self-validating, providing a robust and trustworthy dataset for critical decision-making in the early stages of the drug development pipeline.
Molecular Structure and Computational Analysis
Before embarking on wet-lab experiments, a foundational understanding of the molecule's structure is paramount. The name "this compound" implies a specific arrangement of functional groups that will govern its behavior.
Proposed Structure:
Based on IUPAC nomenclature, the structure consists of a cyclohex-3-enecarboxylic acid scaffold. A phenethylcarbamoyl group is attached at the 6-position of the cyclohexane ring. The stereochemistry at the chiral centers (C1 and C6) would need to be defined for a specific stereoisomer, but for this guide, we will consider the racemic mixture unless specified otherwise.
A crucial first step is to perform in-silico predictions of key physicochemical properties. These computational models, while not a substitute for experimental data, are invaluable for hypothesis generation and experimental design.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight ( g/mol ) | 301.38 | Influences diffusion and transport across membranes. |
| pKa (acidic) | 4.5 - 5.5 | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (basic) | N/A | The amide group is generally considered neutral. |
| cLogP | 2.5 - 3.5 | Predicts lipophilicity, which affects membrane permeability, solubility, and metabolism. |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | Indicates the potential for hydrogen bonding and influences membrane penetration. |
Experimental Determination of Physicochemical Properties
The following sections outline the detailed experimental protocols for the empirical determination of the most critical physicochemical properties.
Acid Dissociation Constant (pKa)
The pKa is arguably one of the most important parameters, as it dictates the charge state of the molecule at a given pH. For a molecule with a carboxylic acid, like our compound of interest, this will heavily influence its interaction with biological membranes and targets.
-
Preparation of the Analyte Solution: Accurately weigh approximately 5 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Use a micro-burette for precise delivery of the titrant.
-
Titration: Titrate the analyte solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The Henderson-Hasselbalch equation is used to confirm the value.
Causality: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation/deprotonation events. The choice of a co-solvent is critical for compounds with low aqueous solubility, ensuring the molecule remains in solution throughout the titration.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. We will determine both LogP (for the neutral species) and LogD (which considers all ionization states at a given pH).
-
Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and vice-versa by shaking them together for 24 hours, followed by separation.
-
Compound Addition: Dissolve a known amount of this compound in the aqueous phase to a final concentration of approximately 1 mg/mL.
-
Equilibration: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound. Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
LogP (or LogD at the specific pH) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Trustworthiness: The shake-flask method, while labor-intensive, is considered the most reliable method for LogP determination. Pre-saturation of the solvents is a critical step to ensure that the volumes of the phases do not change during the experiment, which would lead to inaccurate concentration measurements.
Aqueous Solubility
Aqueous solubility is a critical factor for oral absorption and formulation development. Poor solubility is a common reason for the failure of drug candidates.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
-
Data Reporting: Report the solubility in µg/mL or µM at each pH.
Experimental Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Summary of Experimentally Determined Properties (Hypothetical Data)
The following table presents a hypothetical but realistic set of experimental data for this compound, based on the protocols described above.
Table 2: Experimentally Determined Physicochemical Properties
| Property | Experimental Value | Method Used | Conditions |
| pKa | 4.8 ± 0.1 | Potentiometric Titration | 50:50 MeOH:Water, 25°C |
| LogP | 3.1 ± 0.2 | Shake-Flask | n-octanol/water, 25°C |
| LogD (pH 7.4) | 1.2 ± 0.1 | Shake-Flask | n-octanol/PBS, 25°C |
| Aqueous Solubility (pH 2.0) | > 500 µg/mL | Shake-Flask | 0.01 M HCl, 37°C |
| Aqueous Solubility (pH 7.4) | 50 ± 5 µg/mL | Shake-Flask | PBS, 37°C |
Integrated Analysis and Implications for Drug Development
The physicochemical profile of this compound, as outlined by our hypothetical data, provides critical insights for its development as a potential therapeutic agent.
-
Ionization and Solubility: With a pKa of 4.8, the compound will be predominantly ionized (negatively charged) at physiological pH (7.4). This is consistent with the observed drop in LogD at pH 7.4 compared to LogP and the significantly lower aqueous solubility at pH 7.4 compared to pH 2.0. The poor solubility at physiological pH could present a challenge for oral absorption and may necessitate formulation strategies such as salt formation or the use of solubility enhancers.
-
Lipophilicity and Permeability: The LogP value of 3.1 suggests good lipophilicity for the neutral form of the molecule. However, the LogD at pH 7.4 of 1.2 indicates that the ionized form has a more balanced hydrophilic-lipophilic character. This value is often considered within a favorable range for cell membrane permeability, though experimental validation using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) would be a logical next step.
Logical Relationship Diagram
Caption: Interplay of Physicochemical Properties and Biological Fate.
Conclusion and Future Directions
This guide has established a comprehensive framework for the initial physicochemical characterization of the novel compound this compound. By integrating computational predictions with robust experimental protocols, we can build a reliable data package to inform the early stages of drug development. The hypothetical data presented herein suggests a molecule with interesting properties that warrant further investigation, particularly concerning its solubility at physiological pH.
Future studies should focus on experimental permeability assays, plasma protein binding, and metabolic stability to build a more complete ADME profile. The insights gained from this initial characterization are fundamental to guiding medicinal chemistry efforts for lead optimization and developing appropriate formulations for in vivo studies.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. [Link]
-
Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate in-vivo absorption. In Drug Bioavailability (pp. 205-231). Wiley. [Link]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Novel Cyclohexene Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel chemical scaffolds with potent and selective biological activities is relentless. Among these, cyclohexene carboxamide derivatives have emerged as a versatile and promising class of compounds, demonstrating a remarkable breadth of therapeutic potential. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of facts to provide a synthesized understanding of the core mechanisms of action of these intriguing molecules. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific evidence.
The Therapeutic Promise of a Privileged Scaffold
The cyclohexene carboxamide core, a six-membered carbocycle with an exocyclic amide linkage, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, combined with the hydrogen bonding capabilities of the carboxamide group, allows for diverse and specific interactions with a range of biological targets. This structural versatility has been harnessed to develop derivatives with significant anticancer, anti-inflammatory, and antimicrobial properties. Understanding the precise molecular mechanisms underpinning these activities is paramount for their rational design and optimization as next-generation therapeutics.
Anticancer Mechanisms: Orchestrating Cell Death and Halting Proliferation
A significant body of research has focused on the anticancer potential of cyclohexene carboxamide derivatives. Their mechanism of action in this context is often multifaceted, converging on the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis: A Multi-pronged Attack
Several novel 1,1-disubstituted cyclohexane-1-carboxamides have been identified as potent inducers of apoptosis in various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.[1][2] The apoptotic cascade is a tightly regulated process, and these derivatives appear to intervene at multiple key junctures.
Key Mechanistic Insights:
-
Caspase Activation: A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Certain cyclohexene carboxamide derivatives have been shown to induce the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2] The activation of caspase-8 suggests an engagement of the extrinsic (death receptor-mediated) pathway, while caspase-9 activation points to the involvement of the intrinsic (mitochondrial) pathway.
-
Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is critically regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax, promote mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation. Conversely, anti-apoptotic members, like Bcl-2, inhibit this process. Studies have demonstrated that effective cyclohexene carboxamide derivatives can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while concurrently increasing the Bax/Bcl-2 ratio.[2] This shift in the balance towards pro-apoptotic signals is a crucial event in triggering cancer cell death.
Experimental Workflow for Assessing Apoptosis Induction:
The following workflow provides a robust methodology for characterizing the pro-apoptotic activity of novel cyclohexene carboxamide derivatives.
Caption: Experimental workflow for the evaluation of apoptosis induction by cyclohexene carboxamide derivatives.
Cell Cycle Arrest: A Roadblock for Cancer Progression
In addition to inducing apoptosis, some cyclohexene carboxamide derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. One study reported that a particularly potent derivative induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[1] This prevents the cells from entering mitosis and ultimately leads to a reduction in tumor growth.
Experimental Protocol for Cell Cycle Analysis:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with the cyclohexene carboxamide derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight. The use of cold ethanol is crucial for proper fixation and permeabilization of the cell membrane.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A eliminates RNA to prevent non-specific staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle distribution of treated cells with the control. A significant accumulation of cells in a particular phase indicates cell cycle arrest.
Anti-inflammatory Mechanism: Targeting Key Signaling Hubs
Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Certain cyclohexene carboxamide derivatives have demonstrated potent anti-inflammatory effects by modulating critical inflammatory signaling pathways.
Selective Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
A groundbreaking discovery in this area is the identification of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, also known as TAK-242, as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[3] TLR4 is a pattern recognition receptor that plays a central role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
The TLR4 Signaling Cascade and its Inhibition:
Upon binding of LPS, TLR4 initiates a complex intracellular signaling cascade that culminates in the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] TAK-242 exerts its anti-inflammatory effects by selectively suppressing TLR4 intracellular signaling, thereby inhibiting the production of these key inflammatory mediators.[3] Importantly, TAK-242 does not inhibit signaling by other Toll-like receptors (TLR2, -3, and -9), highlighting its specificity.[3]
Caption: Simplified schematic of the TLR4 signaling pathway and the inhibitory action of TAK-242.
Dual Inhibition of COX-2 and 5-LOX
Other cyclohexanone derivatives have been shown to possess anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[4] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain. The dual inhibition of both pathways offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, as it may provide broader anti-inflammatory coverage with a potentially improved side-effect profile.
Antimicrobial Activity: A Growing Area of Investigation
The emergence of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antibiotics.[5] Cyclohexene carboxamide derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[6][7][8]
While the precise mechanisms of antimicrobial action are still under active investigation, some studies suggest that these compounds may disrupt microbial cell membranes or interfere with essential metabolic pathways.[5] For instance, some derivatives have demonstrated bacteriostatic activity against Staphylococcus aureus and Yersinia enterocolitica.[7] Further research is needed to fully elucidate the molecular targets and mechanisms of action of these compounds in microbial systems.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative cyclohexene carboxamide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5i | MCF-7 (Breast) | 3.25 | Doxorubicin | 6.77 | [1] |
| 5i | A549 (Lung) | 6.95 | Doxorubicin | 0.887 | [1] |
| 5i | HepG2 (Liver) | 11.5 | Doxorubicin | 3.07 | [1] |
| 6a | A549 (Lung) | 3.03 | Doxorubicin | 3.01 | [2] |
| 8a | A549 (Lung) | 5.21 | Doxorubicin | 3.01 | [2] |
| 3l | HCT-116 (Colorectal) | 6 | Cisplatin | 8 | [9] |
| 3l | HuH-7 (Liver) | 4.5 | Cisplatin | 14.7 | [9] |
Conclusion and Future Directions
Novel cyclohexene carboxamide derivatives represent a highly versatile and promising class of bioactive molecules with demonstrated efficacy in preclinical models of cancer and inflammation. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest in cancer cells to the selective inhibition of key inflammatory signaling pathways. As our understanding of the molecular intricacies of these compounds deepens, so too will our ability to rationally design and develop next-generation derivatives with enhanced potency, selectivity, and therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and expanding their application to other disease areas.
References
-
Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers | Request PDF. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. PubMed. [Link]
-
A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling. PubMed. [Link]
-
Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. MDPI. [Link]
-
Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach | Request PDF. ResearchGate. [Link]
-
Cyclohexane and its functionally substituted derivatives. SciSpace. [Link]
-
Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. PubMed. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 2. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Guide to the Spectroscopic Analysis of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. Designed for researchers and professionals in drug development and chemical analysis, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the causality behind experimental choices and data interpretation, this guide serves as an authoritative reference for the structural confirmation and analysis of this bifunctional molecule.
Introduction and Molecular Overview
This compound (Molecular Formula: C₁₆H₁₉NO₃, Molecular Weight: 273.33 g/mol ) is a complex organic molecule featuring a diverse array of functional groups, making it an excellent subject for a multi-technique spectroscopic analysis.[1] The structure contains a cyclohexene core, a carboxylic acid, a secondary amide, and a phenyl ring. This combination of saturated and unsaturated, acidic and neutral functionalities presents unique spectroscopic signatures that, when analyzed cohesively, allow for unambiguous structural elucidation.
The accurate characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. This guide will deconstruct the analysis process for each major spectroscopic technique, providing predicted data, validated experimental protocols, and the underlying scientific reasoning.
Molecular Structure:

Figure 1. Chemical structure of cis-6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.
For the purpose of this guide, the cis-diastereomer is assumed, a common outcome in synthetic pathways involving Diels-Alder reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.
¹H NMR Analysis: Mapping the Proton Environment
Theoretical Insight: ¹H NMR provides information on the number of distinct proton environments (chemical shift), the relative number of protons in each environment (integration), and the connectivity of neighboring protons (spin-spin coupling). The chemical shift (δ) is highly sensitive to the local electronic environment; electronegative atoms and π-systems (like C=C or aromatic rings) deshield protons, shifting their resonance downfield (to a higher ppm value).
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Notes |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a very broad signal. Its position is concentration and solvent-dependent. |
| Aromatic (Phenyl, C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the monosubstituted benzene ring. The overlapping signals typically resolve into a complex multiplet. |
| Amide (-NH) | 6.0 - 7.5 | Broad Triplet | 1H | The chemical shift is variable due to hydrogen bonding. It should show coupling to the adjacent -CH₂- group, appearing as a broad triplet (or broad signal). |
| Alkene (-CH=CH-) | 5.6 - 5.8 | Multiplet | 2H | The two vinyl protons on the cyclohexene ring are in a similar electronic environment but will show coupling to each other and to adjacent allylic protons. |
| Phenethyl (-CH₂-N) | 3.4 - 3.6 | Quartet or dt | 2H | This methylene group is adjacent to the electronegative nitrogen of the amide and coupled to both the amide proton (-NH) and the other phenethyl methylene group (-CH₂-Ph). |
| Phenethyl (-CH₂-Ph) | 2.8 - 3.0 | Triplet | 2H | This methylene group is adjacent to the phenyl ring and coupled to the -CH₂-N group, resulting in a triplet.[2] |
| Cyclohexene Ring (C1-H, C6-H) | 2.6 - 3.1 | Multiplet | 2H | These methine protons are adjacent to the electron-withdrawing carbonyl groups of the acid and amide, respectively, causing a downfield shift relative to other aliphatic protons. |
| Cyclohexene Ring (Allylic CH₂) | 2.1 - 2.5 | Multiplet | 4H | The four allylic protons are adjacent to the C=C double bond, which causes a moderate downfield shift. They will show complex coupling patterns. |
¹³C NMR Analysis: The Carbon Skeleton
Theoretical Insight: Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, followed by aromatic/alkene carbons, and then aliphatic carbons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Notes |
| Carboxylic Acid (-C OOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears at the low-field end of the spectrum.[3] |
| Amide (-C ONH-) | 170 - 175 | Amide carbonyls are also significantly deshielded, appearing slightly upfield from carboxylic acid carbonyls.[3] |
| Aromatic (Quaternary, C1') | ~138 | The ipso-carbon of the phenyl ring to which the ethyl chain is attached. This peak is often of lower intensity. |
| Aromatic (CH) | 126 - 129 | The five CH carbons of the phenyl ring will appear in this region. Due to symmetry, the ortho/meta carbons may overlap. |
| Alkene (-CH=CH-) | 124 - 128 | The two sp² carbons of the cyclohexene double bond. |
| Cyclohexene (C1, C6) | 40 - 50 | These sp³ methine carbons are bonded to electron-withdrawing groups, shifting them downfield. |
| Phenethyl (-C H₂-N) | ~41 | This carbon is directly attached to the electronegative nitrogen atom. |
| Phenethyl (-C H₂-Ph) | ~36 | The benzylic carbon atom. |
| Cyclohexene (Allylic CH₂) | 24 - 30 | The two sp³ methylene carbons adjacent to the double bond. |
NMR Experimental Protocol
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that obscure important regions.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (on a 500 MHz Spectrometer):
-
Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils. This is crucial for achieving high-resolution spectra with sharp peaks.
-
¹H Spectrum: Acquire a standard one-pulse proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (from hundreds to thousands) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of absorption is specific to the type of bond and its associated functional group, making IR an excellent tool for functional group identification.
Predicted Key IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape | Causality & Expert Notes |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded dimer formed by carboxylic acids, which creates a wide continuum of bond energies.[4][5][6] |
| ~3300 | N-H Stretch | Secondary Amide | Moderate, Sharp | The N-H bond stretch in secondary amides typically appears as a single, relatively sharp peak.[7][8] |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic & Alkene | Medium | Stretching of C-H bonds where the carbon is sp² hybridized.[7][8] |
| 2850 - 3000 | C-H Stretch (sp³) | Aliphatic | Medium | Stretching of C-H bonds where the carbon is sp³ hybridized. |
| ~1710 | C=O Stretch | Carboxylic Acid (Dimer) | Very Strong, Sharp | The carbonyl stretch is very intense due to the large change in dipole moment. The frequency is lowered to ~1710 cm⁻¹ by hydrogen bonding.[5][7][8] |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Very Strong, Sharp | This is one of the most characteristic absorptions in the spectrum. Its position is lower than ketones due to resonance with the nitrogen lone pair.[9] |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Strong | This band arises from a combination of N-H bending and C-N stretching and is highly characteristic of secondary amides.[9] |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring | Medium, Sharp | Aromatic rings typically show a pair of sharp absorptions in this region.[7][8] |
IR Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes characteristic fragmentation, providing a molecular fingerprint that reveals structural information. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a useful validation check.[3]
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺•): m/z = 273. The presence of this peak confirms the molecular weight. As per the Nitrogen Rule, the odd mass corresponds to the single nitrogen atom in the structure.[3]
Major Fragmentation Pathways:
The fragmentation is dictated by the formation of the most stable carbocations and neutral losses.
| Predicted m/z | Lost Fragment | Proposed Fragment Structure | Fragmentation Mechanism |
| 228 | 45 (•COOH) | [M - COOH]⁺ | Alpha-cleavage of the carboxylic acid group.[10] |
| 168 | 105 (C₈H₉•) | [M - C₈H₉]⁺ | Cleavage of the amide C-N bond, losing the phenethyl radical. |
| 121 | 152 (C₈H₉NO₂) | [C₈H₁₁N]⁺• | Cleavage of the amide bond to form the stable phenethylamine radical cation.[11] |
| 91 (Base Peak) | 182 (C₉H₁₂NO₃) | [C₇H₇]⁺ | Benzylic Cleavage. Fission of the C-C bond between the two methylene groups of the phenethyl moiety leads to the highly stable tropylium cation. This is often the most abundant ion (base peak). |
MS Experimental Protocol (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample is vaporized and bombarded with 70 eV electrons (standard for EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Visualization and Workflows
Overall Spectroscopic Analysis Workflow
Caption: Major EI fragmentation pathways.
Integrated Analysis and Conclusion
No single spectroscopic technique provides the complete structural picture. The true power of this analysis lies in the integration of all data:
-
MS provides the molecular weight (273) and key fragments like the tropylium ion (m/z 91), confirming the presence of the phenethyl group.
-
IR confirms the essential functional groups: the extremely broad O-H stretch for the carboxylic acid, the sharp N-H stretch, and the distinct C=O absorptions for both the acid (~1710 cm⁻¹) and the amide (~1650 cm⁻¹).
-
NMR puts all the pieces together. ¹H NMR confirms the number of aromatic (5H), alkene (2H), and exchangeable (2H) protons, while the distinct methylene signals for the phenethyl group (~3.5 and ~2.9 ppm) confirm its connectivity to the amide and phenyl ring, respectively. ¹³C NMR confirms the carbon count (16 unique signals expected) and the presence of two different carbonyl environments.
Together, these techniques provide a self-validating and unambiguous confirmation of the structure of this compound. This guide has outlined the theoretical basis, practical protocols, and expected outcomes for such an analysis, providing a robust framework for researchers in the field.
References
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
da Silva, G. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). Retrieved from [Link]
-
TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
-
Blackwell, L. F., Buckley, P. D., & Jolley, K. W. (1974). Correlation of N.M.R. shifts with chemical reactivity in phenethyl systems. Australian Journal of Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
-
Michigan State University. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior Application Scientist's In-depth Technical Guide to the Preliminary Biological Screening of N-phenethyl Substituted Carboxamides
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of the preliminary biological screening of N-phenethyl substituted carboxamides, a chemical scaffold of significant interest in contemporary drug discovery. We will delve into the foundational principles of a tiered screening approach, followed by detailed, field-proven protocols for evaluating the anticancer, anticonvulsant, and antimicrobial potential of these compounds. The narrative emphasizes the causal logic behind experimental choices, data interpretation, and the critical role of structure-activity relationship (SAR) analysis in guiding lead optimization. This document is intended to serve as a practical resource for researchers aiming to systematically assess the therapeutic promise of novel N-phenethyl substituted carboxamides.
Introduction: The Therapeutic Potential of N-phenethyl Substituted Carboxamides
The N-phenethyl substituted carboxamide moiety is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active molecules. The phenethyl group often confers favorable pharmacokinetic properties, such as improved cell permeability, while the carboxamide linkage provides a stable and versatile scaffold for chemical modification. This combination has led to the discovery of compounds with a broad spectrum of therapeutic activities, including but not limited to anticancer, anticonvulsant, and antimicrobial effects. The preliminary biological screening of novel analogues is a critical first step in identifying promising lead compounds for further development.
The Screening Cascade: A Strategic Approach to Early-Stage Drug Discovery
A successful preliminary biological screening program is not a random assortment of assays but a strategically designed "screening cascade." This tiered approach is designed to efficiently and cost-effectively identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties.[1][2][3] The cascade typically begins with high-throughput in vitro assays to identify initial "hits," which are then subjected to more rigorous secondary assays and, eventually, in vivo models.[1]
Caption: A generalized drug discovery screening cascade.
Synthesis of N-phenethyl Substituted Carboxamides: A Brief Overview
The synthesis of N-phenethyl substituted carboxamides is typically achieved through the coupling of a carboxylic acid with a phenethylamine derivative. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with the desired phenethylamine in the presence of a base.[4] Another approach is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4] The diversity of commercially available carboxylic acids and phenethylamines allows for the creation of large libraries of analogues for screening.
Anticancer Activity Screening
The evaluation of anticancer activity is a cornerstone of screening N-phenethyl substituted carboxamides, as many derivatives have shown promise in this area.[3][5][6]
Rationale and Experimental Design
The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.[3] The choice of cell lines should ideally represent different cancer types (e.g., breast, colon, lung) to identify broad-spectrum activity or potential selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the N-phenethyl substituted carboxamide compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified CO2 incubator.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Data Presentation and Interpretation
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10] This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 1: Hypothetical Anticancer Activity of N-phenethyl Substituted Carboxamides
| Compound ID | Substitution Pattern | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| NPC-001 | Unsubstituted | 25.4 | 32.1 | 45.8 |
| NPC-002 | 4-Chloro | 8.2 | 10.5 | 15.3 |
| NPC-003 | 4-Methoxy | 35.1 | 48.9 | > 100 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.[9][11][12]
Mechanistic Insights and Structure-Activity Relationship (SAR)
SAR studies have indicated that the nature and position of substituents on the phenethyl ring can significantly influence anticancer activity.[13] For instance, the presence of an N-phenethyl carboxamide has been shown to enhance antiproliferative activity.[13] Some carboxamide derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the JAK/STAT or MAPK pathways.[1][14][15]
Caption: Potential inhibition of the JAK/STAT pathway by N-phenethyl carboxamides.
Anticonvulsant Activity Screening
N-phenethyl substituted carboxamides are also explored for their potential as anticonvulsant agents.[16]
Rationale and Experimental Design
Preliminary in vivo screening for anticonvulsant activity is typically conducted using rodent models of induced seizures. The two most common models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.[17] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[5]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test:
-
Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally or orally.
-
Electrode Placement: Apply corneal electrodes after local anesthesia.[18]
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[18]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[19] Protection is defined as the absence of this phase.[18]
Pentylenetetrazole (PTZ) Seizure Test:
-
Animal Preparation: Administer the test compound to mice or rats.
-
PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).[20]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.[21]
Data Presentation and Interpretation
The anticonvulsant activity is quantified as the ED50, the dose of the compound that protects 50% of the animals from the induced seizure.[22]
Table 2: Hypothetical Anticonvulsant Activity of N-phenethyl Substituted Carboxamides
| Compound ID | Substitution Pattern | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
| NPC-004 | Unsubstituted | > 100 | > 100 |
| NPC-005 | 2,6-Dimethyl | 35.2 | 48.5 |
| NPC-006 | 4-Fluoro | 28.9 | 41.3 |
| Phenytoin | (Positive Control) | 8.7 | Inactive |
| Ethosuximide | (Positive Control) | Inactive | 130 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.[23][24][25]
Structure-Activity Relationship (SAR) Insights
For anticonvulsant activity, SAR studies suggest that the nature of substituents on the phenyl ring of the phenethyl moiety can be critical.[8][26] For instance, small, lipophilic groups may enhance activity in the MES test.[7] The amide linker is also thought to play a crucial role in the interaction with the biological target.[7]
Antimicrobial Activity Screening
The antimicrobial potential of N-phenethyl substituted carboxamides is another important area of investigation.[27]
Rationale and Experimental Design
The initial screening for antimicrobial activity is performed in vitro to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[28]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[29]
-
Inoculate with Microorganisms: Add a standardized suspension of the test microorganism to each well.[28]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[28]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[29]
Data Presentation and Interpretation
The antimicrobial activity is reported as the MIC value in µg/mL or µM.
Table 3: Hypothetical Antimicrobial Activity of N-phenethyl Substituted Carboxamides
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NPC-007 | Unsubstituted | 64 | > 128 | > 128 |
| NPC-008 | 3,4-Dichloro | 8 | 32 | 64 |
| NPC-009 | 4-Nitro | 16 | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.015 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.[17][18][19]
Structure-Activity Relationship (SAR) Insights
SAR studies in the antimicrobial field have shown that lipophilicity and the presence of electron-withdrawing groups can influence activity.[29] For example, halogen substitutions on the phenyl ring have been shown to enhance antibacterial activity in some carboxamide series.[20] The mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[2]
Conclusion and Future Directions
The preliminary biological screening of N-phenethyl substituted carboxamides is a multifaceted process that requires a systematic and logical approach. This guide has outlined the key in vitro and in vivo assays for assessing their anticancer, anticonvulsant, and antimicrobial potential. The interpretation of the data generated from these screens, particularly in the context of structure-activity relationships, is crucial for the identification of promising lead compounds. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most active compounds to guide their further optimization into potential therapeutic agents.
References
-
Al-Suwaidan, I. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6539. [Link]
-
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 196-198. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102008. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Concept Life Sciences. (n.d.). Screening Cascade Development Services. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
-
GARDP Revive. (n.d.). Screening cascade. [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
-
Chen, Y. C., et al. (2021). Caffeic Acid Phenethyl Ester and Caffeamide Derivatives Suppress Oral Squamous Carcinoma Cells. Molecules, 26(16), 4968. [Link]
-
El-Sayed, M. A. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(12), 4847. [Link]
-
Atwell, G. J., et al. (2000). Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs. Journal of Medicinal Chemistry, 43(6), 1048-1055. [Link]
-
Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1749-1756. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
Shah, S. M. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 682. [Link]
-
T. Horton Checkpoint lab. (1994). MTT Cell Assay Protocol. [Link]
-
Liu, K. C., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(7), 3021-3029. [Link]
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e56573. [Link]
-
Ernawati, T., et al. (2020). Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Malaysian Journal of Chemistry, 22(1), 10-19. [Link]
-
Miyamoto, T., et al. (2024). Structure-activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. Future Medicinal Chemistry, 16(20), 2135-2150. [Link]
-
Barker-Haliski, M. L., & White, H. S. (2015). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 56(10), 1515-1527. [Link]
-
Sadowska, A., et al. (2021). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 5948. [Link]
-
Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]
-
St-Laurent, M., et al. (2018). ED 50 and LD 50 dose-response curves demonstrate reduced sensitivity of young wild-type mice. ResearchGate. [Link]
-
ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) of fungal extracts on different yeast species. Means ± SD (mg/mL). [Link]
-
Rather, R. A., & Bhagat, M. (2018). Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics. Anticancer Agents in Medicinal Chemistry, 18(1), 21-34. [Link]
-
Pérez-Peña, M., et al. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Microbiology, 14, 1189311. [Link]
-
Bialer, M., & Yagen, B. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 844-849. [Link]
-
ResearchGate. (n.d.). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
-
EUPATI. (n.d.). Basic principles of non-clinical development: In silico, in vitro, and in vivo studies. [Link]
-
Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: n-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Cell Viability Assays. [Link]
-
JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Southeast Asian Fisheries Development Center/Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Praxis Precision Medicines. (2023). PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). The Assay Guidance Manual. Cell Viability Assays. [Link]
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. [Link]
-
ResearchGate. (n.d.). MIC values of synthesized compounds against selected microbial strains. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of compounds 1-3 against test organisms. [Link]
-
ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration is provided in µg/mL. [Link]
-
ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. [Link]
-
Onishi, Y., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(6), 9577-9585. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [New amides of phenazine-1-carboxylic acid: antimicrobial activity and structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells [mdpi.com]
- 13. Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of Novel 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic Acid
Abstract
The discovery and characterization of novel bioactive molecules are foundational to the advancement of pharmaceutical and materials science. This technical guide provides an in-depth, multi-faceted approach to the complete structure elucidation of a novel compound, 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, detailing the rationale behind the selection of analytical techniques and the interpretation of the resulting data. We will navigate the entire process, from initial synthesis and purification to the definitive determination of molecular formula, connectivity, and stereochemistry, employing a synergistic combination of spectroscopic and crystallographic methods.
Introduction: The Significance of Carboxylic Acid Derivatives
Carboxylic acids and their derivatives are a cornerstone of organic chemistry and pharmacology, featuring prominently in a vast array of biologically active compounds. The specific molecule at the heart of this guide, this compound, combines several key structural motifs: a cyclohexene ring, a carboxylic acid, and a phenethylamide side chain. This unique combination suggests potential applications in areas where molecular recognition and specific binding interactions are paramount. The cyclohexene scaffold provides conformational constraints, while the carboxylic acid and amide functionalities offer hydrogen bonding capabilities, crucial for interactions with biological targets. Accurate and unambiguous structure elucidation is the critical first step in understanding the structure-activity relationships (SAR) of this and related novel compounds.
Synthesis and Purification: Establishing a Foundation of Purity
The journey to structure elucidation begins with the synthesis of the target molecule. A plausible synthetic route involves the reaction of cyclohex-3-enecarboxylic acid with phenethylamine.[1][2] This section outlines a generalized procedure, emphasizing the importance of purification to obtain a sample suitable for rigorous analytical characterization.
Synthetic Protocol: Amide Coupling
A common method for forming the amide bond is the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of cyclohex-3-enecarboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add an activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.
-
Amine Addition: After the activation is complete (as monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the acyl chloride carbonyl stretch), a solution of phenethylamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: The reaction mixture is quenched with water, and the organic layer is washed successively with dilute acid, dilute base, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Rationale for Purification
Impurities, even in small amounts, can significantly complicate spectroscopic analysis, leading to ambiguous or erroneous structural assignments. Column chromatography is chosen for its ability to separate the desired product from unreacted starting materials and byproducts based on polarity. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) to be >95% before proceeding with structural analysis.
A Multi-Modal Approach to Structure Elucidation
No single analytical technique can definitively and comprehensively determine the structure of a novel compound. Therefore, a synergistic and orthogonal approach is employed, where the data from each method corroborates and complements the others.
Caption: Overall workflow for the structure elucidation of a novel compound.
Mass Spectrometry: Determining the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and, by extension, the molecular formula of a novel compound.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample is introduced into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Data Interpretation and Causality
The high mass accuracy of the instrument allows for the determination of the elemental composition from the measured mass-to-charge ratio (m/z). For this compound (C₁₆H₁₉NO₃), the expected exact mass is 273.1365. The observation of ions corresponding to this mass with high accuracy (typically < 5 ppm error) provides strong evidence for the proposed molecular formula. Amides, containing a nitrogen atom, follow the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]
Table 1: Expected HRMS Data
| Ion | Expected m/z |
| [M+H]⁺ | 274.1438 |
| [M-H]⁻ | 272.1292 |
| [M+Na]⁺ | 296.1257 |
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group.[4] For carboxylic acids, characteristic losses of H₂O and COOH can be observed.[5]
Infrared Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: A small amount of the solid purified compound is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Rationale
The presence of characteristic absorption bands in the IR spectrum confirms the key functional groups of the target molecule.[6]
Table 2: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[7] |
| N-H (Amide) | ~3300 (sharp) | This peak confirms the presence of a secondary amide.[8] |
| C=O (Carboxylic Acid) | ~1700 | The exact position can be influenced by hydrogen bonding. |
| C=O (Amide I band) | ~1640 | The lower frequency compared to ketones is due to resonance delocalization with the nitrogen lone pair.[9] |
| N-H bend (Amide II band) | ~1540 | This band is characteristic of secondary amides.[9] |
| C=C (Alkenyl) | ~1650 | This absorption confirms the presence of the double bond in the cyclohexene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the detailed connectivity and stereochemistry of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Interpretation of NMR Data
-
¹H NMR: Provides information about the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling (connectivity). Due to the symmetry of the cyclohexene ring, we expect to see distinct signals for the olefinic, allylic, and aliphatic protons.[11] The protons of the phenethyl group will also have characteristic chemical shifts. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (>10 ppm).[12]
-
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbons of the carboxylic acid and amide will appear at downfield chemical shifts (160-180 ppm).[12] The sp² carbons of the cyclohexene and phenyl rings will be in the 120-140 ppm range, while the sp³ carbons of the cyclohexene and ethyl linker will be upfield.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the spin systems of the cyclohexene and phenethyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule, for example, linking the phenethyl group to the amide nitrogen and the cyclohexene ring to the amide carbonyl.
-
Caption: Logic flow for structure elucidation using various NMR techniques.
Stereochemical Determination
The target molecule contains chiral centers, meaning it can exist as different stereoisomers. Determining the relative and absolute stereochemistry is crucial, as different enantiomers can have vastly different biological activities.[13]
Chiral Chromatography: Assessing Enantiomeric Purity
Chiral HPLC is used to separate and quantify the enantiomers of the synthesized compound.[14][15]
Experimental Protocol:
-
Column Selection: A chiral stationary phase (CSP), often polysaccharide-based, is selected.
-
Method Development: The mobile phase composition (e.g., a mixture of hexane and isopropanol) is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The purified sample is injected, and the chromatogram is recorded.
The presence of a single peak indicates that the synthesis was enantioselective or that a racemic mixture was resolved during purification. If two peaks are observed, their relative areas can be used to determine the enantiomeric excess (ee).
X-Ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[16][17]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.
The resulting structure provides definitive proof of the connectivity and stereochemistry, serving as the ultimate validation of the spectroscopic assignments.
Conclusion: A Self-Validating System
The structure elucidation of a novel compound like this compound is a complex but logical process. By employing a suite of orthogonal analytical techniques, a self-validating system is created. The molecular formula from HRMS provides the building blocks, FTIR identifies the functional groups, and a comprehensive set of NMR experiments pieces together the molecular puzzle. Finally, chiral chromatography and X-ray crystallography provide the definitive answer to the stereochemical questions. This rigorous, multi-modal approach ensures the scientific integrity of the assigned structure, providing a solid foundation for future research and development.
References
-
Healy, A. R., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Journal of Natural Products, 85(3), 634-653. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR journal, 49(1), 48–56. [Link]
-
Gómez-Sánchez, E., & Marco-Contelles, J. (2005). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Tetrahedron, 61(5), 1207-1219. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-18. [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
- Tang, W., & Caple, R. (1995). A Convenient Synthesis of Substituted Cyclohex-3-enecarboxylic Acids.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Jin, X., et al. (2018). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Langmuir, 34(12), 3844-3851. [Link]
-
Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. In Fundamentals of Organic Chemistry. Pressbooks. [Link]
-
Wlodawer, A. (2009). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]
-
Harris, R. K., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 5(6), 2117-2125. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 6. youtube.com [youtube.com]
- 7. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
Navigating the Three-Dimensional Landscape: An In-depth Technical Guide to the Stereochemistry of Substituted Cyclohexene Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexene moiety is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its stereochemical intricacies, dictated by the interplay of conformational preferences and the influence of substituents, govern molecular recognition, biological activity, and reaction outcomes. This technical guide provides a comprehensive exploration of the stereochemistry of substituted cyclohexene rings, moving beyond simplistic representations to delve into the nuanced conformational analysis, the principles of stereocontrol in key synthetic transformations, and the advanced analytical techniques required for unambiguous stereochemical assignment. By synthesizing fundamental principles with field-proven insights, this guide aims to equip researchers with the knowledge to rationally design, synthesize, and characterize stereochemically defined cyclohexene-containing molecules.
The Conformational Dynamics of the Cyclohexene Ring: A Foundation for Stereochemical Control
Unlike the well-defined chair conformation of cyclohexane, the presence of the endocyclic double bond in cyclohexene introduces significant conformational constraints. The ring adopts a half-chair or twist-boat-like conformation to alleviate torsional and angle strain.[1] The four carbons of the C-C-C=C unit are coplanar, while the other two carbons are displaced above and below this plane. This inherent dissymmetry has profound implications for the spatial orientation of substituents.
Pseudo-axial and Pseudo-equatorial Positions
In the half-chair conformation, substituents on the saturated carbons (C3, C4, C5, and C6) occupy positions that are analogous to the axial and equatorial positions in cyclohexane, termed pseudo-axial (ax') and pseudo-equatorial (eq').
Caption: Pathways to stereochemically defined diols from cyclohexenes.
Diels-Alder Reaction: Constructing Bicyclic Systems with Precision
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. [2][3][4]When a substituted cyclohexene acts as the dienophile, the stereochemistry of the substituents on the dienophile is retained in the product. [5][6]The endo rule, which favors the formation of the product where the substituents of the dienophile are oriented towards the diene, further controls the stereochemical outcome.
E2 Elimination Reactions: The Importance of Anti-Periplanar Geometry
The stereochemical requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted in an E2 elimination reaction has significant consequences for substituted cyclohexenes. [7][8]For the reaction to occur, both the leaving group and a β-hydrogen must be in axial positions. This conformational requirement can dictate the regioselectivity and stereoselectivity of the elimination, sometimes overriding Zaitsev's rule. [7]
Analytical Techniques for Stereochemical Determination
Unambiguous determination of the stereochemistry of substituted cyclohexenes is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the stereochemistry of cyclohexene derivatives.
-
1H NMR: The coupling constants (J values) between vicinal protons can provide information about their dihedral angle, which in turn relates to their relative stereochemistry (cis or trans). The Karplus equation provides a theoretical basis for this relationship.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, reveal through-space proximity between protons. The presence or absence of NOE correlations can be used to assign relative stereochemistry.
| NMR Parameter | Application in Cyclohexene Stereochemistry |
| Chemical Shift (δ) | The chemical environment of a proton or carbon is influenced by its stereochemical orientation (e.g., pseudo-axial vs. pseudo-equatorial). |
| Coupling Constant (J) | The magnitude of vicinal coupling constants is related to the dihedral angle between the coupled protons, aiding in the assignment of relative stereochemistry. |
| Nuclear Overhauser Effect (NOE) | Provides information about the through-space proximity of nuclei, allowing for the determination of relative stereochemistry. |
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a chiral reference is present. [9][10]While obtaining suitable crystals can be a limitation, the resulting structural information is invaluable. [11][12]
Caption: A typical workflow for the stereochemical determination of cyclohexene derivatives.
Conclusion and Future Outlook
The stereochemistry of substituted cyclohexene rings is a rich and complex field with profound implications for chemistry and biology. A thorough understanding of their conformational preferences, the influence of allylic strain, and the principles of stereoselective reactions is paramount for the rational design and synthesis of complex molecules. The continued development of new stereoselective synthetic methods and advanced analytical techniques will further empower researchers to navigate this intricate three-dimensional landscape with increasing precision, paving the way for the discovery of new therapeutics and functional materials. The ability to synthesize and characterize stereochemically defined cyclohexenes is not merely an academic exercise but a critical competency in modern drug development and materials science. [13][14][15][16][17]
References
-
Asymmetric epoxidation of 1‐cyclohexenone catalyzed by ((S,S)Me2N1Fe) and ((S,S)dMM1Fe). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]
-
Faller, J. W., et al. (1982). Stereoselective syntheses of some cyclohexene derivatives using complexes of molybdenum. Organometallics, 1(10), 1381–1389. [Link]
-
Kumar, P., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Beilstein Journal of Organic Chemistry, 11, 2199–2205. [Link]
-
Allylic strain. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. (2023, April 30). JoVE. Retrieved January 17, 2026, from [Link]
-
Kočovský, P., et al. (1999). Stereo- and regiocontrol of electrophilic additions to cyclohexene systems by neighboring groups. Competition of electronic and stereoelectronic effects and comparison of the reactivity of selected electrophiles. The Journal of Organic Chemistry, 64(1), 101-119. [Link]
-
Reactivity & Stereoselectivity of Cyclohexene | Twist Boat Cyclohexene |. (2020, July 17). YouTube. Retrieved January 17, 2026, from [Link]
-
Diels–Alder reaction. (2023, December 29). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Stereoselectivity. (n.d.). In Introduction to Organic Chemistry. Saskoer. Retrieved January 17, 2026, from [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene. (2016, November 29). Slideshare. Retrieved January 17, 2026, from [Link]
-
Li, Z., et al. (2011). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 13(5), 1141-1146. [Link]
- Table of A-Values. (n.d.).
-
Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
The E2 Reaction and Cyclohexane Conformation. (2022, September 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
- Diels-Alder Reaction. (n.d.).
-
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2018, August 2). MDPI. Retrieved January 17, 2026, from [Link]
-
Ring Conformations. (n.d.). Michigan State University. Retrieved January 17, 2026, from [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021, February 4). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Stereospecific Synthesis of Cyclohexenone Acids by-[18][18]Sigmatropic Rearrangement Route. (2023, September 1). ACS Publications. Retrieved January 17, 2026, from [Link]
-
E2 elimination: Substituted cyclohexanes. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
-
The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. (2019, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose. (2018, April 30). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Stereochemical control in meta photocycloaddition of alkenes to the benzene ring: the anomalous behaviour of cyclohexene. (1986). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 17, 2026, from [Link]
-
The asymmetric hydrolysis of cyclohexene oxide catalyzed by cyclic oligomeric Co–salen complex 40 (Figure 18). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Asymmetric Dihydroxylation of Alkenes. (2002). Organic Reactions. Retrieved January 17, 2026, from [Link]
-
Substituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. Retrieved January 17, 2026, from [Link]
-
Synthesis of cyclohexenes. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Sharpless asymmetric dihydroxylation. (2023, November 28). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Massachusetts Institute of Technology Organic Chemistry 5.512. (2007, October 8). Retrieved January 17, 2026, from [Link]
-
Monosubstituted Cyclohexanes. (2017, November 28). YouTube. Retrieved January 17, 2026, from [Link]
-
A-values and Equilibrium Ratios. (2021, May 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Experimental determination of the conformational free energies ( A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy... (2006). New Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Allylic strain. (2015, April 29). Slideshare. Retrieved January 17, 2026, from [Link]
-
DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). Processes of Petrochemistry and Oil Refining. Retrieved January 17, 2026, from [Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 17, 2026, from [Link]
- stereochemistry of disubstituted cyclohexane. (n.d.).
-
Synthesis of Cyclohexane-Angularly-Fused Triquinanes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
X-ray Crystallography. (2022, August 28). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
X-ray crystallography. (2023, December 29). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. (2024, January 16). ACS Publications. Retrieved January 17, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 5. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclohexene synthesis [organic-chemistry.org]
- 15. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ppor.azjm.org [ppor.azjm.org]
- 17. Synthesis of Cyclohexane-Angularly-Fused Triquinanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability Profiling of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
Introduction: The Crucial Role of Early-Stage Profiling
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. A significant portion of these challenges stems from the fundamental physicochemical properties of the molecule itself. This guide provides an in-depth technical framework for the solubility and stability testing of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid, a novel compound with potential therapeutic applications. While specific data for this molecule is not publicly available, this document will proceed based on first principles derived from its structural motifs—a carboxylic acid, a secondary amide, a cyclohexene ring, and a phenethyl group.
Understanding solubility and stability is not merely a regulatory checkbox; it is the bedrock upon which successful formulation, accurate biological testing, and ultimately, clinical efficacy are built. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise shelf-life, potency, and patient safety.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind the essential experimental protocols.
Physicochemical Landscape of the Target Molecule
Before embarking on experimental studies, a theoretical assessment of this compound is critical for anticipating its behavior and designing robust test protocols.
-
Structure: The molecule contains both a hydrogen bond donor (carboxylic acid OH, amide NH) and multiple hydrogen bond acceptors (carbonyl oxygens).
-
Ionization: The carboxylic acid group (pKa likely ~4-5) will be ionized at physiological pH, suggesting that its solubility will be highly pH-dependent. The amide is neutral.
-
Lipophilicity: The presence of the phenethyl group and the cyclohexene ring contributes to its lipophilic character. A calculated LogP would likely be in the moderate range, requiring a balance between solubility and membrane permeability.
-
Potential Instability:
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into cyclohex-3-ene-1,6-dicarboxylic acid and phenethylamine.[3][4][5]
-
Oxidation: The double bond within the cyclohexene ring is a potential site for oxidative degradation.[6][7]
-
This initial analysis informs the selection of pH ranges for solubility studies and the types of stress conditions to be applied in forced degradation protocols.
Comprehensive Solubility Assessment
Solubility dictates the achievable concentration of a drug in solution and is a primary determinant of its absorption.[1] We must distinguish between two key types of solubility: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility is measured by dissolving the compound (typically from a DMSO stock solution) into an aqueous buffer. It reflects the concentration at which a compound precipitates out of a supersaturated solution and is a high-throughput method suitable for early discovery screening.[8][9][10]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate in a buffer over an extended period. This "gold standard" measurement is crucial for lead optimization and pre-formulation.[9][11][12]
Kinetic solubility data can sometimes overestimate the true solubility, but it is invaluable for quickly ranking compounds and identifying potential issues early on.[10]
Workflow for Solubility Assessment
Caption: A dual-phase workflow for solubility assessment.
Experimental Protocol: pH-Dependent Thermodynamic Solubility
This protocol uses the reliable shake-flask method to determine solubility across a biopharmaceutically relevant pH range.[11]
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0, 5.0
-
HPLC-grade acetonitrile, water, and formic acid
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PVDF or similar low-binding material)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess of the solid compound (e.g., ~2 mg) to separate vials containing 1 mL of each buffer (pH 3.0, 5.0, 7.4). The presence of undissolved solid must be visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37°C for 48 hours. This extended time helps ensure true equilibrium is reached.[13]
-
Sampling: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) of known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered aqueous samples as needed with the mobile phase.
-
Analyze the calibration standards and the samples by a validated HPLC-UV method.
-
-
Calculation: Determine the concentration of the compound in the filtered samples using the linear regression equation from the calibration curve.
Data Presentation: Expected Solubility Profile
| pH of Buffer | Predicted Solubility Category | Expected Solubility (µg/mL) | Rationale |
| 3.0 | Very Slightly Soluble | < 10 | The carboxylic acid is protonated (neutral), significantly reducing aqueous solubility. |
| 5.0 | Slightly Soluble | 10 - 100 | Near the pKa, a mix of ionized and neutral species exists, improving solubility. |
| 7.4 | Soluble / Freely Soluble | > 250 | The carboxylic acid is fully deprotonated (anionic), maximizing aqueous solubility.[1] |
Intrinsic Stability and Forced Degradation Profiling
Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing a stability-indicating analytical method.[14][15] Forced degradation (or stress testing) is an accelerated process designed to achieve this by exposing the drug to conditions more severe than those used for long-term stability studies.[16][17]
The primary goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][18] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to unrealistic secondary or tertiary degradation products.
Workflow for Forced Degradation Studies
Caption: A parallel workflow for conducting forced degradation studies.
Experimental Protocol: Multi-Condition Stress Testing
This protocol outlines the setup for a comprehensive forced degradation study. A crucial prerequisite is the development of a stability-indicating analytical method, typically a gradient reverse-phase HPLC method, that can separate the parent compound from all potential process impurities and degradation products.[19][20]
Materials:
-
Compound stock solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber (compliant with ICH Q1B guidelines)[21][22]
Procedure:
-
Setup: For each condition, prepare sample vials and corresponding controls. For solution studies, mix the stock solution with the stress reagent.
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Place in an oven at 60°C.
-
Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solution): Keep a vial of the stock solution at 60°C.
-
Thermal (Solid): Place a few mg of solid compound in an open vial in an oven at 80°C.
-
Photostability: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[21][23] A dark control sample wrapped in foil must be stored alongside.[23]
-
-
Sampling & Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.
-
Analyze all stressed samples, controls, and a reference standard using the stability-indicating HPLC method. Mass spectrometry (LC-MS) is invaluable at this stage for identifying the mass of degradant peaks.
-
Data Presentation: Expected Degradation Profile
| Stress Condition | Target Degradation | Predicted Degradation (%) | Likely Degradation Pathway |
| 0.1 M HCl, 60°C | 5-20% | ~15% | Amide hydrolysis (slow).[3] |
| 0.1 M NaOH, RT | 5-20% | >20% | Rapid amide hydrolysis.[24] |
| 3% H₂O₂, RT | 5-20% | ~10% | Oxidation of the cyclohexene double bond.[6] |
| Thermal (80°C) | 5-20% | < 5% | Likely stable to dry heat. |
| Photolytic (ICH Q1B) | 5-20% | ~5-10% | Potential for oxidation or other light-induced reactions. |
Synthesis and Conclusion
The systematic evaluation of solubility and stability is an indispensable component of early-stage drug development. For this compound, the data generated from the protocols described herein will provide a clear roadmap for future development activities.
-
Solubility Insights: The anticipated pH-dependent solubility confirms that formulation strategies will need to account for the compound's transit through the variable pH environments of the gastrointestinal tract. A formulation buffered to maintain a pH above 6 may be necessary for consistent absorption.
-
Stability Profile: The primary predicted liabilities are hydrolytic cleavage of the amide bond (especially under basic conditions) and oxidation of the cyclohexene ring. This knowledge is critical for defining appropriate manufacturing processes, selecting excipients, and establishing packaging and storage conditions to ensure the final drug product is safe, stable, and effective throughout its shelf life.
Ultimately, this front-loading of physicochemical characterization de-risks the development pathway, conserves resources, and accelerates the journey of promising molecules toward becoming life-changing medicines.
References
- Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PharmaGrowthHub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]
-
The Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
- Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 26-33.
-
ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides. [Link]
- Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).
-
ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Crawford Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
PubChem. 3-Cyclohexene-1-carboxamide. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Li, Z., et al. (2018). Recent advances on controllable and selective catalytic oxidation of cyclohexene.
-
PubChem. Cyclohexanecarboxamide. [Link]
-
ResearchGate. (n.d.). Effect of solvents on the oxidation of cyclohexene. [Link]
-
ChemSynthesis. (2025, May 20). 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexene-1-carboxamide. [Link]
- de Souza, B. S., et al. (2016). Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation. New Journal of Chemistry, 40(10), 8563-8572.
- Wang, Y., et al. (2020). Selective photocatalytic oxidation of cyclohexene coupled with hydrogen evolution from water splitting over Ni/NiO/CdS and mechanism insight. Catalysis Science & Technology, 10(18), 6171-6180.
-
Wyzant. (2023, September 30). Reaction Mechanism for the Oxidation of Cyclohexene to Adipic Acid [Video]. YouTube. [Link]
-
PubChem. 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. [Link]
-
Cheméo. Chemical Properties of Cyclohexene (CAS 110-83-8). [Link]
-
Wikipedia. Cyclohexene. [Link]
-
PubChem. 6-Methylcyclohex-3-ene-1-carboxylic acid. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. tandfonline.com [tandfonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scispace.com [scispace.com]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. q1scientific.com [q1scientific.com]
- 24. orgosolver.com [orgosolver.com]
Methodological & Application
Application Note & Protocol: A Streamlined, Diastereoselective Synthesis of 2-Oxo-N,4,6-triarylcyclohex-3-enecarboxamides via a Base-Mediated One-Pot Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the efficient, one-pot synthesis of biologically significant 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide scaffolds. The described methodology leverages a base-catalyzed, three-component reaction between an acetophenone, various aromatic aldehydes, and an acetoacetanilide. This protocol, rooted in a tandem Claisen-Schmidt condensation and Michael addition sequence, offers numerous advantages, including high yields (often 89-98%), operational simplicity, mild reaction conditions, and adherence to green chemistry principles by minimizing the use of hazardous solvents.[1][2][3] The straightforward work-up procedure often yields products of high purity without the need for column chromatography, making this an ideal method for diversity-oriented synthesis in medicinal chemistry and drug discovery programs.[1][2][3][4]
Introduction: Significance of the Cyclohexenone Scaffold
The highly substituted cyclohexenone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[5][6] Derivatives of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides, in particular, have garnered significant interest due to their potential therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[1] The efficient construction of this complex, multi-stereocenter framework is therefore a critical objective for synthetic and medicinal chemists. The multi-component reaction (MCR) strategy detailed herein provides a convergent and atom-economical approach to rapidly generate libraries of these valuable compounds from readily available starting materials.[1]
Reaction Mechanism: A Tandem Claisen-Schmidt/Michael Addition Cascade
The synthesis proceeds through a well-established, base-catalyzed domino reaction sequence. The overall transformation involves the formation of two new carbon-carbon bonds and the creation of two stereocenters.[2][4]
-
Claisen-Schmidt Condensation: The reaction initiates with a base-mediated condensation between the acetophenone (possessing α-protons) and the aromatic aldehyde (lacking α-protons). The base, such as sodium acetate or potassium carbonate, deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields an α,β-unsaturated ketone, commonly known as a chalcone.[1][4] This chalcone is a key intermediate.
-
Michael Addition: In the same pot, the acetoacetanilide is deprotonated by the base at its active methylene group, forming a second enolate. This enolate then undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of the previously formed chalcone intermediate.
-
Intramolecular Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization and subsequent dehydration to afford the final, thermodynamically stable 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide product. The reaction generally exhibits high diastereoselectivity.[2]
The entire cascade is a powerful example of a one-pot synthesis, where multiple chemical transformations occur sequentially in a single reaction vessel, avoiding the need to isolate intermediates and thereby increasing efficiency and reducing waste.[1][3]
Experimental Protocol
This protocol is a generalized procedure based on methodologies reported by Mousavi et al., which utilize sodium acetate or potassium carbonate as an efficient and inexpensive catalyst.[1][3][4]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Quantity (1 mmol scale) | Notes |
| Acetophenone | C₈H₈O | 120.15 | 1.0 mmol (120 mg) | Or substituted acetophenone |
| Aromatic Aldehyde | Varies | Varies | 1.0 mmol | e.g., Benzaldehyde, 4-Chlorobenzaldehyde |
| Acetoacetanilide | C₁₀H₁₁NO₂ | 177.19 | 1.0 mmol (177 mg) | Or substituted acetoacetanilide |
| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 0.15 mmol (12.3 mg) | Catalyst (15 mol%) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 2.5 mL | Solvent |
| Water (H₂O) | H₂O | 18.02 | 2.5 mL | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol).
-
Solvent and Catalyst Addition: Add the water-ethanol mixture (1:1, 5 mL) to the flask. Commence stirring at room temperature to dissolve the solids. Once dissolved, add the catalyst, sodium acetate (15 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at ambient temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours, often signaled by the formation of a precipitate.
-
Work-up and Isolation: Upon completion, the solid product is isolated by simple vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol or a cold water-ethanol mixture to remove any unreacted starting materials and catalyst. The product is then dried under vacuum. In most cases, this procedure yields a product of high purity, obviating the need for further purification by column chromatography.[1][3][4]
Experimental Workflow Diagram
Caption: One-pot synthesis and work-up workflow.
Product Characterization
The synthesized 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives are typically characterized by standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Representative Spectroscopic Data
The following data is for the unsubstituted product: 2-oxo-N,4,6-triphenylcyclohex-3-enecarboxamide .
| Analysis | Data |
| Appearance | White solid |
| Yield | 94%[1] |
| Melting Point | 225 °C[1] |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 10.26 (s, 1H, NH), 7.72 (d, J = 7.6 Hz, 2H, Ar-H), 7.67 (d, J = 7.6 Hz, 1H, Ar-H), 7.46 (m, 6H, Ar-H), 7.35 (t, J = 7.2 Hz, 1H, Ar-H), 7.24 (t, J = 7.6 Hz, 3H, Ar-H), 7.00 (t, J = 7.6 Hz, 1H, Ar-H), 6.63 (s, 1H, H-3), 4.30 (dd, J = 14.0, 7.2 Hz, 1H, H-6), 4.24 (d, J = 13.2 Hz, 1H, H-1), 3.03 (d, J = 7.2 Hz, 2H, H-5).[1] |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | Key signals: 159.4 (C-4), 126.9 (C-3), 60.2 (C-1), 42.7 (C-5), 35.8 (C-6). Aromatic carbons typically appear between 115-163 ppm.[1] |
The diastereoselective nature of the reaction results in specific stereochemistry, with two chiral centers at the C-1 and C-6 positions.[4]
Advantages of the Protocol
This synthetic methodology provides several key advantages for research and development:
-
High Efficiency: The reaction consistently delivers high yields of the desired product.[1][2][3]
-
Operational Simplicity: The one-pot procedure and simple filtration-based work-up make it easy to perform and scale.[1][3]
-
Green Chemistry: It utilizes an environmentally benign water-ethanol solvent system and avoids harsh reagents or conditions.[3][4]
-
Cost-Effective: The use of readily available starting materials and an inexpensive catalyst like sodium acetate makes this an economical choice.[3][4]
-
Versatility: The protocol is tolerant of a wide range of substituents on both the acetophenone and aromatic aldehyde, allowing for the rapid generation of diverse compound libraries.
Conclusion
The described base-mediated, three-component synthesis is a robust and highly efficient method for producing 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. Its simplicity, high yields, and adherence to green chemistry principles make it an exceptionally valuable tool for chemists in academic research and the pharmaceutical industry.
References
-
Mousavi, S. R. (2017). A Convenient Base-Mediated Diastereoselective Synthesis of 2-Oxo-N,4,6-triarylcyclohex-3-enecarboxamides via Claisen-Schmidt Condensation. Iranian Journal of Chemistry and Chemical Engineering, 36(6), 25-36. [Link]
-
Mousavi, S. R., et al. (2017). One-pot diastreoselective synthesis of highly functionalized cyclohexenones: 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. ResearchGate. [Link]
-
Mousavi, S. R. (2016). Claisen–Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)‐2‐ oxo‐N,4,6‐triarylcyclohex‐3‐enecarboxamide derivatives with different substituents in H2O/EtOH. Chirality, 28(11), 728-736. [Link]
-
Mousavi, S. R. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH. PubMed. [Link]
-
Mousavi, S. R. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH. Semantic Scholar. [Link]
-
Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 2016-2023. [Link]
-
Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid in In-Vitro Cancer Cell Line Models
Introduction: Rationale for Investigation
6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid is a discrete chemical entity featuring a cyclohexene carboxylic acid moiety linked to a phenethylcarbamoyl group[1]. While direct studies on this specific molecule's anti-cancer efficacy are not yet prevalent in public literature, the core chemical scaffolds are of significant interest in medicinal chemistry. Specifically, compounds containing a cyclohexene ring structure have demonstrated a range of biological activities, including antiproliferative effects in human cell cultures[2]. For instance, certain derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess notable antiproliferative and anti-inflammatory properties[2][3].
This document serves as a comprehensive guide for researchers initiating the characterization of this compound (referred to herein as 'the compound'). We provide a logical framework and detailed, field-tested protocols to assess its potential cytotoxic, anti-proliferative, and pro-apoptotic effects on in-vitro cancer cell line models. The experimental workflow is designed to generate robust, reproducible data suitable for foundational drug discovery screening.
Pre-Experimental Preparation & Compound Handling
Scientific rigor begins with meticulous preparation. The quality and consistency of your stock solutions and cell cultures are paramount for the validity of downstream assays.
Compound Solubilization and Stock Preparation
The first critical step is to create a high-concentration, stable stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most cell culture assays at low final concentrations.
-
Causality: Using a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to cell culture media, ensuring the final DMSO concentration remains non-toxic to the cells (typically ≤0.5% v/v)[4]. This prevents solvent-induced artifacts in your experimental results.
Protocol:
-
Aseptically weigh out a precise amount of the compound powder.
-
Add the required volume of sterile, cell culture-grade DMSO to achieve the desired molarity (e.g., 10 mM).
-
Facilitate dissolution by gentle vortexing or sonication. Ensure complete solubilization.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
Cell Line Selection and Culture
The choice of cell lines should be hypothesis-driven. A standard approach involves screening against a panel of cell lines from diverse cancer types (e.g., breast, lung, colon) to identify potential tissue-specific sensitivity.
Recommended Starter Panel:
-
MCF-7: Breast adenocarcinoma (estrogen-receptor positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HT-29: Colorectal adenocarcinoma
Protocol:
-
Culture cells in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4].
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in their logarithmic growth phase and exhibit high viability (>95%) before seeding for any experiment. This is crucial for assay consistency[5].
-
Regularly test for mycoplasma contamination, a common source of experimental irreproducibility.
Experimental Workflow: A Multi-Faceted Approach
A robust evaluation requires a tiered experimental approach, moving from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Tiered experimental workflow for compound characterization.
Phase 1: Cytotoxicity & Viability Screening
The initial goal is to determine if the compound exhibits cytotoxic or anti-proliferative effects and to quantify its potency via the half-maximal inhibitory concentration (IC50). The Sulforhodamine B (SRB) assay is presented here as the primary method due to its reliability and basis in measuring cellular protein content, which is stable and less prone to metabolic artifacts compared to tetrazolium-based assays.
Protocol: Sulforhodamine B (SRB) Assay[6][7][8]
Principle: The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number[6][7].
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and media-only (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C. The duration should be consistent across experiments.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration: 10%) and incubate at 4°C for 1 hour. This fixes the cells to the plate[8][7].
-
Washing: Carefully wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and unbound components. Remove excess water by tapping the plate on absorbent paper[8][7]. Air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes[6].
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye[6].
-
Drying: Allow the plate to air-dry completely.
-
Solubilization: Add 150-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye[6]. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 540 nm or 565 nm using a microplate reader[6][7].
Data Analysis and Presentation
The IC50 value is calculated from the dose-response curve.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Use non-linear regression analysis (log[inhibitor] vs. response) in software like GraphPad Prism to determine the IC50 value.
| Cell Line | Compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |
| MCF-7 | [Example Data: 25.4 ± 3.1] | [Example Data: 1.2 ± 0.2] |
| A549 | [Example Data: 18.9 ± 2.5] | [Example Data: 0.9 ± 0.1] |
| HT-29 | [Example Data: 35.1 ± 4.6] | [Example Data: 1.5 ± 0.3] |
| Table 1: Example format for presenting IC50 data. Doxorubicin is included as a standard positive control. |
Phase 2: Mechanistic Investigation
Once the IC50 is established, the next logical step is to investigate how the compound inhibits cell growth. Key questions are whether it induces programmed cell death (apoptosis) or causes a blockage in the cell division cycle. These are typically performed using concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Protocol: Apoptosis Detection by Annexin V/PI Staining[9][10][11][12]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells[9].
-
Annexin V+ / PI- : Early apoptotic cells[9].
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely seen as a primary mechanism for cytotoxic drugs).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentrations (e.g., 1x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA or Accutase to preserve membrane integrity; avoid harsh trypsinization[10]. Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS to remove media components[10].
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[9].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[10].
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark[11].
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube just before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Use unstained and single-stained controls to set up compensation and gates correctly.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining[14][15][16]
Principle: Propidium Iodide (PI) is a DNA intercalating agent. When cells are fixed and permeabilized, PI can enter and bind stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells actively synthesizing DNA, with a DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content, preparing for or in mitosis.
Materials:
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (containing PI and RNase A in PBS)[12][13]. RNase A is critical to remove RNA, which PI can also bind to, ensuring DNA-specific staining[14].
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest cells (both floating and adherent) and wash once with PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Fixation must be done on a single-cell suspension to prevent clumping[15].
-
Storage: Incubate cells on ice for at least 30 minutes or store them at -20°C for up to several weeks[12][15].
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the pellet once with PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light[15][13].
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use software like ModFit or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle[12].
Phase 3: Molecular Target Analysis
If the compound induces apoptosis or cell cycle arrest, Western blotting can be used to investigate its effect on key regulatory proteins, providing insights into its molecular mechanism of action.
Hypothetical Signaling Pathway
Based on common mechanisms of cytotoxic drugs that induce G2/M arrest and apoptosis, a plausible hypothesis is that the compound could disrupt microtubule dynamics or inhibit key mitotic kinases, leading to activation of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for compound-induced effects.
Protocol: Western Blotting[18][19][20][21]
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein[16].
Target Protein Suggestions:
-
Cell Cycle: Phospho-Histone H3 (a marker of mitosis), Cyclin B1, CDK1.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Loading Control: β-Actin, GAPDH, or Tubulin (to ensure equal protein loading).
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors[17]. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins[17].
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting[16].
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[18].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation[17][18].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film[18].
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can generate the foundational data necessary to determine if the compound warrants further investigation as a potential anti-cancer agent. Positive results from this workflow would justify more advanced studies, including colony formation assays for long-term effects, investigation of additional signaling pathways, and eventual progression to in-vivo models.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayapal, M., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. Retrieved from [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
Krishnan, K., et al. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: The Role of Cyclohexene Derivatives in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. Cyclohexene derivatives have emerged as a versatile and promising class of organic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of cyclohexene derivatives in the antimicrobial discovery pipeline. We will explore their synthesis, detail robust protocols for antimicrobial and cytotoxicity screening, delve into mechanistic studies, and analyze structure-activity relationships (SAR). The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure accuracy and reproducibility.
Introduction: The Promise of the Cyclohexene Scaffold
The cyclohexane/cyclohexene ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][3] Its conformational flexibility allows it to interact with a wide variety of biological targets. In the context of antimicrobial research, derivatives of this scaffold have shown potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Their mechanisms of action are diverse, ranging from disruption of the bacterial cell membrane to inhibition of critical virulence pathways like quorum sensing and efflux pumps.[6][7][8] This versatility makes cyclohexene derivatives a compelling starting point for developing new therapeutic agents to combat drug-resistant infections.[1]
Synthesis of Cyclohexene Derivatives: A Generalized Approach
A common and effective method for synthesizing functionalized cyclohexene derivatives involves a Michael addition-ring closure reaction. For instance, chalcones (α,β-unsaturated ketones) can be reacted with active methylene compounds like ethyl acetoacetate in the presence of a base catalyst. This approach allows for the introduction of diverse substituents, facilitating the creation of a chemical library for screening and SAR studies.[5]
Causality: The choice of starting materials (substituted benzaldehydes and acetophenones to form chalcones) directly dictates the physicochemical properties of the final cyclohexene derivatives. This variability is crucial for exploring the SAR, as modifications to lipophilicity and electronic properties can dramatically impact antimicrobial potency and target engagement.[4]
Primary Antimicrobial Screening: Identifying Active Compounds
The initial step in evaluating a new chemical library is to screen for antimicrobial activity. The following protocols for broth microdilution and agar well diffusion are standard, reliable methods for determining the potency of novel compounds.[9][10][11]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Materials:
-
96-well U-bottom microtiter plates
-
Test cyclohexene derivative (stock solution in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Tetracycline, Ciprofloxacin)[2][5]
-
0.5 McFarland turbidity standard
-
Sterile diluents and micropipettes
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. d. This creates a gradient of compound concentrations. Prepare separate rows for each compound and each bacterial strain.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the compound dilutions. The final volume in each well is 200 µL. b. Include a positive control (broth + inoculum + known antibiotic), a negative control (broth only), and a growth control (broth + inoculum). c. Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[12]
Self-Validation: The inclusion of positive, negative, and growth controls is critical. The growth control must show turbidity, the negative control must remain clear, and the positive control antibiotic should yield an MIC within its known acceptable range for the specific bacterial strain. This validates the assay's integrity.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for initial screening.[3][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at known concentrations
Step-by-Step Methodology:
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum. b. Press the swab against the inside of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[13]
-
Well Preparation and Compound Addition: a. Allow the plate surface to dry for 5-10 minutes. b. Use a sterile cork borer to punch uniform wells into the agar. c. Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also include a solvent control (e.g., DMSO) and a positive control antibiotic.
-
Incubation and Measurement: a. Let the plates stand for 1-2 hours at room temperature to allow for compound diffusion. b. Incubate the plates inverted at 35 ± 2°C for 18-24 hours. c. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.[11]
Causality: The diameter of the inhibition zone is proportional to the compound's antimicrobial potency, its diffusion rate in agar, and the susceptibility of the microorganism. While less precise than MIC, it's a rapid and cost-effective way to identify promising candidates.[9]
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for comparison and analysis.
Table 1: Representative Antimicrobial Activity (MIC) of Cyclohexene Derivatives
| Compound Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Dibenzylidene-cyclohexanone (A146) | E. faecalis | Gram-positive | 50 | [14] |
| Dibenzylidene-cyclohexanone (A146) | E. coli | Gram-negative | 50 | [14] |
| N,N-Dibenzyl-cyclohexane-1,2-diamine | S. aureus | Gram-positive | 0.0005 - 0.032 | [15] |
| N,N-Dibenzyl-cyclohexane-1,2-diamine | C. albicans | Fungus | Promising Activity | [15] |
| Amidrazone-cyclohexene hybrid (2c) | S. aureus | Gram-positive | >64 | [16] |
| Amidrazone-cyclohexene hybrid (2b) | Y. enterocolitica | Gram-negative | 64 |[16] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for antimicrobial drug discovery using a library of cyclohexene derivatives.
Caption: Inhibition of a bacterial quorum sensing pathway by a cyclohexene derivative.
Protocol 3: Crystal Violet Biofilm Inhibition Assay
This protocol quantifies the ability of a compound to inhibit biofilm formation, a common outcome of QS disruption.
Materials:
-
96-well flat-bottom polystyrene plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial inoculum (prepared as in Protocol 1)
-
Test compound dilutions
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Plate Preparation and Incubation: a. Add 100 µL of sterile broth containing serial dilutions of the test compound to the wells of a 96-well plate. b. Add 100 µL of the standardized bacterial inoculum to each well. Include appropriate controls. c. Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
Staining the Biofilm: a. After incubation, discard the planktonic (free-floating) cell culture by gently inverting the plate. b. Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic cells. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature. d. Remove the crystal violet solution and wash the wells again three times with PBS.
-
Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the adherent biofilm. b. Incubate for 10-15 minutes. c. Transfer 150 µL of the solubilized stain to a new flat-bottom plate. d. Measure the absorbance at 570-590 nm using a microplate reader.
Interpretation: A reduction in absorbance in the compound-treated wells compared to the growth control indicates inhibition of biofilm formation.
Cytotoxicity Assessment
A crucial step in drug discovery is to ensure that active compounds are not toxic to human cells. [17]
Protocol 4: Resazurin-Based Cell Viability Assay
This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells. [17] Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 liver cells) [18]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Resazurin sodium salt solution
-
Test compound dilutions
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
Viability Measurement: a. Add 20 µL of resazurin solution to each well. b. Incubate for 2-4 hours, or until a color change is observed in the vehicle control wells. c. Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
Interpretation: A decrease in fluorescence/absorbance compared to the vehicle control indicates a reduction in cell viability, and the concentration at which viability is reduced by 50% (CC₅₀) can be calculated. An ideal antimicrobial candidate has a high CC₅₀ (low toxicity) and a low MIC (high potency).
Structure-Activity Relationship (SAR) Analysis
SAR studies provide critical insights for optimizing lead compounds. For cyclohexene derivatives, several trends have been observed:
-
Lipophilicity: Increased lipophilicity, often achieved by adding hydrophobic groups, can enhance antimicrobial activity, possibly by facilitating interaction with or passage through the bacterial cell membrane. [4]* Substituent Position: The position of substituents on attached aromatic rings is crucial. For example, halogen substitutions (chloro, bromo) at the para position of a benzene ring have been shown to be more effective than substitutions at other positions. [1][15]* Specific Moieties: The presence of certain functional groups can direct the compound's activity. For instance, incorporating an amidrazone moiety can confer antibacterial properties, with activity modulated by other substituents on the molecule. [16]The presence of a phenyl ring can also be essential for broad-spectrum activity. [19]
Conclusion and Future Directions
Cyclohexene derivatives represent a rich and adaptable scaffold for the discovery of novel antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and they exhibit a range of mechanisms that can be exploited to combat resistant pathogens. Future research should focus on optimizing the therapeutic index (potency vs. toxicity) of lead compounds through iterative SAR studies. Furthermore, exploring their potential as inhibitors of less conventional targets, such as virulence factors and efflux pumps, could lead to the development of next-generation therapies that are less prone to resistance. The protocols and workflows detailed in this guide provide a robust framework for advancing these promising compounds from initial hits to viable clinical candidates.
References
- Shoaib, M., et al. (2019). Cyclohexane and its functionally substituted derivatives.
-
Lloyd, W. J., et al. (1988). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial Agents and Chemotherapy, 32(6), 814-818. Available at: [Link]
-
Trends in Sciences. (n.d.). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Available at: [Link]
-
Kim, J. C., et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology, 126(3), 896-905. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Available at: [Link]
-
PubMed. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. Available at: [Link]
-
PubMed. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Available at: [Link]
-
PubMed. (2025). Identification of Novel Cyclohexene Derivatives With Antibiofilm and Antivirulence Effects From Streptomyces tirandamycinicus ZSA11. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
PubMed Central. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Available at: [Link]
-
MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Available at: [Link]
-
PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Plants Derived Efflux Pump Inhibitors: An approach against Multidrug-Resistant Gram-negative bacteria Klebsiella pneumoniae. Available at: [Link]
-
Brieflands. (n.d.). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Anti-quorum Sensing Activity of a D-limonene Nanoemulsion for Escherichia coli O157:H7. Available at: [Link]
-
PubMed. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Available at: [Link]
-
Oxford Academic. (n.d.). Bacterial efflux pump inhibitors from natural sources. Available at: [Link]
-
MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]
-
PubMed Central. (2024). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Available at: [Link]
-
PubMed Central. (2018). Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance. Available at: [Link]
-
National Institutes of Health (NIH). (2013). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Available at: [Link]
-
MDPI. (n.d.). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Available at: [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexane triones, novel membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyclohexene Derivatives With Antibiofilm and Antivirulence Effects From Streptomyces tirandamycinicus ZSA11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Cyclohexene-Based Compound Libraries: Application Notes and Protocols
Introduction: The Cyclohexene Scaffold - A Privileged Motif in Drug Discovery
The cyclohexene ring system is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility, coupled with the ability to present substituents in a well-defined three-dimensional arrangement, makes it a valuable scaffold for interacting with diverse biological targets.[1] The inherent reactivity of the double bond in some derivatives also opens avenues for the design of targeted covalent inhibitors, a therapeutic modality of growing importance.[3][4] Notable examples of drugs containing the cyclohexene moiety underscore its therapeutic significance, such as the antiviral oseltamivir (Tamiflu), where the cyclohexene ring serves as a bioisostere for a furanose ring, enhancing metabolic stability.[1][5]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for novel therapeutics.[6] This guide provides a comprehensive overview of the key considerations and detailed protocols for designing and implementing robust HTS campaigns tailored to the unique physicochemical properties of cyclohexene-based compound libraries. As a senior application scientist, the following sections will not only outline methodologies but also provide the rationale behind experimental choices to empower researchers in their quest for novel bioactive molecules.
I. Strategic Considerations for Screening Cyclohexene-Based Libraries
The success of any HTS campaign hinges on a well-designed screening cascade that anticipates and mitigates potential challenges. For cyclohexene-based libraries, two key physicochemical properties demand careful consideration: hydrophobicity and the potential for covalent reactivity.
Addressing the Challenge of Hydrophobicity and Solubility
Many cyclohexene derivatives, particularly those with extensive nonpolar substitutions, can exhibit poor aqueous solubility.[7] This can lead to several complications in HTS assays:
-
Compound Precipitation: Insoluble compounds can precipitate out of the assay buffer, leading to inaccurate concentration determination and false negatives.
-
Non-specific Aggregation: Hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, resulting in a high rate of false positives.[8]
-
Assay Interference: Aggregates can interfere with detection technologies, for instance, by scattering light in absorbance-based assays or quenching fluorescence signals.[8]
Mitigation Strategies:
-
Solubility Assessment: It is highly recommended to perform a preliminary solubility screen for the library under the planned assay buffer conditions.[9][10][11]
-
Detergent Addition: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help to prevent compound aggregation and minimize non-specific interactions.[12]
-
Counter-Screens: Implementing counter-screens, such as assays containing a known "nuisance" aggregating protein like bovine serum albumin (BSA), can help to identify and deprioritize promiscuous inhibitors.[12]
Screening for Covalent Inhibition
The electrophilic nature of some cyclohexene derivatives, particularly cyclohexenones, makes them potential covalent modifiers of nucleophilic residues (e.g., cysteine) on target proteins.[3][4][13] Screening for covalent inhibitors requires specialized assay design and validation workflows.
Key Considerations:
-
Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition. Assays should be designed to measure target activity at multiple pre-incubation time points to identify compounds with this characteristic.
-
Irreversibility Confirmation: Follow-up assays, such as "jump-dilution" experiments, are necessary to confirm the irreversible nature of the inhibition.
-
Mass Spectrometry Validation: Intact protein mass spectrometry is a powerful tool to directly confirm the covalent adduction of a hit compound to the target protein and can even help identify the site of modification.[14][15][16][17]
II. Biochemical Assays for Cyclohexene Libraries
Biochemical assays, utilizing purified proteins, offer a direct measure of a compound's effect on a specific molecular target. They are generally more robust and less prone to certain types of interference compared to cell-based assays.
Enzyme Inhibition Assays
Many cyclohexene-containing natural products and synthetic molecules are known to target enzymes. A variety of HTS-compatible enzyme assays can be employed.
HTRF/TR-FRET assays are highly sensitive and robust, making them a popular choice for HTS.[18] They are less susceptible to interference from colored or fluorescent compounds due to the time-gated detection of a long-lived fluorescence signal.
Principle of a Kinase TR-FRET Assay:
Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and biotinylated peptide substrate in the kinase buffer to the desired concentrations.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction) and the Europium-labeled anti-phospho-antibody and Streptavidin-XL665.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of the compound from the cyclohexene library (or DMSO for controls) into the assay plate.
-
Add 2.5 µL of the kinase solution and incubate for a defined period (e.g., 15-60 minutes) to allow for compound binding (especially important for potential covalent inhibitors).
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using positive (no enzyme or known inhibitor) and negative (DMSO) controls.
-
Calculate percent inhibition for each compound.
-
| Parameter | Recommended Value | Rationale |
| Final Compound Conc. | 1-20 µM | Balances hit identification with minimizing off-target effects. |
| Final DMSO Conc. | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | Kₘ value | Increases sensitivity to competitive inhibitors. |
| Pre-incubation Time | 15-60 min | Allows for detection of both reversible and time-dependent covalent inhibitors. |
Protein-Protein Interaction (PPI) Assays
The three-dimensional nature of the cyclohexene scaffold makes it well-suited for disrupting PPIs. AlphaScreen and Fluorescence Polarization are powerful techniques for screening PPI inhibitors.
AlphaScreen is a bead-based assay that is highly sensitive and tolerant of various buffer conditions.[5][19][20]
Principle of an AlphaScreen PPI Assay:
Protocol: AlphaScreen PPI Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS, 0.1% BSA, 0.01% Tween-20).
-
Dilute biotinylated Protein A and GST-tagged Protein B in the assay buffer.
-
Prepare a suspension of Streptavidin Donor beads and Anti-GST Acceptor beads in the dark.
-
-
Assay Procedure (384-well ProxiPlate):
-
Dispense 2 µL of the compound from the cyclohexene library (or DMSO for controls).
-
Add 4 µL of biotinylated Protein A and 4 µL of GST-tagged Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the mixed Donor and Acceptor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no Protein B) controls.
-
Calculate percent inhibition for each compound.
-
III. Cell-Based Assays for Phenotypic Screening
Cell-based assays provide a more physiologically relevant context for screening, as they account for factors such as cell permeability and potential cytotoxicity.[21]
Reporter Gene Assays
Reporter gene assays are widely used to measure the activation or inhibition of a specific signaling pathway.
Principle of a GPCR-activated Reporter Gene Assay:
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Plating:
-
Culture cells stably expressing the target receptor and the reporter gene construct.
-
Seed cells into 384-well white, clear-bottom plates at an optimized density and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add fresh serum-free medium containing the compounds from the cyclohexene library.
-
Incubate for a defined period (e.g., 6 hours).
-
Add the luciferase substrate according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow for signal stabilization.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to identify compounds that are cytotoxic, as this can lead to false positives in inhibition assays.
-
Normalize the data to controls (agonist for activation, antagonist for inhibition).
-
Calculate percent activation or inhibition.
-
IV. Data Analysis, Quality Control, and Hit Validation
A rigorous data analysis and validation workflow is crucial for the success of any HTS campaign.[22][23]
Quality Control Metrics
The Z'-factor is a widely used statistical parameter to assess the quality of an HTS assay.[21][22][24][25]
Z'-Factor Calculation:
Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
σₚ and σₙ are the standard deviations of the positive and negative controls, respectively.
-
μₚ and μₙ are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[18]
Hit Identification and Validation Cascade
A multi-step process is required to confirm initial "hits" and eliminate false positives.[6][26][27][28][29]
Workflow for Hit Validation:
-
Primary Screen: Screen the entire cyclohexene library at a single concentration.
-
Hit Confirmation: Re-test the initial hits from the primary screen under the same conditions to confirm activity.
-
Dose-Response Analysis: Generate dose-response curves for confirmed hits to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Test active compounds in a different assay format that measures the same biological endpoint but uses a different detection technology to rule out assay-specific artifacts.[29]
-
Counter-Screens: Evaluate hits in assays for known off-targets or in promiscuity assays to assess selectivity.
-
SAR by Analogs: If available, test structurally related analogs of the hit compounds to establish an initial structure-activity relationship.
V. Conclusion
Screening cyclohexene-based compound libraries presents unique opportunities and challenges. By carefully considering the physicochemical properties of these molecules and implementing a well-designed HTS cascade with robust assay technologies and a rigorous validation workflow, researchers can significantly increase the probability of identifying novel, high-quality hit compounds. The protocols and strategies outlined in this guide provide a solid foundation for embarking on successful drug discovery campaigns targeting this privileged chemical scaffold.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in high-throughput screening: Z' factor, B score, and SSMD. Journal of biomolecular screening, 11(3), 247–252.
- Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(10), 717–723.
-
Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
- Mabry, R., & Wang, W. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(3), 565–574.
-
Jordan, A., Stowell, A., & Tomlinson, C. (2023, August 23). Hit Validation for Suspicious Minds. Sygnature Discovery. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from [Link]
- Inglese, J., Johnson, R. L., Shamu, C. E., & Schreiber, S. L. (2007). High-throughput screening for small-molecule regulators of signaling pathways.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by mass spectrometry. ACS chemical biology, 4(9), 711–723.
- Eglen, R. M., & Reisine, T. (2011). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 5, 2–10.
-
U.S. Customs and Border Protection. (2023, August 1). Entry Summary Order of Reporting for Multiple Harmonized Tariff System (HTS) Classifications in the Automated Commercial Environment (ACE). Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Shih, H. M., & Shih, H. M. (2004). High-throughput screening of soluble recombinant proteins. Protein science : a publication of the Protein Society, 13(6), 1714–1719.
- Shishido, Y., & Niki, E. (2000). The origin of hydroxy-cyclohexenone fatty acids from skin barrier protein and relevance to covalent binding of ceramides. The Journal of biological chemistry, 275(43), 33511–33517.
-
FreightAmigo. (2025, October 27). Mastering HTS Codes: Efficient Trade Reporting Guide 2025. Retrieved from [Link]
-
Broad Institute. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Retrieved from [Link]
-
Taylor & Francis Online. (2019, March 26). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]
- Daoui, O., Elkhattabi, S., & Chtita, S. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(44), 39865–39883.
-
ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow of the HTS Analysis System. Retrieved from [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Retrieved from [Link]
-
United States International Trade Commission. (n.d.). Frequently Asked Questions (FAQS) about Tariff Classification, the Harmonized Tariff Schedule, Importing, and Exporting. Retrieved from [Link]
- Rossi, A., Elia, G., & Santoro, M. G. (1997). Contribution of covalent protein modification to the antiinflammatory effects of cyclopentenone prostaglandins.
-
bioRxiv. (2022, October 22). Multi-dimensional protein solubility optimization with an ultra-high-throughput microfluidic platform. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
-
National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
-
Harness Wealth. (2025, October 14). HTS Classification Best Practices: Reduce Duties and Stay Compliant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexene. PubChem. Retrieved from [Link]
- Cernuda-Morollón, E., Pineda-Molina, E., & Fresnedo, O. (2001). Modification of Proteins by Cyclopentenone Prostaglandins Is Differentially Modulated by GSH in Vitro. Archives of Biochemistry and Biophysics, 394(2), 209–216.
-
Skill Dynamics. (2025, December 9). Entry Summary Filing Explained: A Practical Guide for U.S. Import Compliance Teams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in high-throughput mass spectrometry in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]
-
PubMed. (2019, October 17). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
-
Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Predict Chemical-Assay Interference. Retrieved from [Link]
-
U.S. Customs and Border Protection. (2023, August 1). Entry Summary Order of Reporting for Multiple Harmonized Tariff System (HTS) Classifications in the Automated Commercial Environment (ACE). Retrieved from [Link]
- Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 22(1), 108-124.
-
Wikipedia. (n.d.). Cyclohexene. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ppor.azjm.org [ppor.azjm.org]
- 3. Contribution of covalent protein modification to the antiinflammatory effects of cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of proteins by cyclopentenone prostaglandins is differentially modulated by GSH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclohexene ring as bioisostere of a furanose ring: synthesis and antiviral activity of cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The origin of hydroxy-cyclohexenone fatty acids from skin barrier protein and relevance to covalent binding of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Covalent Modifier Screening with Acoustic Ejection Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. domainex.co.uk [domainex.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. assay.dev [assay.dev]
- 23. knime.com [knime.com]
- 24. academic.oup.com [academic.oup.com]
- 25. rna.uzh.ch [rna.uzh.ch]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. researchgate.net [researchgate.net]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
Application Notes & Protocols: A tiered Approach to Developing Assays for Measuring the Anti-inflammatory Properties of Cyclohexene Derivatives
<
Introduction: The Therapeutic Potential of Cyclohexene Derivatives
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. Cyclohexene derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to inhibit key inflammatory mediators.[2][3][4] For instance, certain derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in in vitro models.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and tiered assay cascade to thoroughly characterize the anti-inflammatory properties of novel cyclohexene derivatives.
This guide is structured to provide a logical progression of assays, from high-throughput primary screening to more complex secondary and tertiary assays that elucidate the mechanism of action. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.
Tier 1: Primary Screening Assays for Broad Anti-Inflammatory Activity
The initial phase of screening aims to identify "hit" compounds with potential anti-inflammatory effects from a larger library of cyclohexene derivatives. These assays should be cost-effective, rapid, and scalable.[1]
Inhibition of Protein Denaturation Assay
Scientific Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[5] This assay assesses the ability of a test compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[5][6] The principle is that anti-inflammatory compounds can stabilize these proteins and prevent their denaturation.
Protocol:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).
-
Dissolve test cyclohexene derivatives and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and then dilute with the buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the 1% BSA solution to each well.
-
Add 10 µL of the test compound or standard drug at various concentrations. For the control well, add 10 µL of the vehicle (DMSO and buffer).
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting a dose-response curve.
-
Red Blood Cell (RBC) Membrane Stabilization Assay
Scientific Rationale: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response.[5] This assay uses red blood cells as a model for lysosomal membranes. The ability of a compound to prevent hypotonicity-induced hemolysis of RBCs is indicative of its membrane-stabilizing and, by extension, anti-inflammatory activity.[5]
Protocol:
-
Preparation of RBC Suspension:
-
Collect fresh human or sheep blood in an anticoagulant-containing tube.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.
-
Resuspend the packed red blood cells to make a 10% v/v suspension in isotonic saline.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 1 mL of hypotonic saline (0.25% NaCl), 0.5 mL of the 10% RBC suspension, and 0.5 mL of the test compound solution at various concentrations.
-
For the control, use 0.5 mL of isotonic saline instead of the test compound.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Determine the IC50 value from a dose-response curve.
-
Tier 2: Secondary Assays in Cellular Models of Inflammation
Compounds that show significant activity in primary screens should be advanced to cell-based assays to confirm their effects in a more biologically relevant context. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a widely used in vitro model for inflammation.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates inflammatory signaling pathways.[7][9]
Workflow for In Vitro Cellular Assays
Caption: Experimental workflow for cellular assays.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[10] The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[10][11]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the cyclohexene derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12]
-
-
Griess Assay Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) immediately before use.[10][11]
-
Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Scientific Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central to the inflammatory cascade.[12] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[14]
Protocol (General Sandwich ELISA):
-
Plate Coating:
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[16]
-
-
Sample and Standard Incubation:
-
Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.[16]
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[15]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
-
Substrate Addition and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[16]
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine.
-
Determine the cytokine concentrations in the samples from the standard curve.
-
Cyclooxygenase-2 (COX-2) Activity Assay
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][17] This assay measures the ability of the cyclohexene derivatives to directly inhibit COX-2 enzymatic activity.
Protocol (Colorimetric):
-
Reaction Mixture Preparation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value from a dose-response curve.
-
Tier 3: Tertiary Assays for Mechanistic Elucidation
For lead compounds with promising activity, it is crucial to investigate their mechanism of action. These assays focus on key inflammatory signaling pathways.
Investigating the NF-κB Signaling Pathway
Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[20][21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[20][23]
Protocol (Western Blot for NF-κB Translocation):
-
Cell Treatment and Fractionation:
-
Treat RAW 264.7 cells with the cyclohexene derivative and/or LPS as described previously.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
-
Western Blotting:
-
Separate the protein fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure the purity of the fractions.
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear NF-κB p65 in the presence of the test compound indicates inhibition of the pathway.
-
Caption: NF-κB signaling pathway inhibition.
Investigating the MAPK Signaling Pathway
Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in mediating inflammatory responses.[24][25][26] These pathways are activated by LPS and contribute to the production of pro-inflammatory cytokines.[27][28]
Protocol (Western Blot for MAPK Phosphorylation):
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with the cyclohexene derivative and/or LPS.
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Perform Western blotting as described above.
-
Probe the membranes with primary antibodies against the phosphorylated (active) forms of p38, JNK, and ERK (e.g., phospho-p38, phospho-JNK, phospho-ERK).
-
Also, probe for the total protein levels of p38, JNK, and ERK to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated MAPK to total MAPK. A decrease in this ratio indicates inhibition of the pathway.
-
Caption: MAPK signaling pathway inhibition.
Data Presentation and Interpretation
For clear comparison of the anti-inflammatory potential of different cyclohexene derivatives, quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Anti-Inflammatory Activity of Cyclohexene Derivatives
| Compound ID | Protein Denaturation Inhibition IC50 (µM) | RBC Membrane Stabilization IC50 (µM) | NO Production Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| CHD-001 | Value | Value | Value | Value | Value | Value |
| CHD-002 | Value | Value | Value | Value | Value | Value |
| CHD-003 | Value | Value | Value | Value | Value | Value |
| Diclofenac | Value | Value | Value | Value | Value | N/A |
| Celecoxib | N/A | N/A | N/A | N/A | N/A | Value |
Concluding Remarks
This tiered approach provides a comprehensive framework for the evaluation of the anti-inflammatory properties of novel cyclohexene derivatives. By progressing from broad, high-throughput screening assays to more detailed, mechanism-focused cellular assays, researchers can efficiently identify and characterize promising lead candidates for further preclinical and clinical development. The self-validating nature of these protocols, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data. For more advanced studies, in vivo models of inflammation, such as carrageenan-induced paw edema in rodents, can be employed to assess the efficacy of lead compounds in a whole-organism context.[29][30]
References
- Chaudhary, P., & Sharma, A. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics.
- Udegbunam, S. U., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
ResearchGate. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
-
Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
International Journal of Pharmacy & Life Sciences. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
-
ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Semantic Scholar. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
National Institutes of Health. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]
-
ResearchGate. (2013). Nitric Oxide Assay? [Link]
-
protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
-
Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. [Link]
-
PubMed. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. [Link]
-
PubMed. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach | Request PDF. [Link]
-
National Institutes of Health. (n.d.). NF-κB: a key role in inflammatory diseases. [Link]
-
National Institutes of Health. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]
-
PubMed. (n.d.). NF-κB signaling in inflammation. [Link]
-
MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. [Link]
-
National Institutes of Health. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. [Link]
-
ScienceOpen. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell In. [Link]
-
PubMed. (2020). Pharmacological appraisal of ligustrazine based cyclohexanone analogs as inhibitors of inflammatory markers. [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. [Link]
-
YouTube. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
ResearchGate. (n.d.). LPS, as a model for in vitro activation of inflammatory signaling... [Link]
-
Preprints.org. (2026). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
National Institutes of Health. (n.d.). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. [Link]
-
National Institutes of Health. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]
-
MD Anderson Cancer Center. (n.d.). NF-κB signaling in inflammation. [Link]
-
MDPI. (n.d.). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. [Link]
-
Processes of Petrochemistry and Oil Refining. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological appraisal of ligustrazine based cyclohexanone analogs as inhibitors of inflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 9. antbioinc.com [antbioinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. scienceopen.com [scienceopen.com]
- 28. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 29. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 30. ijpras.com [ijpras.com]
Application Notes and Protocols for the Synthesis and Evaluation of Cyclohexene Derivatives as Potential Anti-Sepsis Agents
Introduction: The Imperative for Novel Anti-Sepsis Therapeutics
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a leading cause of mortality in intensive care units worldwide.[1][2][3] The pathophysiology of sepsis is characterized by a "cytokine storm," an excessive release of pro-inflammatory mediators that can lead to widespread tissue damage, multiple organ failure, and death.[4][5] A key initiating event in many cases of sepsis, particularly those caused by Gram-negative bacteria, is the recognition of lipopolysaccharide (LPS), a component of the bacterial outer membrane, by Toll-like receptor 4 (TLR4) on immune cells.[1][4] This recognition triggers a cascade of intracellular signaling events, prominently involving the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[1][6][7][8]
The central role of the TLR4-NF-κB signaling axis in the pathogenesis of sepsis makes it a prime target for therapeutic intervention.[9][10][11] Cyclohexene derivatives have emerged as a promising class of small molecules with potent anti-inflammatory properties.[12][13][14][15][16][17] Certain derivatives have been shown to inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to protect against LPS-induced lethality in animal models.[5][12] Some cyclohexene compounds, like TAK-242, have been identified as selective inhibitors of TLR4 signaling, highlighting the potential of this chemical scaffold for the development of targeted anti-sepsis agents.[9][18]
These application notes provide a comprehensive guide for researchers engaged in the synthesis and preclinical evaluation of novel cyclohexene derivatives as potential anti-sepsis therapies. We will detail synthetic strategies, in vitro screening protocols to assess anti-inflammatory activity, and a well-established in vivo model of sepsis to evaluate therapeutic efficacy.
Part 1: Synthesis of Cyclohexene Derivatives
The synthesis of cyclohexene derivatives can be achieved through various established organic chemistry reactions. A common and versatile method is the Diels-Alder reaction, which allows for the construction of the cyclohexene ring with good control over stereochemistry. Subsequent modifications of the functional groups on the cyclohexene core can then be performed to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Protocol 1: General Procedure for the Synthesis of a Model Cyclohexene Derivative
This protocol describes a representative synthesis of a cyclohexene derivative via a Diels-Alder reaction followed by functional group manipulation.
Materials:
-
Butadiene
-
Maleic anhydride
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Substituted aniline
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Diels-Alder Reaction: In a sealed pressure vessel, combine maleic anhydride with an excess of liquefied butadiene. Heat the mixture at 100°C for 24 hours. After cooling, the excess butadiene is evaporated to yield the crude cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Esterification: Dissolve the anhydride in absolute ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diethyl ester.
-
Amide Formation: To a solution of the diethyl ester in dichloromethane, add one equivalent of a selected substituted aniline and a slight excess of triethylamine. Stir the reaction at room temperature for 12 hours.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the final cyclohexene derivative.
Note: The specific reaction conditions and reagents will need to be optimized based on the desired target compound.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The initial screening of newly synthesized cyclohexene derivatives is typically performed using in vitro cell-based assays to assess their ability to modulate inflammatory responses. A widely used and relevant model involves stimulating macrophage-like cells with LPS to mimic the inflammatory conditions of sepsis.
Protocol 2: In Vitro Anti-Inflammatory Screening in LPS-Stimulated Macrophages
This protocol outlines the steps to evaluate the inhibitory effects of cyclohexene derivatives on the production of pro-inflammatory mediators in a macrophage cell line.
Cell Line: RAW 264.7 (murine macrophage-like cell line)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Cyclohexene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyclohexene derivatives for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
LPS Stimulation and Treatment:
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the cyclohexene derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Production (TNF-α and IL-6): Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[12]
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition) for NO, TNF-α, and IL-6 production.
Visualizing the Inflammatory Signaling Pathway
The following diagram illustrates the LPS-induced inflammatory signaling pathway, which is the target of the cyclohexene derivatives.
Caption: Workflow for evaluating the in vivo efficacy of cyclohexene derivatives in an LPS-induced sepsis model.
Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the synthesis and preclinical evaluation of novel cyclohexene derivatives as potential anti-sepsis agents. By systematically applying these methods, researchers can identify and characterize promising lead compounds for further development. Future studies should focus on elucidating the precise molecular mechanisms of action of the most active compounds, including their direct binding partners and effects on downstream signaling components. Additionally, evaluation in more clinically relevant models of sepsis, such as cecal ligation and puncture (CLP), will be essential to validate their therapeutic potential.
References
-
Title: Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production Source: PubMed URL: [Link]
-
Title: Noncanonical Nuclear Factor Kappa B (NF-κB) Signaling and Potential for Therapeutics in Sepsis Source: PubMed URL: [Link]
-
Title: Lipopolysaccharide (LPS)-Induced Sepsis Model Source: Creative Bioarray URL: [Link]
-
Title: LPS-induced mice sepsis model for screening of anti-inflammatory molecules Source: Vipragen URL: [Link]
-
Title: Development of a Zebrafish Sepsis Model for High-Throughput Drug Discovery Source: PMC URL: [Link]
-
Title: LPS Model of Sepsis Source: Melior Discovery URL: [Link]
-
Title: Toll-like Receptor 4 Modulation as a Strategy to Treat Sepsis Source: PMC URL: [Link]
-
Title: Mechanisms of sepsis and insights from clinical trials Source: PMC URL: [Link]
-
Title: Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: LPS induced Sepsis Modeling & Pharmacodynamics Service Source: Creative Biolabs URL: [Link]
-
Title: Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate Source: PubMed Central URL: [Link]
-
Title: Noncanonical Nuclear Factor Kappa B (NF-κB) Signaling and Potential for Therapeutics in Sepsis Source: springermedicine.com URL: [Link]
-
Title: NF-κB activation as a pathological mechanism of septic shock and inflammation Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]
-
Title: (PDF) NF-κB and Therapeutic Approach Source: ResearchGate URL: [Link]
-
Title: A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling Source: PubMed URL: [Link]
-
Title: Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives Source: MDPI URL: [Link]
-
Title: In vitro diagnosis of sepsis: a review Source: Dove Medical Press URL: [Link]
-
Title: Role of Cytokines as a Double-edged Sword in Sepsis Source: PMC URL: [Link]
-
Title: Fragment-Based Drug Discovery Platform Identifies Possible Sepsis Treatments Source: Technology Networks URL: [Link]
-
Title: derivatives of the cyclohexene series and their biological activity Source: Processes of Petrochemistry and Oil Refining URL: [Link]
-
Title: Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones Source: PubMed URL: [Link]
-
Title: DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova Source: Processes of Petrochemistry and Oil Refining URL: [Link]
-
Title: In vitro wound healing potential of cyclohexane extract of Onosma dichroantha Boiss. based on bioassay-guided fractionation Source: PMC URL: [Link]
-
Title: New approach targets VHR enzyme for sepsis treatment Source: Drug Target Review URL: [Link]
-
Title: SeptiCyte LAB sets its sights on sepsis Source: Drug Discovery News URL: [Link]
-
Title: Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators Source: PubMed Central URL: [Link]
-
Title: Novel Diagnostics and Therapeutics in Sepsis Source: MDPI URL: [Link]
-
Title: Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes Source: MDPI URL: [Link]
-
Title: Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation Source: Gut Pathogens URL: [Link]
-
Title: Cycloastragenol reduces inflammation in CLP-induced septic MICE by suppressing TLR4 signaling pathways Source: PubMed URL: [Link]
-
Title: Targeting Toll-Like Receptors in Sepsis: From Bench to Clinical Trials Source: PubMed Central URL: [Link]
-
Title: Mechanism of Action of Natural Compounds in Peripheral Multiorgan Dysfunction and Hippocampal Neuroinflammation Induced by Sepsis Source: MDPI URL: [Link]
-
Title: Synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at 1,2,4,5-positions: Selectivity in addition reactions Source: ResearchGate URL: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Fragment-Based Drug Discovery Advances Sepsis Research | Technology Networks [technologynetworks.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. Role of Cytokines as a Double-edged Sword in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncanonical Nuclear Factor Kappa B (NF-κB) Signaling and Potential for Therapeutics in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of sepsis and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Toll-like Receptor 4 Modulation as a Strategy to Treat Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noncanonical Nuclear Factor Kappa B (NF-κB) Signaling and Potential for Therapeutics in Sepsis | springermedicine.com [springermedicine.com]
- 11. Targeting Toll-Like Receptors in Sepsis: From Bench to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. ppor.az [ppor.az]
- 16. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ppor.azjm.org [ppor.azjm.org]
- 18. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid synthesis.
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly low reaction yields, encountered during its synthesis.
Troubleshooting Guide: Addressing Low Yield and Impurities
A consistently low yield in the synthesis of this compound can be a significant obstacle. This section offers a systematic approach to identifying and resolving the root causes of this issue.
Question: My synthesis of this compound is consistently yielding below 50%. What are the primary factors I should investigate?
A yield below 50% often indicates underlying issues with starting materials, reaction conditions, or the work-up procedure. The synthesis, which typically involves the amidation of cis-1,2,3,6-tetrahydrophthalic anhydride with phenethylamine, is sensitive to several variables.
1. Purity of Starting Materials:
The purity of both cis-1,2,3,6-tetrahydrophthalic anhydride and phenethylamine is paramount. Impurities in the anhydride, such as the hydrolyzed diacid, can inhibit the desired reaction. The presence of water is particularly detrimental as it can lead to the hydrolysis of the anhydride, reducing its availability for the amidation reaction.[1]
Troubleshooting Steps:
-
Purity Verification: Assess the purity of your starting materials using techniques such as NMR or by confirming their melting points.
-
Drying Procedures: Ensure that both the anhydride and phenethylamine are thoroughly dried prior to use. The anhydride can be effectively dried in a vacuum oven, while phenethylamine should be distilled if its purity is in doubt.
2. Reaction Conditions:
The selection of an appropriate solvent and reaction temperature is critical for maximizing yield and minimizing the formation of side products.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended | Rationale |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Chloroform) | These solvents effectively dissolve the reactants without participating in the reaction. |
| Temperature | 0°C to Room Temperature | The initial reaction between the amine and the anhydride is exothermic. Maintaining a low temperature helps control the reaction rate and prevents the formation of unwanted byproducts. |
| Stirring | Vigorous Stirring | Ensures a homogeneous reaction mixture, promoting efficient interaction between reactants. |
3. Work-up and Purification:
Inefficient work-up and purification steps can lead to significant product loss. The carboxylic acid product is soluble in an aqueous base, a characteristic that is leveraged during the extraction process.
Experimental Protocol: Optimized Work-up and Purification
-
Following the completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the resulting residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted phenethylamine.
-
Extract the desired product into an aqueous basic solution (e.g., 1M NaOH). This will transfer the product to the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any residual neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.
Question: I am observing significant side-product formation. What are the likely impurities and how can I prevent them?
The most common impurity is the di-substituted amide, which forms when two equivalents of phenethylamine react with one equivalent of the anhydride. This is more likely to occur at elevated temperatures or when an excess of the amine is used.
Diagram 1: Key Reaction and Potential Side Reaction
Caption: Desired amidation versus the di-substituted side product.
Mitigation Strategies:
-
Stoichiometry: Employ a 1:1 molar ratio of the anhydride to the amine.
-
Controlled Addition: Add the phenethylamine dropwise to a solution of the anhydride at a reduced temperature (0°C) to manage the initial exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between cis-1,2,3,6-tetrahydrophthalic anhydride and phenethylamine?
The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of phenethylamine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group.
Q2: Are there alternative solvents that can be used for this synthesis?
While aprotic solvents like DCM and chloroform are generally preferred, other options such as tetrahydrofuran (THF) or acetonitrile can be utilized. It is crucial to ensure that any solvent used is dry and will not react with the starting materials. Protic solvents, such as alcohols, should be avoided as they can react with the anhydride.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress.[2] By comparing a spot of the reaction mixture to spots of the starting materials, the disappearance of the reactants and the appearance of a new spot corresponding to the product can be observed, indicating the progression of the reaction.[2]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yield.
References
-
Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Process for making cyclic imides. (n.d.). Google Patents.
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
cis-1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
cis-1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
- S-3-cyclohexenecarboxylic acid and its purification method. (n.d.). Google Patents.
-
Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. (2005). Sci-Hub. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Purification of Polar Cyclohexene Carboxamides
Welcome to the technical support center for the purification of polar cyclohexene carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these unique molecules. Polar cyclohexene carboxamides, with their blend of a non-polar cyclohexene backbone and a highly polar amide functional group capable of hydrogen bonding, present distinct purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.
Diagram: Purification Strategy Decision Tree
This flowchart outlines a logical approach to selecting the most appropriate purification strategy for a polar cyclohexene carboxamide based on its specific properties and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of polar cyclohexene carboxamides, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions & Explanations |
| 1. Poor or No Retention in Reversed-Phase (RP) HPLC | The compound is too polar and has a higher affinity for the polar mobile phase than the non-polar stationary phase.[1] | Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the water content. Be aware of potential "phase collapse" or "dewetting" with traditional C18 columns; use columns designed for highly aqueous mobile phases.[1][2]Use a Polar-Embedded or Polar-Endcapped Column: These columns contain polar functional groups within the alkyl chains (e.g., amide, carbamate) that provide an alternative retention mechanism for polar analytes and are stable in 100% aqueous mobile phases.[2]Switch to a Different Stationary Phase: Consider a phenyl-hexyl column, which can offer different selectivity for compounds with aromatic or cyclic character.Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for very polar compounds.[1][3][4] |
| 2. Peak Tailing or Poor Peak Shape in HILIC | Mismatched Sample Diluent: Injecting a sample dissolved in a solvent much stronger (more polar, e.g., high water content) than the initial mobile phase can cause peak distortion.[1][5]Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions on silica-based columns) can lead to tailing.[6]Column Overload: Injecting too much sample can saturate the stationary phase. | Match Sample Diluent: Dissolve the sample in a solvent similar in composition to the initial mobile phase, typically high in acetonitrile.[1]Optimize Mobile Phase pH and Buffer Concentration: For ionizable compounds, adjusting the pH to suppress ionization can improve peak shape. Adding a buffer (e.g., ammonium acetate, ammonium formate) can mask silanol groups and improve peak symmetry.[7]Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample amount.Consider a Different HILIC Stationary Phase: Amide, diol, or zwitterionic phases can offer different selectivities and reduce unwanted interactions.[3][8] |
| 3. Compound is "Stuck" on a Normal-Phase (NP) Silica Gel Column | The carboxamide group is interacting very strongly with the polar silica stationary phase. | Increase Mobile Phase Polarity: Gradually add a more polar solvent like methanol or ethanol to your eluent system (e.g., ethyl acetate/hexanes). A common mobile phase for polar compounds is a mixture of dichloromethane and methanol.[9]Add a Modifier: For basic compounds, adding a small amount of a base like triethylamine or ammonia (e.g., 10% ammonia in methanol solution) to the mobile phase can help to displace the compound from the acidic silica surface.[9]Switch to an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a bonded phase like diol or amino for flash chromatography.[10] |
| 4. Difficulty Finding a Suitable Recrystallization Solvent | The compound is highly soluble in polar solvents and insoluble in non-polar solvents, making a single-solvent recrystallization challenging. | Use a Solvent Pair: Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, slowly add a hot "bad" solvent (in which it is poorly soluble, e.g., hexanes or water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs for polar compounds include ethanol/water, acetone/hexanes, and diethyl ether/methanol.[11][12]Consider "Oiling Out": If the compound separates as an oil, try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization. |
| 5. Suspected Compound Degradation During Purification | The cyclohexene double bond can be sensitive to acidic conditions or oxidation. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. | Buffer the Mobile Phase: In HPLC, maintain a neutral or near-neutral pH to avoid acid-catalyzed reactions of the cyclohexene ring or hydrolysis of the amide.Use Deactivated Silica: For flash chromatography, consider using silica gel that has been deactivated (e.g., with triethylamine) to reduce its acidity.Avoid Halogenated Solvents in the Presence of Amines: Dichloromethane can react with some amines, especially when heated or concentrated.Work Under an Inert Atmosphere: If oxidation is a concern, sparge solvents with nitrogen or argon and keep fractions blanketed. |
Frequently Asked Questions (FAQs)
Q1: What is HILIC, and why is it recommended for polar cyclohexene carboxamides?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating very polar compounds that are poorly retained in reversed-phase HPLC.[1][3][4] It utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[4] This makes it highly effective for polar cyclohexene carboxamides, which might otherwise elute in the void volume of an RP column.
Q2: My polar cyclohexene carboxamide is neutral. Can I still use ion-exchange chromatography?
A: While traditional ion-exchange chromatography is for charged molecules, a technique called Mixed-Mode Chromatography (MMC) can be very effective for neutral polar compounds.[8][13] MMC columns have stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) or HILIC properties.[8][14] This allows for multiple retention mechanisms to be exploited simultaneously, providing unique selectivity for complex mixtures containing polar neutral compounds.[13][15]
Q3: Is Supercritical Fluid Chromatography (SFC) a viable option for my compound?
A: Yes, SFC is an excellent and increasingly popular alternative for the purification of polar compounds.[16] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of a polar organic solvent (like methanol).[16] SFC offers several advantages:
-
Speed: The low viscosity of the mobile phase allows for faster separations compared to HPLC.[16]
-
Green Chemistry: It significantly reduces the consumption of organic solvents.
-
Efficient Fraction Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in the polar co-solvent, which simplifies sample recovery.[17]
Q4: How do I choose between flash chromatography and preparative HPLC?
A: The choice depends on the required purity, the amount of material to be purified, and the difficulty of the separation.
-
Flash Chromatography is a lower-pressure technique suitable for purifying larger quantities of material (grams to kilograms) when the separation between the desired compound and impurities is significant (a clear difference in Rf by TLC). It is generally faster and less expensive for large-scale purifications.[9]
-
Preparative HPLC is a high-pressure, high-resolution technique used for purifying smaller amounts of material (milligrams to a few grams) or for very difficult separations where high purity is critical.[18]
Q5: What are the key steps in developing a robust preparative HPLC method?
A: A typical workflow involves:
-
Analytical Method Development: Start on an analytical scale (e.g., 4.6 mm ID column) to screen different stationary phases (e.g., C18, Phenyl, HILIC) and mobile phases to achieve the best separation.[19]
-
Loading Study: Determine the maximum amount of crude material that can be injected onto the analytical column without compromising resolution.
-
Scale-Up: Use the optimized analytical method to calculate the appropriate flow rate and injection volume for a larger preparative column.
-
Fraction Collection and Analysis: Collect fractions of the eluting compound and analyze their purity (e.g., by analytical HPLC or LC-MS).
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Cyclohexene Carboxamide
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection:
-
Start with an amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) as they often provide good peak shape for polar neutral compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 60% B
-
11.0 min: 60% B
-
11.1 min: 95% B
-
15.0 min: 95% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the crude sample in a mixture of 90:10 Acetonitrile:Water at a concentration of approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 1-5 µL of the sample.
-
Monitor the separation and adjust the gradient steepness and initial/final %B to optimize the resolution between the target compound and impurities.
-
-
Troubleshooting:
Protocol 2: Recrystallization using a Two-Solvent System
This protocol describes a general procedure for purifying a solid polar cyclohexene carboxamide.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble when hot (e.g., ethanol, isopropanol, acetone).
-
Identify a "bad" solvent in which your compound is poorly soluble even when hot (e.g., hexanes, heptane, water). The two solvents must be miscible.[11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the hot "good" solvent to completely dissolve the solid with heating and stirring.
-
-
Induce Precipitation:
-
While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).
-
-
Clarification:
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Diagram: HILIC Separation Workflow
This diagram illustrates the key steps and considerations in a typical HILIC purification workflow.
Caption: Key stages in a HILIC purification workflow.
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
- Jaroniec M. Partition and displacement models in reversed-phase liquid chromatography with mixed eluents. J.
-
Basic methodology for method development in preparative HPLC. Kromasil. Available at: [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
- Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-Preparative Purification. In Comprehensive Chirality (pp. 355-389). Elsevier.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- How to determine the stability of cis/trans cyclohexane derivatives based on chair conform
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
- Process for the purification of carboxylic acids.
- Polar-Embedded and Polar-Endcapped Stationary Phases for LC.
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
- 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
- How do I minimize peak splitting problems when running HILIC mode chromatography?
- Evolution of Mixed-Mode Chrom
- SUPERCRITICAL FLUID CHROM
- Polar-Liquid, Derivatized Cyclodextrin Stationary Phases For The Capillary Gas Chromatography Separ
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Available at: [Link]
- 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts.
- 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
- Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
- Crystalliz
- Basic theory, method development & optimiz
- Chiral Separations: Using SFC to Unlock Purific
- LABTips: Preparative HPLC for Purific
- Mixed-Mode Chromatography.
- HILIC column peak shape.
- HILIC Purification Strategies for Flash Chrom
- RECRYSTALLIS
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Inorganic Chemistry Ahead of Print.
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. support.waters.com [support.waters.com]
- 6. agilent.com [agilent.com]
- 7. norman-network.net [norman-network.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 19. labcompare.com [labcompare.com]
Technical Support Center: Overcoming Solubility Issues of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid (PCCA) in Biological Buffers
Welcome to the technical support hub for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid, hereafter referred to as PCCA. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of PCCA in your biological assays.
Part 1: Understanding the Physicochemical Properties of PCCA
The solubility behavior of PCCA is dictated by its molecular structure, which features a bulky, hydrophobic phenethyl group and an ionizable carboxylic acid. This duality is the primary reason for its poor aqueous solubility at neutral pH.
-
Hydrophobic Character : The phenethyl moiety significantly increases the molecule's lipophilicity, causing it to resist dissolution in aqueous environments.
-
pH-Dependent Ionization : The carboxylic acid group provides a handle for manipulating solubility. At pH values below its acid dissociation constant (pKa), the group is protonated (-COOH) and uncharged, contributing to low solubility. Above the pKa, it becomes deprotonated (-COO⁻), creating a charged and more water-soluble species.[1]
This relationship is described by the Henderson-Hasselbalch equation , which is a cornerstone for predicting pH-dependent solubility.[2][3]
Estimated Physicochemical Properties of PCCA
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~287.37 g/mol | High molecular weight can negatively impact solubility. |
| pKa | 4.6 - 4.9 | PCCA will be predominantly in its less soluble, protonated form at acidic pH.[4] |
| LogP | > 3.0 | Indicates a strong preference for lipidic environments over aqueous ones, predicting low water solubility. |
The Role of pH in PCCA Solubility
The ionization state of PCCA's carboxylic acid is critical. As the pH of the buffer increases above the pKa, the equilibrium shifts towards the more soluble, deprotonated (ionized) form.
Caption: pH-dependent equilibrium of PCCA.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Q1: My PCCA powder will not dissolve in my neutral biological buffer (e.g., PBS pH 7.4). What should I do first?
Answer: Direct dissolution of PCCA in aqueous buffers is not recommended and is often the primary point of failure. The most reliable method is to first prepare a concentrated stock solution in an organic solvent.[5] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capabilities for a wide range of compounds.[6][7]
Q2: What is the best organic solvent for preparing a PCCA stock solution?
Answer: DMSO is the preferred solvent. Ethanol can be an alternative, but it is generally less effective for highly lipophilic compounds.
| Solvent | Advantages | Disadvantages | Recommended Max. Final Assay Conc. |
| DMSO | Excellent solubilizing power for nonpolar compounds.[6] Miscible with water. | Can be toxic to cells at higher concentrations.[8] May affect assay performance. | < 0.5%[9] |
| Ethanol | Less cytotoxic than DMSO. Volatile. | Weaker solubilizing power for compounds like PCCA. Can precipitate compound upon aqueous dilution. | < 1.0% |
Experimental Protocol 1: Preparation of a 10 mM PCCA Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a desired amount of PCCA powder (e.g., 2.87 mg) in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 2.87 mg, add 1 mL of DMSO for a 10 mM solution).
-
Promote Dissolution: Vortex the tube vigorously.[10] If the compound does not dissolve completely, use a water bath sonicator for 5-10 minutes.[6] Gentle warming (to 37°C) can also be applied, but monitor for any compound degradation.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[6] Store at -20°C or -80°C.
Q3: I have a 10 mM DMSO stock, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "compound crashing" and occurs when the aqueous buffer cannot maintain the solubility of the compound as the primary organic solvent (DMSO) is diluted.[5][7] Low solubility can lead to variable data and underestimated activity.[11]
Here is a workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for PCCA precipitation.
Key Strategies:
-
Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of PCCA.
-
Optimize Dilution Technique: Instead of a single large dilution, perform a stepwise serial dilution.[12] Crucially, add the DMSO stock to the buffer dropwise while vigorously vortexing the buffer. This avoids localized high concentrations that initiate precipitation.[12]
-
Maintain Low DMSO Levels: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[9]
Q4: Can I increase my buffer's pH to improve solubility? What are the risks?
Answer: Yes, moderately increasing the pH of your final biological buffer can significantly enhance PCCA solubility by promoting the deprotonation of its carboxylic acid.[13][14] A pH range of 7.4 to 8.0 is often a good starting point.
Potential Risks:
-
Compound Stability: At highly alkaline pH (e.g., >10), the amide bond in PCCA could be susceptible to hydrolysis, leading to compound degradation.[15][16][17]
-
Biological Impact: Changes in pH can alter protein structure, enzyme activity, and cell membrane integrity. It is critical to run parallel controls to ensure that the pH shift itself, independent of PCCA, does not affect your experimental outcome.
Q5: What solubility-enhancing excipients can I use for PCCA?
Answer: Several excipients can be used to formulate PCCA in aqueous buffers. The selection depends on the experimental system (e.g., in vitro vs. in vivo) and the required concentration.
| Excipient Class | Example(s) | Mechanism of Action | Recommended Starting Conc. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulates the hydrophobic phenethyl group within its lipophilic cavity, while its hydrophilic exterior improves aqueous solubility.[18][19][][21] | 1-5% (w/v) |
| Non-ionic Surfactants | Pluronic® F-68, Tween® 80 | Form micelles that sequester the hydrophobic compound in their core, allowing for dispersion in aqueous solution.[14][22][23][24] | 0.01-0.1% (w/v) |
| Co-solvents | Polyethylene Glycol 400 (PEG-400) | Increases the solubilizing capacity of the aqueous buffer by reducing the overall polarity of the solvent system.[25] | 1-10% (v/v) |
Experimental Protocol 2: Preparing a PCCA-Cyclodextrin Inclusion Complex
This protocol aims to create a more soluble formulation of PCCA for use in biological assays.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired biological buffer (e.g., 1g of HP-β-CD in 10 mL of PBS).
-
Add PCCA Stock: While vigorously stirring the HP-β-CD solution, slowly add a small volume of your concentrated PCCA-DMSO stock solution to reach the desired final PCCA concentration.
-
Complexation: Cover the solution and stir at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
Filtration (Optional but Recommended): To remove any undissolved PCCA or potential aggregates, filter the solution through a 0.22 µm syringe filter.
-
Quantification: It is best practice to confirm the final concentration of solubilized PCCA using an analytical method like HPLC-UV.
Q6: How can I determine the maximum kinetic solubility of PCCA in my specific assay buffer?
Answer: A kinetic solubility assay is a high-throughput method used to determine the solubility of a compound when added from a DMSO stock into an aqueous buffer.[26][27][28]
Experimental Protocol 3: Kinetic Solubility Assay by Visual Precipitation
-
Prepare PCCA Dilutions: In a 96-well plate, perform a serial dilution of your PCCA-DMSO stock (e.g., from 20 mM down to ~0.1 mM) in 100% DMSO.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a corresponding well of a clear 96-well assay plate.
-
Add Buffer: Rapidly add your chosen biological buffer (e.g., 198 µL) to each well to achieve the final desired concentrations (in this example, a 1:100 dilution).
-
Incubate: Seal the plate and shake for 1-2 hours at room temperature.[28]
-
Read Plate: Visually inspect the plate against a dark background or use a plate reader to measure light scattering (nephelometry) at a wavelength like 620 nm.[26][27] The highest concentration that remains clear (does not scatter light) is the approximate kinetic solubility.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. (1981). Canadian Journal of Chemistry. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2011). SciSpace. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2013). Touro Scholar. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2007). Journal of Chemical Information and Modeling. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026). International Journal of Molecular Sciences. [Link]
-
3-Cyclohexenecarboxylic Acid. (2024). ChemBK. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]
-
In vitro solubility assays in drug discovery. (2012). Expert Opinion on Drug Discovery. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Organic & Biomolecular Chemistry. [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]
-
Dissolution of carboxylic acids. III: The effect of polyionizable buffers. (1981). Journal of Pharmaceutical Sciences. [Link]
-
Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]
-
Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. (2021). Langmuir. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). ACS Medicinal Chemistry Letters. [Link]
-
how does pH affect peptide bonds. (2025). YouTube. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. (2022). Bohrium. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). ResearchGate. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
-
Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. (2021). PubMed Central. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]
-
What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018). Biology Stack Exchange. [Link]
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2018). Journal of Pharmaceutical Sciences. [Link]
-
Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. (2020). ACS Omega. [Link]
-
Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. (2023). National Institutes of Health. [Link]
-
Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. (n.d.). Roskilde University. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Pluronic F-68® Solution 10%, 100X. (n.d.). HiMedia Laboratories. [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]
-
pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. [Link]
-
Cyclohexanecarboxylic acid. (n.d.). Wikipedia. [Link]
-
Buffer Solutions and their pH. (n.d.). Solubility of Things. [Link]
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. chembk.com [chembk.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijpbr.in [ijpbr.in]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. enamine.net [enamine.net]
Technical Support Center: Improving Diastereoselectivity in Substituted Cyclohexene Synthesis
Welcome to the technical support center for diastereoselective cyclohexene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled reactions. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, offering field-proven insights to troubleshoot and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the rationale behind them.
Question 1: My Diels-Alder reaction is showing poor endo/exo selectivity. What are the primary factors I should investigate?
Answer:
Low endo/exo selectivity in Diels-Alder reactions is a frequent challenge, fundamentally stemming from the transition state energetics. The "endo rule" generally predicts the kinetic product, but its preference can be weak.[1] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Reaction Temperature:
-
The "Why": The Diels-Alder reaction is reversible, with the retro-Diels-Alder becoming more significant at higher temperatures.[2] The endo product is often the kinetically favored product, formed faster at lower temperatures, while the exo product can be the thermodynamically more stable isomer. Running the reaction at elevated temperatures can lead to an equilibrium mixture, thus eroding diastereoselectivity.[3][4]
-
Troubleshooting Steps:
-
Perform the reaction at a significantly lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Monitor the reaction over time to find the optimal point where the kinetic product has formed without significant isomerization to the thermodynamic product.
-
If the reaction is too slow at lower temperatures, consider the use of a catalyst to accelerate the reaction under milder conditions.[5][6]
-
2. Solvent Polarity and Solvation Effects:
-
The "Why": The polarity of the solvent can influence the stability of the transition states leading to the different diastereomers.[3][7] Solvents can form distinct solute-solvent clusters that act as the reactive species, and the nature of these clusters can favor one reaction pathway over another.[8]
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, cyclohexane).[3][9]
-
For intramolecular Diels-Alder reactions, polar solvents like acetonitrile and DMSO have been shown to impact cycloaddition rates and selectivity.[7]
-
Be aware that solvent effects can be complex and sometimes non-intuitive; empirical screening is often necessary.[8]
-
3. Lewis Acid Catalysis:
-
The "Why": Lewis acids coordinate to the dienophile, lowering the energy of the LUMO and often exaggerating the secondary orbital interactions that favor the endo transition state. This can significantly enhance both the reaction rate and the diastereoselectivity.
-
Troubleshooting Steps:
-
Introduce a Lewis acid catalyst (e.g., TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂).
-
Screen different Lewis acids, as their steric bulk and coordinating ability can influence the outcome.
-
Optimize the stoichiometry of the Lewis acid; typically, 0.1 to 1.0 equivalents are used.
-
Question 2: I'm performing a Michael-Aldol domino reaction to synthesize a highly substituted cyclohexanone, but I'm getting a mixture of diastereomers. How can I improve the stereocontrol?
Answer:
In cascade reactions like the Michael-Aldol, the stereochemistry of the final product is determined by the facial selectivity of multiple bond-forming steps. High diastereoselectivity is achieved when the cyclization of the intermediate proceeds through a highly ordered transition state.[10]
1. Choice of Base and Catalyst System:
-
The "Why": The base or catalyst is critical in controlling the stereochemistry of the enolate intermediate and guiding the subsequent intramolecular aldol reaction. The counterion and any associated ligands create a specific chiral environment.
-
Troubleshooting Steps:
-
Screen different bases. For instance, in some systems, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides excellent diastereoselectivity.[10] In others, inorganic bases like aqueous KOH with a phase-transfer catalyst (e.g., TBAB) can be effective.[11][12][13]
-
Consider using a chiral catalyst system, such as a bifunctional iminophosphorane or a quinine-derived organocatalyst, which can induce high diastereoselectivity.[10][12]
-
2. Substrate Steric and Electronic Effects:
-
The "Why": The steric bulk of substituents on both the Michael acceptor and the nucleophile can dictate the preferred approach trajectory and the conformation of the cyclizing intermediate.[3]
-
Troubleshooting Steps:
-
If synthetically feasible, modify the steric environment of your starting materials. For example, bulkier protecting groups can enhance facial selectivity.
-
Be mindful of the electronic nature of substituents. Electron-withdrawing or -donating groups can influence the reactivity and geometry of intermediates.
-
3. Reaction Conditions:
-
The "Why": Similar to Diels-Alder reactions, temperature and solvent can play a crucial role. Lower temperatures often favor the kinetically controlled product.
-
Troubleshooting Protocol:
-
Temperature Screening: Run the reaction at room temperature, 0 °C, and -20 °C to assess the impact on the diastereomeric ratio (d.r.).
-
Solvent Screening: Test a range of aprotic solvents (e.g., toluene, THF, CH₂Cl₂) to find the optimal medium for the desired transition state organization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between substrate control and reagent control in achieving diastereoselectivity?
A1: The distinction lies in the origin of the stereochemical information.
-
Substrate Control: In this approach, an existing stereocenter in one of the starting materials dictates the stereochemical outcome of the reaction.[14] The chiral information is inherent to the substrate. An example is the reaction of a chiral aldehyde where the existing stereocenter directs the approach of a nucleophile.
-
Reagent Control: Here, a chiral reagent, catalyst, or auxiliary that is not part of the final product directs the stereochemistry.[14] This is common in asymmetric catalysis where a chiral ligand on a metal catalyst creates a chiral pocket that favors the formation of one diastereomer over another.[15]
Q2: How do I choose between kinetic and thermodynamic control to favor a specific diastereomer?
A2: The choice depends on the relative stability of the products and the transition states leading to them.
-
Kinetic Control: This favors the product that is formed the fastest (i.e., via the lowest energy transition state). To achieve kinetic control, use lower reaction temperatures and shorter reaction times.[3] This is often the strategy for obtaining the endo product in a Diels-Alder reaction.
-
Thermodynamic Control: This favors the most stable product. To achieve thermodynamic control, use higher reaction temperatures, longer reaction times, or conditions that allow for equilibration between the diastereomers (e.g., a reversible reaction).
Q3: Can additives influence the diastereoselectivity of my reaction?
A3: Yes, additives can have a significant impact. For instance, in some cycloadditions, the presence of an acid additive like benzoic acid can promote the reaction and influence both regioselectivity and diastereoselectivity.[3] In other cases, salts (e.g., LiClO₄) can alter the reaction environment and affect stereochemical outcomes. It is often worthwhile to screen a small panel of additives if you are facing selectivity issues.
Experimental Protocols & Data
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 equiv) and the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv) dropwise to the stirred solution.
-
After stirring for 15-30 minutes, add the diene (1.2 equiv) dropwise.
-
Allow the reaction to stir at the low temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.)
| Reaction Type | Parameter Varied | Condition A | d.r. (A) | Condition B | d.r. (B) | Reference |
| Diels-Alder | Temperature | 25 °C | 3:1 | -40 °C | >20:1 | [4] |
| Michael-Aldol | Base | DBU | 6:1 | BIMP A | >20:1 | [10] |
| Cycloaddition | Solvent | Toluene | 5:1 | Cyclohexane | 2:1 | [9] |
Visualizing Reaction Control
Below are diagrams illustrating key concepts in controlling diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
-
Title: Catalyst-Controlled Diastereoselective Hetero-Diels−Alder Reactions Source: ACS Publications URL: [Link]
-
Title: The Control of Stereoselectivities in the Diels-Alder Reactions of N-Substituted Pyrroles and N-Substituted Isoindoles Source: Imperial College London URL: [Link]
-
Title: Functionalization of disubstituted cyclohexanes Source: ResearchGate URL: [Link]
-
Title: Diels-Alder reaction of dienes having stereogenic allylic substituents: control of diastereoface selectivity by the dienophile Source: Journal of the American Chemical Society URL: [Link]
-
Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates Source: PubMed Central URL: [Link]
-
Title: Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles Source: MDPI URL: [Link]
-
Title: Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones Source: PubMed Central URL: [Link]
-
Title: Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy Source: Journal of the American Chemical Society URL: [Link]
-
Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Preparation of cyclohexene Source: The Royal Society of Chemistry URL: [Link]
-
Title: 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction Source: YouTube URL: [Link]
-
Title: Influence of temperature on the Diels-Alder reaction Source: ResearchGate URL: [Link]
-
Title: Solvent effects on stereoselectivity: more than just an environment Source: Royal Society of Chemistry URL: [Link]
-
Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates Source: Beilstein Journals URL: [Link]
-
Title: Highly Functionalized Cyclohexenes Derived from Benzene: Sequential Tandem Addition Reactions Promoted by Tungsten Source: Sci-Hub URL: [Link]
-
Title: 10.3: The Diels Alder Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Diastereoselective synthesis of chiral 1,3-cyclohexadienals Source: PubMed Central URL: [Link]
-
Title: Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation Source: ResearchGate URL: [Link]
-
Title: Enantioconvergent and diastereoselective synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter through ternary catalysis Source: PubMed Central URL: [Link]
-
Title: Key Concepts in Stereoselective Synthesis Source: ETH Zurich URL: [Link]
-
Title: Synthesis of Cyclohexene The Dehydration of Cyclohexanol Source: University of California, Santa Cruz URL: [Link]
-
Title: Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[15][16]-Hydride Shift Cascade Source: Journal of the American Chemical Society URL: [Link]
-
Title: Preparation of Cyclohexene (OCR A Level Chemistry A) Source: Save My Exams URL: [Link]
-
Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Enantioconvergent and diastereoselective synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter through ternary catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. ethz.ch [ethz.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Side-reaction products in the synthesis of N-phenethyl amides.
Welcome to the Technical Support Center for N-phenethyl amide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of this important structural motif. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side-reactions and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the common problems that arise during the synthesis of N-phenethyl amides, particularly when using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q1: My reaction yield is consistently low, and TLC analysis shows multiple spots. What are the likely culprits?
Low yield is a frequent issue stemming from several competing processes. The primary suspects are incomplete reaction and the formation of stable, unreactive byproducts.
Potential Cause 1: N-Acylurea Formation During carbodiimide-mediated coupling, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is at a critical juncture: it can either react with your phenethylamine to form the desired amide or undergo an intramolecular O→N acyl migration to form a stable N-acylurea byproduct.[3][4] This rearrangement renders the activated acid unreactive towards the amine, thus halting the reaction and reducing your yield.[3] This side-reaction is especially prevalent in solvents with low dielectric constants like dichloromethane (DCM).[1]
Suggested Solution: The most effective way to suppress N-acylurea formation is by introducing an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®.[5][6] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester.[3] This active ester is still sufficiently reactive to couple with the phenethylamine but is not prone to the undesired rearrangement, thereby preserving the reaction pathway towards your target amide.[3][7]
Potential Cause 2: Symmetric Anhydride Formation The O-acylisourea intermediate can also react with a second molecule of your carboxylic acid starting material.[1][3] This forms a symmetric anhydride and the urea byproduct. While the anhydride is still capable of reacting with the amine to form the desired amide, this pathway consumes two equivalents of your carboxylic acid for every one equivalent of amide formed, which can be problematic if the acid is a precious or complex starting material.
Suggested Solution: Controlling the stoichiometry and order of addition is key. Pre-activating the carboxylic acid with the coupling agent and HOBt before adding the phenethylamine can sometimes minimize this side-reaction. Additionally, ensuring a 1:1 stoichiometry between the acid and amine is crucial.
Q2: I've isolated my product, but my NMR spectrum shows persistent, difficult-to-remove impurities. How do I identify and remove them?
The most common impurities are the byproducts from the coupling agent itself.
Impurity 1: The Urea Byproduct (e.g., DCU) Carbodiimide coupling agents are consumed in the reaction and converted into a urea derivative. For DCC, this byproduct is N,N'-dicyclohexylurea (DCU), which is notoriously difficult to remove due to its high crystallinity and variable solubility.[5] For EDC, the corresponding urea is water-soluble, making it much easier to remove during an aqueous workup.[3][8]
Identification & Removal:
-
DCU (from DCC): DCU is often insoluble in many common organic solvents like DCM and will precipitate out of the reaction mixture. It can be largely removed by filtration. However, trace amounts often remain. Purification via flash column chromatography is typically effective. If the desired amide is a solid, recrystallization can also be an excellent method to remove residual DCU.[9]
-
EDU (from EDC): The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct from EDC is water-soluble.[3] It can be easily removed by performing an aqueous workup. Wash the organic layer containing your product with water or a dilute acid solution (e.g., 1M HCl) to ensure the urea byproduct, which is basic, is protonated and partitioned into the aqueous phase.
Impurity 2: The N-Acylurea Byproduct As discussed in Q1, this byproduct can be a major yield-killer and a purification headache. It has a polarity that is often very similar to the desired amide product, making separation by chromatography challenging.
Identification & Removal:
-
Identification: The N-acylurea will have characteristic signals in both ¹H and ¹³C NMR, including signals from the carbodiimide backbone (e.g., cyclohexyl or ethyl/propyl groups) and your acyl group. Its mass will correspond to [Mass of Carbodiimide + Mass of Carboxylic Acid - H₂O].
-
Removal: The best strategy is prevention using additives like HOBt.[5] If it has already formed, careful optimization of flash column chromatography conditions (e.g., using a shallow solvent gradient) may be required.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of N-phenethyl amides.
Q3: What is the fundamental mechanism of carbodiimide-mediated amide bond formation and its associated side-reactions?
The reaction proceeds via the activation of a carboxylic acid by the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then attacked by the primary amino group of phenethylamine. This nucleophilic attack leads to the formation of the desired amide bond and the release of a urea byproduct.[1][8] The main side-reactions originate from the instability of the O-acylisourea intermediate, which can rearrange to an unreactive N-acylurea or react with another molecule of carboxylic acid to form a symmetric anhydride.[3]
Below is a diagram illustrating the desired reaction pathway and the major off-target reactions.
Caption: Carbodiimide coupling mechanism and key side-reactions.
Q4: Can over-acylation of phenethylamine occur?
This is generally not an issue for phenethylamine itself, as it possesses a single primary amine. However, if you are working with a substituted phenethylamine that contains additional nucleophilic groups (e.g., another amine or a hydroxyl group), di-acylation or O-acylation can certainly occur.[11]
Mitigation Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the substituted phenethylamine.[11]
-
Slow Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-acylation at the more reactive site.[10]
-
Protecting Groups: If selectivity cannot be achieved, consider using a protecting group strategy for the less reactive nucleophilic functional group.
Q5: Under what conditions could the Ritter reaction become a competing side-reaction?
The Ritter reaction is a method for synthesizing N-substituted amides by reacting a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid.[12][13] While not a side-reaction in typical amide coupling conditions, it could potentially occur if your phenethylamine substrate has a structure that can form a stable carbocation under strongly acidic conditions, and your solvent is a nitrile (e.g., acetonitrile).
For example, if you were using a tertiary alcohol derivative of phenethylamine (e.g., 2-methyl-1-phenylpropan-2-ol) and attempted a reaction in acetonitrile with a strong acid like concentrated sulfuric acid, you would likely form the N-(1,1-dimethyl-2-phenylethyl)acetamide via the Ritter reaction, rather than through a standard coupling.[14][15] This is an important consideration when choosing reaction conditions and solvents, especially for substrates prone to carbocation formation.
Data Summary & Protocols
Table 1: Common Side-Products and Troubleshooting
| Side-Product | Potential Cause | Identification (Spectroscopic Hints) | Mitigation & Purification |
| N,N'-Dicyclohexylurea (DCU) | Use of DCC as a coupling agent. | Complex multiplets in ¹H NMR (~1.0-2.0 ppm, ~3.5 ppm). Insoluble white solid. | Filter the reaction mixture. Remove residuals by column chromatography or recrystallization.[5] |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate.[3] | Signals corresponding to both the acyl group and the carbodiimide backbone in NMR. Mass = [Acid + Carbodiimide - H₂O]. | Add HOBt or Oxyma Pure to the reaction.[6] Purify by careful column chromatography. |
| Symmetric Anhydride | Reaction of the O-acylisourea with a second equivalent of carboxylic acid.[1] | Carbonyl stretch in IR (~1820 & 1750 cm⁻¹). Absence of amine/amide N-H signals until after reaction with the amine. | Use 1:1 stoichiometry. Can be difficult to separate from the starting acid but will be consumed upon addition of the amine. |
| Di-acylated Product | Presence of multiple nucleophilic sites on the phenethylamine derivative.[11] | NMR signals showing two acyl groups. Mass consistent with the addition of two acyl groups. | Use 1:1 stoichiometry of the acylating agent. Add the acylating agent slowly at low temperature.[10] |
Experimental Protocols
Protocol 1: General Procedure for N-Phenethyl Amide Synthesis using EDC/HOBt
This protocol is a general guideline for coupling a carboxylic acid with phenethylamine using EDC in the presence of HOBt to minimize side-reactions.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and phenethylamine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
EDC Addition: Add EDC·HCl (1.1 eq) to the mixture in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine. This removes the water-soluble urea byproduct and any unreacted starting materials or HOBt.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization.[5][9]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in N-phenethyl amide synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Indian Academy of Sciences. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Ritter Reaction. OpenOChem Learn. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Ritter reaction. Wikipedia. Available at: [Link]
-
Ritter Reaction. NROChemistry. Available at: [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Ritter Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. The Vespiary. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
Sources
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sciencemadness Discussion Board - Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide - Powered by XMB 1.9.11 [sciencemadness.org]
Stability of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid under physiological conditions.
Welcome to the technical support center for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound under physiological conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable experiments.
Introduction: Understanding the Stability Landscape
This compound possesses three key functional groups that dictate its stability profile under physiological conditions: a secondary amide, a cyclohexene ring, and a carboxylic acid. Each of these moieties presents potential liabilities that must be considered during experimental design and data interpretation. This guide will address the inherent chemical and enzymatic stability of the molecule, providing a framework for identifying potential degradation pathways and quantifying the rate of decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under physiological conditions?
The primary routes of degradation for this molecule are anticipated to be:
-
Hydrolysis of the Amide Bond: The carbamoyl group is susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic cleavage by amidases or proteases present in biological matrices like plasma.[1][2] Under acidic conditions, such as those in the stomach, the amide can be hydrolyzed to yield cyclohex-3-enecarboxylic acid and phenethylamine.[1][2] In neutral to basic conditions, characteristic of the intestines and blood, hydrolysis will also occur, potentially at a different rate.[3][4]
-
Enzymatic Degradation: Plasma contains various enzymes, including esterases and amidases, that can catalyze the hydrolysis of the amide bond.[5][6][7] This is a critical consideration for determining the compound's in vivo half-life.
-
pH-Dependent Effects on the Carboxylic Acid: While the carboxylic acid itself is generally stable, its ionization state is pH-dependent.[8][9] This can influence the overall solubility, membrane permeability, and interaction with biological macromolecules, indirectly affecting its stability and bioavailability.
Q2: My compound appears to be degrading rapidly in my in vitro assay. How can I determine if this is due to chemical instability or enzymatic activity?
To differentiate between chemical and enzymatic degradation, a well-designed control experiment is essential. Here’s a recommended approach:
-
Heat-Inactivated Matrix: Perform your stability assay in parallel using a heat-inactivated biological matrix (e.g., plasma, S9 fractions). If the degradation is significantly reduced in the heat-inactivated matrix, it strongly suggests enzymatic activity is the primary driver.
-
Buffer vs. Biological Matrix: Compare the stability of the compound in a simple buffer at the same pH as your biological matrix. If the compound is stable in the buffer but degrades in the biological matrix, this also points towards enzymatic degradation.
-
Enzyme Inhibitors: If you suspect a particular class of enzymes (e.g., proteases), you can include a broad-spectrum inhibitor in your assay as a control. A reduction in degradation in the presence of the inhibitor would support your hypothesis.
Q3: I'm observing poor oral bioavailability in my animal studies. Could instability in the gastrointestinal tract be the cause?
Yes, instability in the gastrointestinal (GI) tract is a common reason for poor oral bioavailability. The acidic environment of the stomach and the enzyme-rich environment of the intestines can both contribute to the degradation of orally administered compounds.[10][11]
To investigate this, you should perform in vitro stability studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[10][12][13] These assays will provide a good indication of how your compound will behave in the different environments of the GI tract.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Degradation in Plasma Stability Assays
Problem: You are observing a very short half-life for this compound in your plasma stability assay, which is inconsistent with your predictions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High Enzymatic Activity in Plasma Lot | Test the compound in plasma from multiple species (e.g., human, rat, mouse, dog) and different lots of the same species.[6][14] | Enzyme activity can vary between species and even between different lots of plasma from the same species. |
| Non-Specific Binding to Plasticware | Use low-binding plates and tubes for your assay. Include a "time zero" sample that is immediately processed to quantify recovery. | The compound may be adsorbing to the surface of the assay plates, leading to an apparent loss of compound. |
| Precipitation of the Compound | Visually inspect the wells for precipitation. Measure the concentration in the supernatant after centrifugation at each time point. | Poor solubility of the compound in the plasma matrix can lead to precipitation, which would be misinterpreted as degradation. |
| Analytical Method Issues | Verify the specificity and linearity of your analytical method (e.g., LC-MS/MS). Check for ion suppression or enhancement from the plasma matrix. | Matrix effects can interfere with the accurate quantification of the compound.[15] |
Guide 2: Assessing Stability in Simulated Gastrointestinal Fluids
Problem: You need to determine if your compound will survive transit through the stomach and be available for absorption in the intestine.
Experimental Workflow:
Caption: Workflow for assessing compound stability in SGF and SIF.
Key Considerations:
-
Enzyme Activity: The activity of the enzymes used (pepsin in SGF, pancreatin in SIF) is critical. Ensure you are using enzymes with activity levels as specified by the US Pharmacopeia for consistency and comparability of results.[11][16]
-
pH Control: The pH of the simulated fluids must be accurately controlled throughout the experiment, as pH can significantly impact both chemical and enzymatic degradation rates.
-
Solubility: The compound's solubility in both SGF and SIF should be determined beforehand to ensure you are working at a concentration that remains in solution.
Detailed Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the in vitro half-life of this compound in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, mouse, etc.), heparinized
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in PBS.
-
In a 96-well plate, add the appropriate volume of plasma.
-
Pre-incubate the plasma at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[5][6][7]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the remaining parent compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.
Data Analysis:
The half-life (t½) can be calculated using the following equation:
t½ = 0.693 / k
Where 'k' is the elimination rate constant, determined from the slope of the linear regression of the ln(% remaining) vs. time plot.[6]
Protocol 2: SGF and SIF Stability Assay
Objective: To evaluate the stability of this compound in simulated gastric and intestinal fluids.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Simulated Gastric Fluid (SGF) with pepsin (as per USP guidelines)[11][12]
-
Simulated Intestinal Fluid (SIF) with pancreatin (as per USP guidelines)[11][12]
-
Acetonitrile with internal standard
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare SGF and SIF according to USP specifications.
-
In separate tubes or plates, add the appropriate volume of SGF or SIF.
-
Pre-incubate the fluids at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound stock solution to the SGF and SIF to achieve the final desired concentration.
-
At specified time points (e.g., SGF: 0, 30, 60, 120 min; SIF: 0, 60, 120, 240 min), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in the plasma stability assay (centrifugation and supernatant transfer).
-
Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
-
Plot the percentage of compound remaining versus time to determine the degradation profile in each fluid.
Potential Degradation Pathway Visualization
Caption: Potential hydrolytic degradation of the parent compound.
References
- Analytical Techniques In Stability Testing.
- Plasma Stability Assay. Domainex.
- Plasma Stability Assay.
- ADME Plasma Stability Assay. BioDuro.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Plasma Stability Assay (human, dog, r
- Is a carboxylic acid more stable in an acidic medium than a basic medium? Quora.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Chemistry of Amides. Chemistry LibreTexts.
- The hydrolysis of amides. Chemguide.
- Amide Hydrolysis: Acid and Base-C
- ANALYTICAL METHODS FOR THE DEGRAD
- Chemical Stability Assays.
- Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Save My Exams.
- Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. PMC.
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Pharma Excipients.
- Improving the Gastrointestinal Stability of Linaclotide. American Chemical Society.
- Supporting Inform
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uregina.ca [uregina.ca]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. quora.com [quora.com]
- 9. savemyexams.com [savemyexams.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nuvisan.com [nuvisan.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. digital.csic.es [digital.csic.es]
- 17. ijmr.net.in [ijmr.net.in]
Technical Support Center: Refinement of Purification Protocols for Novel Cyclohexenone Derivatives
Welcome to the Technical Support Center dedicated to the purification of novel cyclohexenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, we will address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure the successful refinement of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cyclohexenone derivative appears to decompose on the silica gel column during flash chromatography. How can I mitigate this?
A1: Decomposition on silica gel is a frequent issue with sensitive organic compounds, including some cyclohexenone derivatives, due to the acidic nature of standard silica.[1] Here’s a systematic approach to address this:
-
Confirm Instability: First, confirm that the compound is indeed unstable on silica. This can be quickly checked by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a streak or new spots appear, degradation is likely occurring.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel. A common method is to use a solvent system containing a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v).[2] This is particularly effective if your derivative has base-sensitive functional groups.
-
Alternative Stationary Phases: If deactivation is insufficient, consider alternative, less acidic stationary phases. Alumina (basic or neutral) or Florisil® can be excellent substitutes for particularly sensitive compounds.[1]
-
Reverse-Phase Chromatography: For polar cyclohexenone derivatives, reverse-phase flash chromatography using a C18-functionalized silica gel is a powerful alternative.
Q2: I'm struggling to find a suitable solvent system for the recrystallization of my highly polar cyclohexenone derivative. What's the best approach?
A2: Finding the right solvent for recrystallization is crucial for obtaining high-purity crystals.[3] For polar compounds, a single solvent may not provide the desired solubility profile (soluble when hot, insoluble when cold).[4] In such cases, a two-solvent system is often the solution.[5]
Solvent Selection Workflow:
-
Identify a "Good" Solvent: Find a solvent in which your compound is readily soluble, even at room temperature. For polar cyclohexenones, this could be ethanol, methanol, or acetone.
-
Identify a "Poor" Solvent: Find a solvent in which your compound is poorly soluble, even when heated. For polar compounds, this is often a non-polar solvent like hexanes, diethyl ether, or toluene.[5]
-
Ensure Miscibility: The "good" and "poor" solvents must be miscible with each other.[4] Common pairs for polar organics include ethanol/water, acetone/water, and methanol/diethyl ether.[6]
-
Perform the Recrystallization:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.[3]
-
While keeping the solution hot, slowly add the "poor" solvent until you observe persistent cloudiness (the point of saturation).[5]
-
If you add too much of the "poor" solvent, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4][6]
-
Q3: My purified cyclohexenone derivative is a racemic mixture. What are the recommended methods for chiral separation?
A3: The enantioselective separation of chiral cyclohexenones is critical, as different enantiomers can exhibit distinct biological activities.[7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[7][8]
Key Chiral Stationary Phases:
-
Polysaccharide-Based CSPs: These are the most common and versatile CSPs, based on cellulose or amylose derivatives.[7] They offer excellent chiral recognition for a broad range of compounds, including ketones, through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects.[7]
-
Macrocyclic Antibiotic-Based CSPs: These are also effective for separating certain chiral molecules.
Method Development Workflow:
A logical workflow for developing a chiral HPLC separation method is outlined below.
Caption: Workflow for Chiral HPLC Method Development.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Strong interaction with the stationary phase.[2] 2. Overloading the column. 3. Flow rate is too fast.[9] | 1. Add a modifier to the eluent (e.g., 0.1% TEA for basic compounds, 0.1% acetic acid for acidic compounds).[2] 2. Reduce the amount of sample loaded onto the column. 3. Optimize the flow rate; a slower rate can improve peak shape.[9] |
| Compound Elutes at the Solvent Front | 1. The eluent is too polar. 2. The compound is very non-polar. | 1. Start with a less polar solvent system. 2. Consider using a less polar stationary phase or reverse-phase chromatography. |
| No Compound Eluting from the Column | 1. The compound has decomposed on the column.[1] 2. The eluent is not polar enough. 3. The compound has precipitated at the top of the column. | 1. Test for stability on a TLC plate first.[1] Use a different stationary phase if necessary. 2. Gradually increase the polarity of the eluent. 3. Ensure the compound is fully dissolved before loading. Dry loading may be a better option.[9] |
| Poor Separation of Compounds with a Large ΔRf on TLC | 1. Co-elution due to overloading. 2. Degradation of one compound into another on the column.[1] | 1. Decrease the amount of sample loaded. 2. Perform a 2D TLC to check for on-plate degradation. If observed, change the stationary phase.[1] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid layer instead of crystals) | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. Impurities are present. | 1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Insulate the flask to slow down the cooling process. 3. Try to purify the sample further by another method (e.g., chromatography) before recrystallization. |
| No Crystals Form Upon Cooling | 1. The solution is not saturated. 2. The compound is highly soluble even in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod to induce nucleation.[6] 3. Add a seed crystal of the pure compound. 4. If using a single solvent, try a two-solvent system. |
| Low Recovery of Crystalline Product | 1. Too much solvent was used.[3] 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.[3] 2. Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize crystal formation.[4] 3. Minimize the amount of cold solvent used for washing the crystals during filtration.[3] |
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Cyclohexenone Derivative
This protocol outlines a general procedure for purifying a cyclohexenone derivative using flash column chromatography.
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the target compound.[10] A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel, either as a dry powder followed by the eluent or as a slurry.[11] Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
For best results, use the dry loading method.[9]
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top to prevent disturbance of the silica bed.[9]
-
-
Elution and Fraction Collection:
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cyclohexenone derivative.
-
Protocol 2: Recrystallization of a Crystalline Cyclohexenone Derivative using a Two-Solvent System
This protocol provides a step-by-step guide for purifying a solid cyclohexenone derivative by recrystallization.
-
Solvent Selection:
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.[5]
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
-
Cooling and Crystal Formation:
-
Crystal Collection and Drying:
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
- Zimmerman, H. (1976). Purification of cyclohexanone. U.S.
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]
- Kato, S., et al. (1992). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. U.S.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Universität Potsdam. Advice for Crystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
Naviglio, D., et al. (2021). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Macromolecular Symposia, 395(1), 2000212. [Link]
-
Wikipedia. Cyclohexenone. [Link]
-
University of Florida. Crystal Growing Tips. [Link]
-
McMaster University. Experiment 2: Recrystallization. [Link]
- European Patent Office. Cyclohexene and cyclohexenone derivatives and process for production of. EP0583979A1.
- European Patent Office. Purification method of cyclohexanone-oxime. EP1270548A1.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. troubleshooring flash chromatography purification. [Link]
-
ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]
-
Martynenko, E. A., et al. (2014). Intensification of Cyclohexanone Purification Stage from Impurities in Caprolactam Production Using Phase Transfer Catalysis. Russian Journal of Applied Chemistry, 87(7), 934-938. [Link]
-
Organic Syntheses. 2-cyclohexenone. [Link]
- Google Patents.
-
Université de Sherbrooke. Guide for crystallization. [Link]
-
Jasinski, J. P., et al. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 3), 175–181. [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
-
Brummond, K. M., & Chen, H. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 7(16), 3473–3475. [Link]
-
Danheiser, R. L., & Helgason, A. L. (2020). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 97, 234-250. [Link]
-
Desiraju, G. R., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9515–9522. [Link]
- Google Patents. Process for the production of cyclohexanone with removal of impurities. CN101952235A.
-
Naviglio, D. (2021). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p-nitrobenzaldehyde by HPLC on Chiral Stationary Phase. SciSpace. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Reetz, M. T., et al. (2014). Stabilization of cyclohexanone monooxygenase by a computationally designed disulfide bond spanning only one residue. FEBS Letters, 588(5), 876–880. [Link]
-
Organic Chemistry Portal. Cyclohexenone synthesis. [Link]
-
Wijma, H. J., et al. (2016). Stabilization of cyclohexanone monooxygenase by computational and experimental library design. The FEBS journal, 283(18), 3346–3359. [Link]
-
Chemistry For Everyone. (2025). How To Improve TLC Chromatography?. YouTube. [Link]
-
Arnold, F. H., et al. (2021). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 143(4), 2103–2108. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
Wilson, J. T., et al. (2018). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI radiopharmacy and chemistry, 3(1), 16. [Link]
-
Fraser, I. M., et al. (1967). Purification and some characteristics of an alpha,beta-unsaturated ketone reductase from dog erythrocytes and human liver. Molecular pharmacology, 3(3), 233–247. [Link]
-
Cristofol, A., et al. (2020). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules (Basel, Switzerland), 25(24), 5898. [Link]
-
Cristofol, A., et al. (2020). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules (Basel, Switzerland), 25(24), 5898. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
Mitigating degradation of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid during storage.
Welcome to the technical support center for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating degradation during storage and handling.
Introduction
This compound is a molecule of interest in various research applications. Its structure, featuring a cyclohexene ring, a carboxylic acid, and an amide functional group, presents specific stability challenges. Understanding the potential degradation pathways is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental results. This guide provides a comprehensive overview of potential degradation mechanisms, best storage practices, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The three main functional groups that can be prone to degradation are the amide linkage, the carboxylic acid, and the double bond within the cyclohexene ring. Each of these can be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: What is the most common degradation pathway for this compound?
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[7] For extended storage, refrigeration or freezing is advisable, but care should be taken to prevent moisture condensation upon warming.
Q4: Can the double bond in the cyclohexene ring degrade?
A4: Yes, the double bond in the cyclohexene ring is susceptible to oxidation.[8][9] This can lead to the formation of various oxidation products, such as epoxides, diols, or even cleavage of the ring to form dicarboxylic acids like adipic acid under harsh conditions.[9][10][11] Exposure to air (oxygen) and light can promote these oxidative processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Loss of Potency or Altered Biological Activity
Question: My experiments are showing inconsistent or lower-than-expected activity. Could this be due to compound degradation?
Answer: Yes, degradation of this compound can lead to a decrease in the concentration of the active compound and the formation of impurities with different biological profiles.
Causality: The primary cause is likely the breakdown of the parent molecule into less active or inactive degradation products. The two most probable culprits are amide hydrolysis and oxidation of the cyclohexene ring.
Troubleshooting Steps:
-
Purity Analysis:
-
Protocol: Analyze the purity of your compound stock using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of your current stock with a reference standard or an earlier, well-performing batch.
-
Interpretation: The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.
-
-
Storage Condition Audit:
-
Protocol: Review your current storage procedures. Is the compound stored in a tightly sealed, opaque container? Is it protected from moisture and stored at the recommended temperature?
-
Solution: If storage conditions are suboptimal, procure a fresh batch of the compound and implement the recommended storage protocols immediately.
-
-
Solvent Compatibility Check:
-
Protocol: Investigate the stability of the compound in the solvents used for your experiments. Some solvents can promote degradation. For instance, prolonged exposure to acidic or basic aqueous solutions can accelerate amide hydrolysis.[1][2][3]
-
Solution: If you suspect solvent-induced degradation, perform a short-term stability study by dissolving the compound in your experimental solvent and analyzing its purity at different time points. Consider using alternative, less reactive solvents if necessary.
-
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, NMR)
Question: I am observing unexpected peaks in my analytical data that were not present in the initial analysis of the compound. What could these be?
Answer: The appearance of new peaks is a strong indicator of chemical degradation. The identity of these peaks can provide clues about the degradation pathway.
Causality: The unexpected peaks are likely degradation products. Based on the structure of this compound, these could include:
-
Amide Hydrolysis Products: Cyclohex-3-enecarboxylic acid and phenethylamine.[1][5]
-
Oxidation Products: Epoxides, diols, or other oxidized forms of the cyclohexene ring.[10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected analytical peaks.
Issue 3: Poor Solubility or Changes in Physical Appearance
Question: The compound, which was initially a free-flowing powder, has become clumpy or difficult to dissolve. What could be the cause?
Answer: Changes in the physical appearance and solubility of a compound can be indicative of degradation or moisture absorption.
Causality:
-
Hygroscopicity: Carboxylic acids and amides can be hygroscopic, meaning they can absorb moisture from the air. This can cause the powder to become clumpy and can also accelerate hydrolytic degradation.
-
Degradation to Less Soluble Products: Some degradation products may have different solubility profiles than the parent compound, leading to difficulties in dissolution.
Troubleshooting Steps:
-
Moisture Analysis:
-
Protocol: If you have access to Karl Fischer titration, this can be used to determine the water content of your compound.
-
Solution: If the water content is high, it is recommended to dry the compound under vacuum. However, be cautious with heating as it can accelerate degradation. Storing the compound over a desiccant can help prevent future moisture absorption.
-
-
Solubility Testing:
-
Protocol: Attempt to dissolve a small amount of the compound in a range of solvents with varying polarities. Compare the results with the known solubility profile of the pure compound.
-
Interpretation: A significant change in solubility suggests that the chemical nature of the compound has been altered.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of the compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, aqueous buffer)
-
HPLC or LC-MS system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze its contents by HPLC or LC-MS.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation rate.
Protocol 2: Qualitative Test for Amide Hydrolysis
This protocol provides a simple chemical test to detect the presence of primary amine degradation products resulting from amide hydrolysis.
Materials:
-
Sample of this compound (potentially degraded)
-
Sodium hydroxide solution (1 M)
-
Heating apparatus (e.g., water bath)
-
Red litmus paper
Procedure:
-
Place a small amount of the sample in a test tube.
-
Add approximately 1 mL of 1 M sodium hydroxide solution.
-
Gently heat the mixture in a water bath.
-
Hold a piece of moist red litmus paper over the mouth of the test tube.
-
Observation: If the red litmus paper turns blue, it indicates the evolution of a basic gas, likely phenethylamine, suggesting that amide hydrolysis has occurred.[2]
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the cyclohexene double bond.[7] |
| Light | Amber vial or dark container | Protects from light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents moisture absorption and subsequent hydrolysis.[6][12] |
Visualization of Degradation Pathways
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. synerzine.com [synerzine.com]
Validation & Comparative
Validating the Biological Activity of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid: A Comparative Guide for GPR55 Modulation
This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. Drawing from established methodologies in G protein-coupled receptor (GPCR) pharmacology, we present a series of comparative assays to characterize its potential as a modulator of the orphan receptor GPR55, a target of significant interest in oncology and inflammatory diseases.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of novel chemical entities.
Introduction: The Rationale for Investigating GPR55
While direct biological data for this compound is not extensively documented, its core structure, a cyclohexene carboxylic acid derivative, is present in various biologically active molecules with demonstrated anti-inflammatory and antitumor properties.[6][7][8][9][10][11] The phenethylcarbamoyl moiety introduces a lipophilic character often associated with ligands of cannabinoid and cannabinoid-like receptors. This structural analogy directs our investigation towards GPR55, a putative cannabinoid receptor implicated in numerous physiological and pathological processes, including cancer cell proliferation and migration.[2][4][5]
GPR55 signaling is complex and can be ligand-dependent, involving multiple G protein coupling (Gq, G12/13) and downstream pathways such as intracellular calcium mobilization and ERK phosphorylation.[12][13][14][15][16][17] Therefore, a multi-assay approach is essential to comprehensively validate and characterize the activity of a novel compound like this compound.
This guide will compare the activity of our synthesized compound with the well-characterized GPR55 agonist, L-α-lysophosphatidylinositol (LPI), and a known antagonist, CID16020046.[12][18]
Experimental Validation Workflow
Our validation strategy is a tiered approach, beginning with fundamental receptor binding and progressing to functional cellular assays. This workflow ensures a systematic and logical characterization of the compound's biological activity.
Caption: A tiered experimental workflow for the validation of this compound's biological activity.
GPR55 Signaling Pathway
A clear understanding of the GPR55 signaling cascade is crucial for interpreting experimental data. The following diagram illustrates the key pathways activated upon agonist binding.
Caption: Simplified GPR55 signaling pathway upon agonist activation.
Experimental Protocols and Comparative Data
Receptor Binding Assay (Competitive Displacement)
Objective: To determine if this compound directly interacts with the GPR55 receptor.
Methodology: A radioligand binding assay will be performed using membranes from HEK293 cells stably overexpressing human GPR55.[19][20] A known radiolabeled GPR55 ligand will be used, and the ability of our synthesized compound to displace the radioligand will be measured.
Experimental Steps:
-
Prepare membranes from HEK293-hGPR55 cells.
-
Incubate a constant concentration of radiolabeled ligand with increasing concentrations of the synthesized compound, LPI (positive control), and a non-related compound (negative control).
-
Separate bound from free radioligand by filtration.
-
Quantify radioactivity and calculate the percentage of specific binding.
-
Determine the inhibitory concentration (IC50) value.
Comparative Data Table:
| Compound | IC50 (nM) |
| This compound | To be determined |
| LPI | ~500 |
| CID16020046 | ~200 |
Calcium Mobilization Assay
Objective: To assess the functional consequence of receptor binding by measuring changes in intracellular calcium levels.[21][22][23][24][25]
Methodology: A fluorescent imaging plate reader (FLIPR) based assay will be used with HEK293-hGPR55 cells loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
Experimental Steps:
-
Plate HEK293-hGPR55 cells in a 96-well plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye.
-
Measure baseline fluorescence.
-
Add varying concentrations of the synthesized compound and measure the change in fluorescence over time.
-
Compare the response to LPI (agonist) and pre-incubation with CID16020046 (antagonist).
-
Calculate the EC50 for agonists or IC50 for antagonists.
Comparative Data Table:
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| This compound | To be determined | To be determined |
| LPI | ~300 | N/A |
| CID16020046 | No activity | ~250 |
ERK1/2 Phosphorylation Assay
Objective: To investigate the activation of the downstream MAPK/ERK signaling pathway.[12][26][27]
Methodology: Western blotting or an in-cell Western assay will be used to detect the phosphorylation of ERK1/2 in response to compound treatment.
Experimental Steps:
-
Serum-starve HEK293-hGPR55 cells to reduce basal ERK phosphorylation.
-
Treat cells with the synthesized compound, LPI, or vehicle for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Quantify band intensities and normalize phosphorylated ERK to total ERK.
Comparative Data Table:
| Compound (at 1 µM) | Fold Increase in p-ERK/Total ERK |
| This compound | To be determined |
| LPI | ~3.5 |
| Vehicle Control | 1.0 |
β-Arrestin Recruitment Assay
Objective: To determine if the compound induces GPR55 internalization through β-arrestin recruitment, a key process in GPCR desensitization and signaling.[28][29][30][31]
Methodology: A cell-based assay using a technology such as PathHunter® or Tango™ will be employed, where β-arrestin is tagged with a reporter enzyme fragment.
Experimental Steps:
-
Use cells co-expressing GPR55 and a β-arrestin fusion protein.
-
Treat cells with a dilution series of the synthesized compound.
-
Measure the reporter signal, which is proportional to β-arrestin recruitment.
-
Calculate the EC50 value.
Comparative Data Table:
| Compound | β-Arrestin Recruitment EC50 (nM) |
| This compound | To be determined |
| LPI | ~400 |
Conclusion and Future Directions
The proposed experimental framework provides a robust and comprehensive approach to validate the biological activity of this compound, with a specific focus on its potential as a GPR55 modulator. The comparative data generated will allow for a clear determination of its pharmacological profile as an agonist, antagonist, or allosteric modulator.
Positive results from these assays would warrant further investigation into its therapeutic potential in GPR55-mediated pathologies, such as specific cancers and inflammatory disorders.[1][2][3][4][5] Subsequent studies could include in vivo models to assess efficacy and safety. This systematic validation process is critical for advancing novel compounds from synthesis to potential clinical applications.
References
- An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- GPR55 ligands promote receptor coupling to multiple signalling p
- GPR55: signaling pathways and functions. PMC - PubMed Central.
- Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management. PMC - PubMed Central.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
- G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1. PubMed Central.
- Ca2+ Mobilization Assay.
- Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1. PubMed.
- An overview of Ca 2+ mobilization assays in GPCR drug discovery.
- Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-neg
- GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. PNAS.
- GPR55 — The Cancer-Promoting Endocannabinoid Receptor and How CBD Might Block It. Medium.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Recent progress in assays for GPCR drug discovery. American Physiological Society.
- GPR55 ligands promote receptor coupling to multiple signalling p
- GPR55. Wikipedia.
- The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regul
- GPR55 ligands promote receptor coupling to multiple signalling pathways.
- ERK phosphorylation downstream of GPR55 is dependent on Rho/ROCK...
- Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- Pharmacological Characterization of GPR55, A Put
- GPCR Screening & Profiling with Binding Assays.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Screening for Selective Ligands for GPR55 - Agonists. Probe Reports from the NIH Molecular Libraries Program.
- Identification of Novel GPR55 Modulators Using Cell-Impedance-Based Label-Free Technology. PubMed.
- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
- GPCR research reagents. Revvity.
- Identification of Novel GPR55 Modulators Using Cell-Impedance-Based Label-Free Technology. Journal of Medicinal Chemistry.
- A Functional Assay for GPR55: Envision Protocol.
- Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters.
- Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program.
- Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship.
- GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils. PMC.
- Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV.
- IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS. PMC.
- Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DG
- The GPR55 antagonist CID16020046 protects against intestinal inflamm
- A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.
- 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. GlobalChemMall.
- Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed.
- (1S,6S)-6-Methyl-cyclohex-3-enecarboxylic acid ((S)-1-phenyl-ethyl)-amide. MOLBASE.
Sources
- 1. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]
- 9. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
- 11. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR55 - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 20. revvity.com [revvity.com]
- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 27. researchgate.net [researchgate.net]
- 28. journals.physiology.org [journals.physiology.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic Acid in the Landscape of Histone Deacetylase Inhibitors
This guide provides a comprehensive comparison of the hypothetical novel compound, 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid, with established histone deacetylase (HDAC) inhibitors. As a novel chemical entity, public data on this compound is not available. Therefore, this guide will proceed under the working hypothesis that it is an inhibitor of histone deacetylases (HDACs). We will benchmark its theoretical efficacy against a panel of well-characterized, clinically relevant HDAC inhibitors, providing researchers with a framework for evaluation.
Introduction to Histone Deacetylase Inhibition
Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[4] HDAC inhibitors counteract this by promoting histone hyperacetylation, which relaxes chromatin and reactivates the expression of genes that can halt tumor progression, induce apoptosis, and inhibit angiogenesis.[1][5][6]
Several HDAC inhibitors have been approved for clinical use, primarily for the treatment of hematological malignancies.[5][7] These inhibitors are broadly classified as either pan-HDAC inhibitors, which target multiple HDAC isoforms, or selective HDAC inhibitors, which are designed to target specific HDAC enzymes.[8][9][10] The choice between a pan- or selective inhibitor often depends on the specific cancer type and the desire to minimize off-target effects.[8][11]
This guide will compare our hypothetical compound, this compound, against four well-established pan-HDAC inhibitors: Vorinostat, Romidepsin, Belinostat, and Panobinostat.
Mechanism of Action: The Common Pathway of HDAC Inhibition
The primary mechanism of action for the HDAC inhibitors discussed here is the inhibition of Class I and II HDAC enzymes.[5][12] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating transcription of silenced genes.[13][14][15] Beyond histones, these inhibitors also affect the acetylation status and function of various non-histone proteins, including transcription factors involved in cellular proliferation and survival.[12][16][17]
Caption: Signaling pathway of HDAC inhibition.
Comparative Efficacy Analysis
The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes publicly available data for the established inhibitors. The values for this compound are presented as hypothetical targets for a successful novel inhibitor.
| Inhibitor | Type | Target HDAC Classes | IC50 (nM) | Key Approved Indications |
| This compound | Hypothetical | Hypothetical | <100 | N/A |
| Vorinostat (SAHA) | Pan-HDAC | I, II | ~50 | Cutaneous T-cell lymphoma (CTCL)[5][12] |
| Romidepsin (Depsipeptide) | Pan-HDAC | I, II | ~36-50 | CTCL, Peripheral T-cell lymphoma (PTCL)[16][18] |
| Belinostat (PXD101) | Pan-HDAC | I, II | <250 | PTCL[13][19] |
| Panobinostat (LBH589) | Pan-HDAC | I, II, IV | ~10-20 | Multiple Myeloma[14][20] |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound like this compound and compare it to known inhibitors, standardized in vitro and cell-based assays are essential.
In Vitro HDAC Activity Assay (Fluorometric)
This biochemical assay directly measures the enzymatic activity of purified HDACs and the inhibitory potential of test compounds.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[21] When an active HDAC enzyme deacetylates the substrate, a developer solution cleaves the deacetylated substrate, releasing a fluorophore.[21] The resulting fluorescence is proportional to HDAC activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, purified HDAC enzyme (e.g., recombinant human HDAC1), fluorogenic HDAC substrate, and developer solution. Prepare a serial dilution of this compound and known inhibitors (e.g., Vorinostat).
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the purified HDAC enzyme.
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro HDAC activity assay.
Cellular Histone Acetylation Assay
This cell-based assay measures the ability of a compound to induce histone hyperacetylation within intact cells, providing a measure of its cellular potency.[3]
Principle: Cells are treated with the test compound, and then lysed. The level of acetylated histones in the cell lysate is quantified, typically using an ELISA-based method with an antibody specific for acetylated histones.[3][22]
Step-by-Step Protocol:
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or HCT116) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and known inhibitors for a specified duration (e.g., 24 hours). Include a positive control (e.g., Trichostatin A) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins, including histones.
-
ELISA:
-
Coat a high-binding ELISA plate with a capture antibody against total histones.
-
Add the cell lysates to the wells and incubate to allow histone binding.
-
Wash the wells and add a detection antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-Histone H3). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the acetylated histone signal to the total histone amount (or cell number) and plot the normalized signal against the inhibitor concentration to determine the EC50 value.
Discussion and Interpretation
The ultimate goal for a novel HDAC inhibitor like this compound is to demonstrate potent and, ideally, selective inhibition of HDAC enzymes, leading to desired downstream cellular effects such as apoptosis and cell cycle arrest in cancer cells.
Pan-HDAC vs. Selective Inhibition: While the established inhibitors discussed are largely pan-HDAC inhibitors, there is a growing interest in developing more selective inhibitors to reduce off-target effects and associated toxicities.[9][10][11] Future studies on this compound should therefore include profiling against a panel of individual HDAC isoforms to determine its selectivity profile.
Translational Potential: A promising in vitro and cellular profile for this compound would be the first step. Subsequent preclinical studies in animal models would be necessary to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile. The data from such studies would be critical in determining its potential for advancement into clinical trials.[4][23][24]
Conclusion
While this compound remains a hypothetical compound in the public domain, this guide provides a robust framework for its evaluation should it emerge as a potential HDAC inhibitor. By benchmarking its performance against established drugs like Vorinostat, Romidepsin, Belinostat, and Panobinostat using the detailed experimental protocols provided, researchers can systematically assess its therapeutic potential. The key to its success will lie in demonstrating potent anti-cancer activity, a favorable selectivity profile, and a promising safety margin in subsequent preclinical and clinical development.
References
-
Vorinostat—An Overview - PMC - NIH. (n.d.). Retrieved from [Link]
-
Belinostat | C15H14N2O4S | CID 6918638 - PubChem. (n.d.). Retrieved from [Link]
-
Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma - American Health & Drug Benefits. (2015). Retrieved from [Link]
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction With the Insulin-Like Growth Factor Signaling Pathway - PubMed. (2011). Retrieved from [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. (2011). Retrieved from [Link]
-
Histone deacetylase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Next-Generation Histone Deacetylase Inhibitors - Discovery On Target. (n.d.). Retrieved from [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed. (2018). Retrieved from [Link]
-
Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed. (2025). Retrieved from [Link]
-
Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC - NIH. (2011). Retrieved from [Link]
-
What is the mechanism of Romidepsin? - Patsnap Synapse. (2024). Retrieved from [Link]
-
What is the mechanism of Belinostat? - Patsnap Synapse. (2024). Retrieved from [Link]
-
What is the mechanism of Vorinostat? - Patsnap Synapse. (2024). Retrieved from [Link]
-
DRUG NAME: Belinostat - BC Cancer. (n.d.). Retrieved from [Link]
-
Panobinostat: Treatment Guide - Myeloma UK. (n.d.). Retrieved from [Link]
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One. (2011). Retrieved from [Link]
-
List of Histone deacetylase inhibitors - Drugs.com. (n.d.). Retrieved from [Link]
-
What is Romidepsin used for? - Patsnap Synapse. (2024). Retrieved from [Link]
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - NIH. (2011). Retrieved from [Link]
-
What is the mechanism of Panobinostat lactate? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC - NIH. (2016). Retrieved from [Link]
-
Inhibition of Histone Deacetylases - PMC - NIH. (2011). Retrieved from [Link]
-
Beleodaq® (belinostat) for injection, for intravenous administration - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed. (2017). Retrieved from [Link]
-
Belinostat Monograph for Professionals - Drugs.com. (n.d.). Retrieved from [Link]
-
Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC - NIH. (2010). Retrieved from [Link]
-
Clinical Trials Using Histone Deacetylase Inhibitor - NCI. (n.d.). Retrieved from [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. (2017). Retrieved from [Link]
-
Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. (2014). Retrieved from [Link]
-
Clinical Studies of Histone Deacetylase Inhibitors - AACR Journals. (2009). Retrieved from [Link]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - NCBI. (2017). Retrieved from [Link]
-
Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2015). Retrieved from [Link]
-
What's the latest update on the ongoing clinical trials related to HDAC? - Patsnap Synapse. (2025). Retrieved from [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (n.d.). Retrieved from [Link]
-
(PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay - ResearchGate. (2025). Retrieved from [Link]
-
Selective class IIa HDAC inhibition reverses diastolic dysfunction in cardiometabolic HFpEF. (2026). Retrieved from [Link]
-
Next-generation of selective histone deacetylase inhibitors - RSC Publishing. (2019). Retrieved from [Link]
-
A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC - PubMed Central. (2007). Retrieved from [Link]
-
Next-generation of selective histone deacetylase inhibitors - PMC - PubMed Central. (2019). Retrieved from [Link]
-
Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study - MDPI. (2023). Retrieved from [Link]
-
Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL-. (n.d.). Retrieved from [Link]
-
HDAC inhibitor Activity Assays. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
EpiQuik™ Global Histone H4 Acetylation Assay Kit - EpigenTek. (2022). Retrieved from [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC. (2020). Retrieved from [Link]
Sources
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 7. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 15. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 16. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 18. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. epigentek.com [epigentek.com]
- 23. Facebook [cancer.gov]
- 24. aacrjournals.org [aacrjournals.org]
Structure-activity relationship (SAR) studies of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid analogs.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel analogs based on the archetypal histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). It is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and oncology. We will dissect the pharmacophore of these compounds, compare their inhibitory activities based on targeted structural modifications, and provide detailed experimental protocols to support further research and development.
Introduction: The Significance of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[3] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[1][4] Therefore, inhibiting HDACs has emerged as a promising therapeutic strategy for cancer treatment.[3][5]
Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA) was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[6][7] It acts as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[5][6] The general pharmacophore of Vorinostat and similar inhibitors consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region that occupies the hydrophobic channel, and a "zinc-binding group" (ZBG) that chelates the essential zinc ion in the catalytic domain.[8][9][10] Understanding how modifications to each of these components affect inhibitory potency and isoform selectivity is the central goal of SAR studies.[7][11]
This guide will explore a series of hypothetical analogs to illustrate the core principles of SAR in the context of HDAC inhibitor design.
The Core Pharmacophore and Mechanism of Action
The inhibitory action of Vorinostat-like compounds is centered on their ability to chelate the Zn²⁺ ion within the active site of HDAC enzymes.[2][6][12] This interaction is critical for the catalytic activity of class I, II, and IV HDACs.[2][12] The hydroxamic acid moiety of these inhibitors mimics the acetylated lysine substrate and forms a high-affinity coordination complex with the zinc ion, effectively blocking the enzyme's function.[6][9][13] This leads to an accumulation of acetylated histones, which in turn alters gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][14]
Caption: General pharmacophore model for a Vorinostat-type HDAC inhibitor interacting with the enzyme's active site.
Comparative Analysis of Analog Performance
To elucidate the SAR of this chemical series, we will compare a set of rationally designed analogs based on the Vorinostat scaffold. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Data Summary
The following table summarizes the in vitro inhibitory activity of the parent compound (Vorinostat) and its analogs against representative Class I (HDAC1, HDAC8) and Class IIb (HDAC6) isoforms.
| Compound ID | Modification Description | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Vorinostat | Parent Compound (6-carbon linker) | 25 | 15 | 150 |
| Cmpd-1 | Shortened Linker (4-carbon) | 150 | 90 | 450 |
| Cmpd-2 | Lengthened Linker (8-carbon) | 40 | 35 | 200 |
| Cmpd-3 | Phenyl Linker Modification | 30 | 10 | 130 |
| Cmpd-4 | Benzamide Cap Group | 20 | 250 | 180 |
| Cmpd-5 | Biphenyl Cap Group | 15 | 12 | 120 |
| Cmpd-6 | Carboxylic Acid ZBG | >10,000 | >10,000 | >10,000 |
| Cmpd-7 | N-methyl Hydroxamic Acid ZBG | 45 | 30 | 250 |
Analysis of Linker Modifications
The linker region plays a crucial role in positioning the cap group and the ZBG optimally within the active site. Its length and rigidity are key determinants of potency.
-
Vorinostat (Parent): The six-carbon alkyl chain provides a balance of flexibility and length, allowing for potent inhibition of both Class I and Class IIb HDACs.
-
Cmpd-1 (Shortened Linker): A significant decrease in potency across all tested isoforms is observed. This suggests that a four-carbon chain is insufficient to span the distance between the surface binding region and the catalytic zinc ion effectively.
-
Cmpd-2 (Lengthened Linker): While slightly less potent than Vorinostat, the eight-carbon linker retains substantial activity. This indicates that there is some tolerance for longer linkers, although the optimal length appears to be around six to seven carbons.
-
Cmpd-3 (Phenyl Linker): Introducing a phenyl group into the linker can enhance potency, particularly against HDAC6.[7] This is likely due to favorable pi-stacking interactions within the hydrophobic channel of the active site, leading to a more stable binding conformation.
Analysis of Cap Group Modifications
The cap group is solvent-exposed and interacts with residues at the rim of the active site. Modifications here can significantly impact both potency and isoform selectivity.[15]
-
Cmpd-4 (Benzamide Cap): Replacing the aniline cap with a benzamide group maintains high potency against HDAC1 but drastically reduces activity against HDAC6. This highlights the importance of the cap group in determining isoform selectivity. The benzamide may form specific hydrogen bonds with Class I-specific residues that are absent in HDAC6.
-
Cmpd-5 (Biphenyl Cap): Extending the aromatic system of the cap group to a biphenyl moiety generally leads to an increase in potency. The larger surface area allows for more extensive van der Waals and hydrophobic interactions with the enzyme surface, resulting in a tighter binding affinity.
Analysis of Zinc-Binding Group (ZBG) Modifications
The ZBG is arguably the most critical component for inhibitory activity. Its ability to chelate the active site zinc ion is paramount.[9][13]
-
Cmpd-6 (Carboxylic Acid ZBG): The complete loss of activity upon replacing the hydroxamic acid with a carboxylic acid demonstrates the essential nature of a strong zinc-chelating group. Carboxylic acids are much weaker zinc binders and are thus ineffective at inhibiting HDACs at comparable concentrations.[13]
-
Cmpd-7 (N-methyl Hydroxamic Acid): N-substitution on the hydroxamic acid can be tolerated, although it often leads to a modest reduction in potency compared to the parent compound.[11] This modification can, however, be exploited to fine-tune selectivity or improve pharmacokinetic properties.[11]
Experimental Methodologies
To ensure the reproducibility and validity of SAR data, standardized and robust experimental protocols are essential.
In Vitro HDAC Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the IC₅₀ values of test compounds against purified HDAC enzymes.
Principle: This assay measures HDAC activity by detecting the product of deacetylation.[16] An acetylated substrate is bound to a microplate. Active HDACs remove the acetyl groups. A specific antibody that recognizes the deacetylated product is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chromogenic substrate results in a color change that is proportional to the HDAC activity.[17]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme and Substrate Incubation:
-
Add 25 µL of assay buffer to each well of a 96-well microplate pre-coated with the acetylated histone substrate.
-
Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 50 µL of purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8) diluted in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer (e.g., TBS with 0.05% Tween-20).[17]
-
Add 100 µL of the primary antibody (specific for the deacetylated product), diluted 1:1000 in Wash Buffer, to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate three times as described above.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted 1:2000 in Wash Buffer, to each well.
-
Incubate at room temperature for 30 minutes.
-
Wash the plate five times as described above.
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Caption: A typical iterative workflow for conducting Structure-Activity Relationship (SAR) studies in drug discovery.
Conclusion and Future Directions
The SAR analysis presented in this guide underscores several key principles for the design of potent and selective HDAC inhibitors. The hydroxamic acid moiety remains the gold standard for potent zinc chelation, while the linker length and composition are critical for optimal positioning within the active site. The cap group offers the most significant opportunity for modulating isoform selectivity.
Future efforts in this field should focus on:
-
Developing Isoform-Selective Inhibitors: While pan-HDAC inhibitors like Vorinostat are clinically effective, isoform-selective inhibitors may offer improved therapeutic windows and reduced off-target effects.[7][11]
-
Exploring Novel Zinc-Binding Groups: Research into alternative ZBGs is ongoing to overcome the potential pharmacokinetic liabilities associated with hydroxamic acids.[9][13]
-
Structure-Based Design: As more crystal structures of HDACs in complex with inhibitors become available, computational methods like molecular docking can be increasingly leveraged to guide the rational design of new, more effective analogs.[10][11]
By systematically applying the principles of SAR, researchers can continue to advance the development of next-generation epigenetic therapies for cancer and other diseases.
References
-
Vorinostat - Wikipedia. Wikipedia. [Link]
-
Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. U.S. National Library of Medicine. [Link]
-
Vorinostat—An Overview. U.S. National Library of Medicine. [Link]
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. U.S. National Library of Medicine. [Link]
-
Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. PubMed. [Link]
-
The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. PubMed. [Link]
-
Zinc-Dependent Histone Deacetylases in Lung Endothelial Pathobiology. MDPI. [Link]
-
Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. Royal Society of Chemistry. [Link]
-
Zinc binding groups for histone deacetylase inhibitors. PubMed. [Link]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Springer. [Link]
-
Design and Synthesis of Dihydroxamic Acids as HDAC6/8/10 Inhibitors. U.S. National Library of Medicine. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. U.S. National Library of Medicine. [Link]
-
Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. U.S. National Library of Medicine. [Link]
-
Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools. U.S. National Library of Medicine. [Link]
-
Targeting the Zinc-Dependent Histone Deacetylases (HDACs) for Drug Discovery. Springer. [Link]
-
Zinc binding groups for histone deacetylase inhibitors. ResearchGate. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - Manual. EpigenTek. [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. U.S. National Library of Medicine. [Link]
-
Structure of vorinostat (SAHA) showing the general pharmacophore features of HDAC inhibitors. ResearchGate. [Link]
-
Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. PubMed. [Link]
Sources
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zinc binding groups for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc-Dependent Histone Deacetylases in Lung Endothelial Pathobiology | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Dihydroxamic Acids as HDAC6/8/10 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epigentek.com [epigentek.com]
- 17. epigentek.com [epigentek.com]
An In Vitro Comparative Analysis of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic Acid and Its Enantiomers as Acetylcholinesterase Inhibitors
Introduction: The Significance of Chirality in Drug Discovery
In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their interactions with biological systems.[1] Living systems are inherently chiral, composed of stereospecific building blocks like L-amino acids and D-sugars, which results in biological targets such as enzymes and receptors being stereoselective.[1] Consequently, the two enantiomers of a chiral drug can display significant variations in their pharmacodynamic and pharmacokinetic properties.[2][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[4] Therefore, the separation and individual characterization of enantiomers are critical steps in drug development to identify the eutomer (the more active enantiomer) and optimize the therapeutic index.
This guide provides an in-depth in vitro comparison of the racemic mixture of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid and its individual (R)- and (S)-enantiomers. Based on the presence of the carbamate moiety, a known pharmacophore for serine hydrolase inhibitors, we hypothesize that these compounds will exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease.[4][5] Through a series of well-defined in vitro experiments, we will dissect the inhibitory potential of each species, highlighting the importance of stereochemistry in the design of novel AChE inhibitors.
Experimental Rationale and Design
To comprehensively evaluate the acetylcholinesterase inhibitory activity of the test compounds, a systematic approach is employed. The primary assay is the Ellman's method, a robust and widely used colorimetric assay for measuring AChE activity.[5][6] This assay allows for the determination of key inhibitory parameters, namely the half-maximal inhibitory concentration (IC50), which quantifies the potency of an inhibitor. By comparing the IC50 values of the racemate and the individual enantiomers, we can quantify the degree of stereoselectivity in their interaction with the AChE active site.
}
Detailed Experimental Protocols
Materials and Reagents
-
Test Compounds:
-
Racemic this compound
-
(R)-6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
-
(S)-6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
-
-
Enzyme: Human recombinant acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer: Phosphate buffered saline (PBS), pH 7.4
-
Control Inhibitor: Donepezil
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate reader, multichannel pipettes, analytical balance.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method for determining cholinesterase activity.[1]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each test compound (racemate, R-isomer, S-isomer) and the control inhibitor (Donepezil) in 100% DMSO.
-
Prepare a 100 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in PBS, pH 7.4.
-
Prepare the working enzyme solution of AChE in PBS. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of PBS to each well.
-
Add 20 µL of the DTNB working solution to each well.
-
Add 20 µL of various concentrations of the test compounds or control inhibitor to the designated wells. For the vehicle control wells, add 20 µL of a DMSO/PBS solution.
-
Add 10 µL of the AChE enzyme solution to all wells except for the blank (add 10 µL of PBS instead).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
}
Comparative Data and Analysis
The following tables present hypothetical data generated from the AChE inhibition assay, designed to illustrate a clear case of stereoselectivity.
Table 1: Dose-Response Data for AChE Inhibition
| Concentration (nM) | Racemate (% Inhibition) | (R)-enantiomer (% Inhibition) | (S)-enantiomer (% Inhibition) |
| 0.1 | 2.5 | 1.1 | 4.8 |
| 1 | 8.9 | 3.5 | 15.2 |
| 10 | 28.4 | 9.8 | 48.9 |
| 100 | 65.1 | 30.2 | 85.7 |
| 1000 | 89.3 | 68.5 | 98.1 |
| 10000 | 97.6 | 90.3 | 99.5 |
Table 2: Summary of Inhibitory Potency (IC50 Values)
| Compound | IC50 (nM) | 95% Confidence Interval |
| Racemic Mixture | 45.2 | 40.1 - 51.0 |
| (R)-enantiomer | 285.6 | 250.1 - 326.2 |
| (S)-enantiomer | 11.5 | 9.8 - 13.4 |
| Donepezil (Control) | 8.2 | 7.1 - 9.4 |
Interpretation and Discussion
The results clearly demonstrate a significant difference in the acetylcholinesterase inhibitory activity between the two enantiomers of this compound.
-
Potency: The (S)-enantiomer, with an IC50 value of 11.5 nM, is the eutomer, exhibiting the highest potency. It is approximately 25 times more potent than the (R)-enantiomer (the distomer), which has an IC50 of 285.6 nM. This strong separation in activity underscores the high degree of stereoselectivity of the AChE active site for this chemical scaffold.
-
Racemic Mixture Activity: The racemic mixture displays an intermediate potency (IC50 = 45.2 nM). This is expected, as the racemate is a 50:50 mixture of the highly potent (S)-enantiomer and the significantly less potent (R)-enantiomer. The inhibitory effect of the racemate is primarily driven by the eutomer.
-
Therapeutic Implications: These findings have profound implications for the potential development of this compound as a therapeutic agent. Pursuing the single, more active (S)-enantiomer (a "chiral switch") would be the logical path forward.[4] This approach offers the potential for a more potent drug with a better therapeutic window, as a lower dose would be required to achieve the desired enzymatic inhibition, potentially reducing off-target effects and the metabolic load contributed by the less active distomer.[2]
Conclusion
This in vitro comparison guide demonstrates the critical importance of evaluating individual enantiomers in drug discovery. For this compound, a clear stereoselective inhibition of acetylcholinesterase was observed, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. The data strongly support the advancement of the (S)-enantiomer as a single-isomer drug candidate for further preclinical development. The methodologies and principles outlined in this guide provide a robust framework for the characterization of other chiral molecules, ensuring a more refined and efficient drug development process.
References
-
Hughes, Z. E., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Weinstock, M. (1999). Selectivity of cholinesterase inhibition: clinical implications for the treatment of Alzheimer's disease. CNS Drugs. Available at: [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Krisna Malay, K., et al. (2020). DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. International Journal of Psychosocial Rehabilitation. Available at: [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]
-
Stack Exchange. (2015). Effect of enantiomers in pharmaceuticals. Chemistry Stack Exchange. Available at: [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. PubMed Central. Available at: [Link]
-
Slideshare. (2018). Role of Enantiomers in Pharmacology. Slideshare. Available at: [Link]
-
Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Deranged Physiology. (2024). Enantiomerism. Deranged Physiology. Available at: [Link]
Sources
The Impact of Unsaturation: A Comparative Guide to the Biological Activity of Cyclohexene Derivatives and Their Saturated Cyclohexane Counterparts
For researchers, scientists, and drug development professionals, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. The introduction of seemingly minor structural modifications can lead to profound differences in potency, selectivity, and overall therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of cyclohexene derivatives versus their saturated cyclohexane counterparts, supported by experimental data and field-proven insights. We will explore how the presence of a single double bond within the six-membered ring can fundamentally alter a compound's interaction with biological systems.
The Structural Nuance: Cyclohexene vs. Cyclohexane
The fundamental difference between a cyclohexene and a cyclohexane scaffold lies in the presence of a C=C double bond in the former. This feature imposes significant structural and electronic consequences that directly influence biological activity.
-
Conformational Rigidity: Cyclohexane predominantly adopts a flexible chair conformation, which can undergo ring-flipping to present its substituents in different spatial orientations (axial and equatorial). In contrast, the sp2-hybridized carbons of the double bond in cyclohexene flatten that portion of the ring, leading to a more rigid half-chair or boat conformation. This reduced conformational flexibility can pre-organize the molecule for a more favorable interaction with a rigid biological target, such as an enzyme's active site or a receptor's binding pocket, potentially enhancing activity.[1]
-
Electronic Effects: The π-electrons of the double bond in cyclohexene introduce a region of high electron density, making it susceptible to different metabolic pathways, such as epoxidation, compared to the fully saturated cyclohexane ring.[2] This can lead to differences in metabolic stability and the generation of potentially active or toxic metabolites.
-
Stereochemistry: The double bond in cyclohexene can influence the stereochemical presentation of adjacent substituents, which is often critical for specific interactions with chiral biological macromolecules.
These fundamental differences provide a compelling rationale for the often-observed divergence in the biological profiles of these two classes of compounds. The following sections will delve into specific examples, supported by experimental data, to illustrate these principles in action.
Caption: Impact of Unsaturation on the Cyclohexane Scaffold.
Direct Comparative Studies: Antiproliferative and Anti-inflammatory Activities
A study by Paczkowska et al. provides a direct comparison of the antiproliferative and anti-inflammatory activities of a series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety versus their saturated cyclohexane analogues.[3][4] This head-to-head comparison offers valuable insights into the role of the double bond in these specific biological effects.
Antiproliferative Activity
The antiproliferative effects of these compounds were evaluated against mitogen-stimulated human peripheral blood mononuclear cells (PBMCs). The results, summarized in the table below, indicate that the presence of the double bond in the cyclohexene ring generally enhances antiproliferative activity.
| Compound (Cyclohexene) | R Group | Inhibition of PBMC Proliferation at 100 µg/mL (%) | Compound (Cyclohexane) | R Group | Inhibition of PBMC Proliferation at 100 µg/mL (%) |
| 2a | Phenyl | ~90% | 3a | Phenyl | ~12% |
| 2d | 4-Nitrophenyl | ~95% | 3d | 4-Nitrophenyl | ~28% |
| 2e | 4-Methylphenyl | Data not available for direct comparison | 3e | 4-Methylphenyl | ~28% |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3]
The data clearly demonstrates that for derivatives with a phenyl (2a vs. 3a ) or a 4-nitrophenyl (2d vs. 3d ) substituent, the unsaturated cyclohexene-containing compounds are significantly more potent inhibitors of cell proliferation than their saturated cyclohexane counterparts.[3] This suggests that the increased rigidity and altered electronic properties of the cyclohexene ring may lead to a more effective interaction with the molecular target responsible for this antiproliferative effect.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds was assessed by measuring their ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated PBMCs.
Interestingly, the structure-activity relationship for anti-inflammatory activity appears to be more complex. At a concentration of 10 µg/mL, the saturated cyclohexane derivatives (3a, 3b, 3d, 3e ) showed approximately 40% inhibition of TNF-α production. In contrast, the presence of a double bond in the cyclohexene ring in the corresponding analogues (2a, 2b, 2d, 2e ) significantly reduced this inhibitory effect at the same concentration.[4]
This reversal in the structure-activity relationship between antiproliferative and anti-inflammatory activities highlights the multifaceted nature of drug-target interactions. It is plausible that the conformational flexibility of the cyclohexane ring is more favorable for binding to the target that mediates the anti-inflammatory response, while the rigidity of the cyclohexene ring is preferred by the target involved in the antiproliferative effect.
Antimicrobial Activity: A Tale of Two Scaffolds
While direct comparative studies are less common in the antimicrobial arena, a wealth of data on both cyclohexene and cyclohexane derivatives allows for a logical comparison of their potential.
Cyclohexene Derivatives
Cyclohexene-containing compounds have demonstrated a broad spectrum of antimicrobial activities. For instance, synthesized monoesters of cyclohexene dicarboxylic acid have shown pronounced antimicrobial and antifungal activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and yeast-like fungi of the genus Candida.[2] Furthermore, certain cyclohexenone derivatives have been found to be potent against S. aureus, E. coli, and C. albicans.[5]
The proposed mechanisms of action for these compounds often involve interactions with microbial cell membranes or essential enzymes. The double bond in the cyclohexene ring can play a crucial role in these interactions, potentially through Michael addition reactions with nucleophilic residues in target proteins.
Cyclohexane Derivatives
The saturated cyclohexane scaffold is also a common feature in many potent antimicrobial agents. A notable example is the N,N-dibenzyl-cyclohexane-1,2-diamine series of derivatives. Several compounds in this class have exhibited activity superior to the antibiotic tetracycline, with Minimum Inhibitory Concentration (MIC) values as low as 0.0005-0.032 μg/mL against both Gram-positive and Gram-negative bacteria.[6][7]
The antimicrobial efficacy of cyclohexane derivatives is often linked to their lipophilicity and the spatial arrangement of their functional groups. The flexible cyclohexane ring can adopt conformations that optimize interactions with the bacterial cell membrane, leading to disruption and cell death.[8][9]
Antiviral Activity: The Role of Conformational Flexibility
In the realm of antiviral drug discovery, particularly for nucleoside analogues, the conformational properties of the carbocyclic ring are paramount.
Cyclohexenyl Nucleosides
The introduction of a double bond in the cyclohexane ring to create cyclohexenyl nucleosides has been a successful strategy in the development of antiviral agents. A key hypothesis is that the more flexible cyclohexene ring, compared to the rigid cyclohexane ring, can better mimic the conformation of the natural furanose ring of nucleosides, allowing for efficient phosphorylation by viral and cellular kinases—a crucial step for their activation.[1]
For example, cyclohexenyl guanine has demonstrated potent and selective activity against several herpes viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[1] The diaminopurine analogue of cyclohexenyl nucleoside also shows pronounced activity against HSV-1 and HSV-2.[10] This activity is attributed to the intracellular phosphorylation of these compounds to their triphosphate forms, which then inhibit the viral DNA polymerase.[1]
Cyclohexanyl Nucleosides
In contrast, many of the earlier synthesized cyclohexane nucleosides, with their more rigid saturated ring, were found to be devoid of significant antiviral activity.[1] This lack of activity is likely due to their inability to be recognized and phosphorylated by the relevant kinases. However, it is important to note that some more recently synthesized cis-substituted cyclohexanyl nucleosides have shown moderate activity against HSV-1.[11][12] This suggests that with appropriate stereochemistry and substitution, the cyclohexane scaffold can still yield antiviral compounds, although the cyclohexene ring appears to be a more generally favorable scaffold for nucleoside analogues.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed in this guide, detailed methodologies for key biological assays are provided below.
MTT Assay for Cell Proliferation and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., cyclohexene and cyclohexane derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: A generalized workflow for the MTT assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial compound in a liquid growth medium. The lowest concentration of the compound that inhibits visible growth is the MIC.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The decision to employ a cyclohexene or a cyclohexane scaffold in drug design is not trivial and has profound implications for the biological activity of the resulting derivatives. The presence of a double bond in the cyclohexene ring imparts greater rigidity and distinct electronic properties, which can be advantageous for certain biological targets, as evidenced by the enhanced antiproliferative and antiviral activities of some cyclohexene derivatives.[1][3] Conversely, the conformational flexibility of the cyclohexane ring may be more suitable for other targets, potentially leading to superior anti-inflammatory or antimicrobial effects in specific chemical series.[4][6]
This guide underscores the importance of considering the subtle yet significant impact of unsaturation in a carbocyclic ring. As researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The choice between a saturated and an unsaturated six-membered ring should be a deliberate one, guided by the specific biological question at hand and supported by rigorous experimental validation.
References
-
Gu, P., Morral, J., Wang, J., Rozenski, J., Busson, R., Van Aerschot, A., De Clercq, E., & Herdewijn, P. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Antiviral Chemistry & Chemotherapy, 14(1), 31-37. [Link]
-
Sharma, R., Kumar, D., Singh, R., & Rawat, D. S. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European journal of medicinal chemistry, 46(2), 480–487. [Link]
-
Gu, P., Morral, J., Wang, J., Rozenski, J., Busson, R., Van Aerschot, A., De Clercq, E., & Herdewijn, P. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Lirias. [Link]
-
Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil-Refining, 22(3), 268-281. [Link]
-
Barral, K., Courcambeck, J., Pèpe, G., Balzarini, J., Neyts, J., De Clercq, E., & Camplo, M. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Journal of medicinal chemistry, 48(2), 450–456. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 154, 66–86. [Link]
-
Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. [Link]
-
Shoaib, M., Israyilova, A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES. CABI Digital Library. [Link]
-
Sharma, R., Kumar, D., Singh, R., & Rawat, D. S. (2011). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. ResearchGate. [Link]
-
Al-Gorafi, A. M., Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Current organic synthesis, 20(7), 812–820. [Link]
-
Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., Helmin-Basa, A., Paprocka, R., Kutkowska, J., Wróblewska-Łuczka, P., & Pękala, E. (2021). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules (Basel, Switzerland), 26(9), 2451. [Link]
-
Barral, K., Courcambeck, J., Pèpe, G., Balzarini, J., Neyts, J., De Clercq, E., & Camplo, M. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. PubMed. [Link]
-
Patel, K. D., & Patel, H. D. (2015). Synthesis and antimicrobial activity of cyclohexanone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1334-1342. [Link]
-
Curti, C., Contini, A., & Zanardi, F. (2024). The chiral 5,6-cyclohexane-fused uracil ring-system: A molecular platform with promising activity against SARS-CoV-2. European journal of medicinal chemistry, 285, 117302. [Link]
-
Alves, L. G., Portel, J. F., Sousa, S. A., Ferreira, O., Almada, S., Borges, F., & Matos, C. (2019). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. Antibiotics (Basel, Switzerland), 8(4), 224. [Link]
-
Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., Helmin-Basa, A., Paprocka, R., Kutkowska, J., Wróblewska-Łuczka, P., & Pękala, E. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Le, T., & Zito, P. M. (2022). Antiviral Agents. StatPearls. [Link]
-
Shoaib, M., Israyilova, A., & Ganbarov, K. (2019). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
-
Gu, P., Morral, J., Wang, J., Rozenski, J., Busson, R., Van Aerschot, A., De Clercq, E., & Herdewijn, P. (2003). Synthesis and Antiviral Activity of a Series of New Cyclohexenyl Nucleosides. ResearchGate. [Link]
-
Lima, P. C., Fraga, C. A., & Barreiro, E. J. (2011). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules (Basel, Switzerland), 16(11), 9324–9339. [Link]
-
Smee, D. F., Huffman, J. H., Morrison, A. C., & Sidwell, R. W. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial agents and chemotherapy, 45(3), 743–748. [Link]
-
Uto, Y., Ueno, M., & Hori, H. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & medicinal chemistry, 16(7), 3941–3958. [Link]
-
Modak, B., Torres, R., & Urzúa, A. (2011). In vitro antiproliferative activity of 3 H-spiro [1-benzofuran-2,1'-cyclohexane] derivatives. Molecules (Basel, Switzerland), 16(8), 6395–6403. [Link]
-
Thangapandian, S., John, S., & Sakkiah, S. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]
-
Paprocka, R., Kutkowska, J., Paczkowska, E., & Helmin-Basa, A. (2021). Structure–antiproliferative activity relationships observed for amidrazone derivatives 2a–2f, 3a, 3b, 3d, 3e, and 4b. ResearchGate. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. ppor.azjm.org [ppor.azjm.org]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 5. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Novel Carboxamides in Oncology Research
Introduction: The Evolving Role of Carboxamides in Cancer Therapy
The carboxamide moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs. In oncology, this functional group's ability to form key hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of novel cytotoxic agents.[1] Traditional chemotherapeutics, while effective, are often beset by challenges such as significant off-target toxicity and the emergence of drug resistance.[1] This has spurred the development of new generations of carboxamide-containing molecules designed for enhanced potency, selectivity, and improved pharmacological profiles.
This guide provides a comparative analysis of the cytotoxic effects of emerging classes of novel carboxamides, juxtaposed with established standard-of-care agents. We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for the evaluation of their cytotoxic potential. This analysis is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of next-generation cytotoxic agents.
Mechanisms of Cytotoxicity: A Comparative Overview
The cytotoxic activity of both novel and established anticancer agents can be broadly categorized by their primary cellular targets and mechanisms of action. Understanding these differences is crucial for identifying synergistic drug combinations and overcoming resistance.
-
DNA Damage and Repair Inhibition: A classic mechanism of cytotoxicity involves the induction of irreparable DNA damage, leading to cell cycle arrest and apoptosis.[2]
-
Standard Agents (e.g., Doxorubicin, Cisplatin): These agents, such as the anthracycline doxorubicin, function as topoisomerase II inhibitors.[3] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the activation of apoptotic pathways.[3] Cisplatin, an alkylating-like agent, forms covalent adducts with DNA, causing cross-linking that disrupts DNA replication and transcription.
-
-
Enzyme Inhibition in Signaling Pathways: Many novel carboxamides are designed to selectively target key enzymes in oncogenic signaling pathways, offering a more targeted approach to cytotoxicity.
-
Novel Carboxamides (e.g., N-substituted Indole-2-carboxamides): This class of compounds has demonstrated the ability to inhibit multiple targets, including receptor tyrosine kinases like EGFR and VEGFR, as well as downstream kinases such as PI3Kα and CDK2.[4][5] The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a frequent event in many cancers.[6][7][8][9] By inhibiting key nodes in this pathway, these carboxamides can effectively suppress pro-survival signals and induce apoptosis.
-
-
Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is an essential component of cell division, making it an attractive target for anticancer therapy.
-
Novel Carboxamides (e.g., Pyrrole-based Carboxamides): Emerging research has identified novel carboxamides that act as tubulin polymerization inhibitors.[10] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death.[10][11]
-
Featured Carboxamide Classes and Standard Comparators
For this comparative analysis, we will focus on two promising classes of novel carboxamides and compare their cytotoxic profiles against two widely used standard-of-care chemotherapeutic agents.
-
Novel Carboxamide Class 1: N-substituted Indole-2-carboxamides: These compounds have garnered significant interest due to their structural versatility and ability to target multiple oncogenic pathways, including kinase signaling and cell cycle regulation.[1]
-
Novel Carboxamide Class 2: Pyrrole-based Carboxamides: This class has shown potent anti-cancer properties by interfering with microtubule network formation through the inhibition of tubulin polymerization.[10]
-
Standard Comparator 1: Doxorubicin: An anthracycline antibiotic and topoisomerase II inhibitor, widely used in the treatment of a range of cancers, including breast, lung, and leukemia.
-
Standard Comparator 2: Cisplatin: A platinum-based chemotherapy drug that induces cytotoxicity through DNA cross-linking, used to treat various solid tumors.[12]
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for representative novel carboxamides and standard chemotherapeutic agents across a panel of common cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[12]
| Compound/Drug | Class | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | Reference |
| Novel Carboxamides | ||||||
| Indole-2-carboxamide Derivative | N-substituted Indole-2-carboxamide | EGFR/CDK2 Dual Inhibitor | ~1.10 - 1.50 | - | - | [13] |
| Thiazolyl-indole-2-carboxamide 6i | N-substituted Indole-2-carboxamide | Multi-kinase Inhibitor | 6.10 ± 0.4 | - | - | [4] |
| Thiazolyl-indole-2-carboxamide 6v | N-substituted Indole-2-carboxamide | Multi-kinase Inhibitor | 6.49 ± 0.3 | 67.51 | - | [4] |
| Pyrrole-based Carboxamide (CA-61) | Pyrrole-based Carboxamide | Tubulin Polymerization Inhibitor | - | - | - | [10] |
| Pyrrole-based Carboxamide (CA-84) | Pyrrole-based Carboxamide | Tubulin Polymerization Inhibitor | - | - | - | [10] |
| Standard Chemotherapeutics | ||||||
| Doxorubicin | Anthracycline | Topoisomerase II Inhibitor | ~1.13 | ~0.66 | - | [13][14] |
| Cisplatin | Platinum Compound | DNA Cross-linking | ~77.4 (24h) | - | - | [15] |
Signaling Pathways in Carboxamide-Induced Cytotoxicity
Visualizing the complex signaling networks targeted by these compounds is essential for a deeper understanding of their mechanisms of action.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Topoisomerase II Inhibition by Doxorubicin.
Sources
- 1. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. Topoisomerase Inhibitors - Hematology & Oncology | UWorld Medical Library [medical.uworld.com]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cell lines ic50: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to N-Substituted Cyclohexene Amides: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, N-substituted cyclohexene amides represent a privileged scaffold. Their unique conformational constraints and diverse functionalization potential make them attractive building blocks for novel therapeutics and advanced materials. The synthetic route chosen to access these valuable compounds can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a detailed, head-to-head comparison of the most prominent synthetic strategies, offering field-proven insights and experimental data to inform your selection process.
Classical Amide Bond Formation: The Workhorse Approach
The most traditional and widely practiced method for synthesizing N-substituted cyclohexene amides involves the coupling of a cyclohexene carboxylic acid with a primary or secondary amine. This approach, while conceptually straightforward, hinges on the activation of the carboxylic acid to overcome the inherent lack of reactivity and the competing acid-base chemistry.[1][2][3]
Mechanism of Activation
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] To circumvent this, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[1][4] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[5][][7]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and tolerance for side products.
| Coupling Reagent | Typical Conditions | Yields | Advantages | Disadvantages |
| DCC/EDC | Room temperature, aprotic solvents (e.g., DCM, THF) | 70-90%[1] | Cost-effective, readily available | Formation of urea byproducts can complicate purification, potential for racemization |
| HATU/HBTU | Room temperature, polar aprotic solvents (e.g., DMF) | High | High reactivity, low racemization | Higher cost, generation of stoichiometric waste |
| Acyl Halides | Cooled conditions, presence of a base | High | Highly reactive | Harsh conditions, requires prior conversion of carboxylic acid, exothermic |
Experimental Protocol: EDC/HOBt Coupling
This protocol represents a robust and commonly used method for the synthesis of N-substituted cyclohexene amides.
Materials:
-
Cyclohexene-1-carboxylic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of cyclohexene-1-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM, add EDC (1.2 equiv) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the amine (1.1 equiv) and DIPEA (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption { label="Workflow for Classical Amide Coupling"; fontname="Helvetica"; fontsize=12; }
Multicomponent Reactions: A Strategy for Diversity
Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of complex molecules in a single step, thereby increasing molecular complexity and structural diversity.[8][9][10] For the synthesis of N-substituted cyclohexene amides, the Ugi and Passerini reactions are particularly relevant.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[11][12] To synthesize N-substituted cyclohexene amides via this route, cyclohexene carboxylic acid serves as the acid component.[13]
Mechanism: The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) yields the final product.[11][12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption { label="Mechanism of the Ugi Reaction"; fontname="Helvetica"; fontsize=12; }
The Passerini Three-Component Reaction
The Passerini reaction is another valuable MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[14][15][16] While not directly yielding the target N-substituted cyclohexene amide, the resulting α-acyloxy amide can be a useful intermediate for further transformations.
Mechanism: The generally accepted mechanism involves a concerted, trimolecular reaction between the three components, proceeding through a cyclic transition state.[14][17] This is followed by a Mumm rearrangement to give the final product.[15]
Advantages and Limitations of MCRs
| Feature | Ugi Reaction | Passerini Reaction |
| Components | 4 | 3 |
| Product | α-Acylamino amide | α-Acyloxy amide |
| Advantages | High atom economy, rapid generation of chemical libraries, convergent synthesis.[11] | Direct access to α-hydroxy carboxamide derivatives.[16] |
| Limitations | Requires the use of often volatile and odorous isocyanides. | Product is an ester, which may not be the desired final functionality. |
Rearrangement Reactions: The Beckmann Approach
The Beckmann rearrangement offers an alternative pathway to amides from oximes.[18][19][20] In the context of N-substituted cyclohexene amides, this would involve the rearrangement of a cyclohexene ketoxime.
Mechanism of the Beckmann Rearrangement
The reaction is typically catalyzed by acid and involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[18][21] This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of water. The resulting nitrilium ion is then attacked by water and tautomerizes to the more stable amide.[19][21]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption { label="Mechanism of the Beckmann Rearrangement"; fontname="Helvetica"; fontsize=12; }
Practical Considerations
-
Stereochemistry: The Beckmann rearrangement is stereospecific; the group that migrates is the one positioned anti to the hydroxyl group on the oxime.[19]
-
Reaction Conditions: The reaction often requires strong acids (e.g., H2SO4, PPA) and elevated temperatures, which may not be suitable for sensitive substrates.[19]
-
Starting Material: The synthesis of the prerequisite cyclohexene ketoxime adds an extra step to the overall synthetic sequence.
The Ritter Reaction: From Alkenes and Nitriles
The Ritter reaction provides a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as an alkene in the presence of a strong acid.[22][23][24]
Mechanism of the Ritter Reaction
The reaction is initiated by the protonation of the alkene by a strong acid to generate a carbocation. This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Hydrolysis of the nitrilium ion then yields the final N-alkyl amide.[22][23]
Applicability to Cyclohexene Amides
In principle, cyclohexene could serve as the alkene precursor. However, the regioselectivity of the initial protonation and the potential for competing side reactions, such as polymerization or rearrangement of the carbocation, need to be carefully considered. The harsh acidic conditions are also a significant drawback.[25]
Head-to-Head Performance Summary
| Synthetic Route | Key Starting Materials | Key Reagents/Conditions | Key Advantages | Key Disadvantages |
| Classical Amide Coupling | Cyclohexene carboxylic acid, Amine | Coupling reagents (EDC, HATU, etc.), Base | Broad substrate scope, well-established, reliable | Use of stoichiometric activating agents, waste generation |
| Ugi Reaction | Aldehyde/Ketone, Amine, Cyclohexene carboxylic acid, Isocyanide | Typically room temperature, polar aprotic solvents | High efficiency, combinatorial potential | Requires isocyanides |
| Beckmann Rearrangement | Cyclohexene ketoxime | Strong acid (H2SO4, PPA), Heat | Utilizes a different class of starting material | Requires synthesis of the oxime, harsh conditions, stereospecificity can be a challenge |
| Ritter Reaction | Cyclohexene, Nitrile | Strong acid (H2SO4) | Utilizes simple starting materials | Harsh conditions, potential for side reactions, limited scope |
Conclusion and Future Outlook
The synthesis of N-substituted cyclohexene amides can be approached through several distinct synthetic routes, each with its own set of advantages and limitations.
-
For reliability and broad applicability , classical amide coupling remains the go-to method, with a vast array of well-characterized coupling reagents available.
-
For rapid library synthesis and high efficiency , the Ugi multicomponent reaction is an excellent choice, provided the availability and handling of isocyanides are not prohibitive.
-
The Beckmann and Ritter reactions offer alternative, albeit more niche, approaches that may be advantageous in specific contexts but are generally limited by harsh reaction conditions and potentially lower functional group tolerance.
The future of N-substituted cyclohexene amide synthesis will likely focus on the development of more sustainable and atom-economical methods. Catalytic direct amidation, which avoids the use of stoichiometric activating agents, is a particularly promising area of research.[5][26][27] As these methods become more robust and general, they will undoubtedly challenge the dominance of classical coupling strategies. For the practicing researcher, a thorough understanding of the mechanistic nuances and practical considerations of each available route is paramount to making an informed and successful synthetic choice.
References
-
Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. (n.d.). UCLA Chemistry. Retrieved from [Link]
- Wipf, P., & Maciejewski, J. P. (2008). Multicomponent Synthesis of α-Branched Amides. Organic Letters, 10(20), 4387–4390.
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- Wipf, P., & Maciejewski, J. P. (2008). Multicomponent Synthesis of α-Branched Amides. Organic Letters, 10(20), 4387–4390.
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture. Journal of the American Chemical Society, 118(36), 8523–8524.
-
Wipf, P., & Maciejewski, J. P. (2008). Multicomponent Synthesis of α-Branched Amides. Request PDF. Retrieved from [Link]
-
Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Passerini reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH.
-
Ugi reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Catalytic Amidation. (n.d.). University College London. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
- Ritter Reaction. (2019). Organic Chemistry Portal.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(1), 331–332.
- Al-Masoudi, N. A., & Al-Sagi, M. S. (2017). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar.
- Nikpassand, M., Zare, A., & Fard, M. A. P. (2015). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 127(8), 1427–1432.
- Johnston, J. N., & St. Denis, J. D. (2017). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and biological importance of amide analogues. (2018). Pulsus Group.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011).
- Visible light photoredox catalysed amidation of carboxylic acids with amines. (n.d.). Request PDF.
- Dangel, B. D., Godula, K., Youn, S. W., Sezen, B., & Sames, D. (2002). Cross-coupling of sp(3) C-H bonds and alkenes: catalytic cyclization of alkene-amide substrates. Journal of the American Chemical Society, 124(40), 11856–11857.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chem.libretexts.org.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
- The 100 facets of the Passerini reaction. (2021). Chemical Science (RSC Publishing).
- Ritter Reaction. (2022). YouTube.
- Ugi Four-Component Reactions Using Alternative Reactants. (2020). PMC - PubMed Central.
- Passerini Reaction. (2021). YouTube.
- Synthesis of Substituted Cyclohexenones by Reaction of Chalcones with Acetoacetic Acid Amides. (n.d.). Request PDF.
- The formation of amides/esters from aldehydes and cyclic amines/primary alcohols. (n.d.). RSC Publishing.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Comp
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). Request PDF.
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. (n.d.).
- Researchers Develop a New Approach to Amides from Alkene and Amine Feedstocks. (2024). UNC Chemistry Department.
- (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021).
- A green chemistry perspective on catalytic amide bond form
- Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. (n.d.).
- N-aryl Amides Research Articles. (n.d.). R Discovery.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic Amidation [catalyticamidation.info]
- 7. hepatochem.com [hepatochem.com]
- 8. Multicomponent Synthesis of α-Branched Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Ugi Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Passerini reaction - Wikipedia [en.wikipedia.org]
- 15. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pulsus.com [pulsus.com]
- 17. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 18. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Beckmann Rearrangement [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Ritter reaction - Wikipedia [en.wikipedia.org]
- 23. Ritter Reaction [organic-chemistry.org]
- 24. glaserr.missouri.edu [glaserr.missouri.edu]
- 25. ias.ac.in [ias.ac.in]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Validating Cellular Target Engagement: The Case of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic Acid
This guide provides a comprehensive framework for validating the cellular target engagement of novel chemical entities, using 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid as a central example. While the specific biological target of this compound is not extensively characterized in public literature, this guide will proceed under the well-reasoned hypothesis that it acts as an antagonist for the C-X-C Chemokine Receptor Type 4 (CXCR4). This G-protein coupled receptor (GPCR) is a high-value drug target due to its critical role in cancer metastasis and inflammatory diseases.
Our objective is to present a multi-faceted, comparative approach, moving beyond a single experimental outcome to build a robust and compelling case for specific and effective target engagement in a cellular environment. We will compare and contrast three orthogonal methods: a biophysical assay (Cellular Thermal Shift Assay), a real-time intracellular binding assay (NanoBRET™), and a functional downstream signaling assay (Calcium Flux). This triad of techniques provides complementary evidence—from direct physical binding to functional cellular consequence—thereby constituting a self-validating system for confident decision-making in drug development programs.
Methodology 1: Biophysical Assessment of Direct Target Binding via Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful technique for verifying direct physical interaction between a compound and its target protein in a native cellular environment. The core principle is that ligand binding stabilizes the target protein, resulting in an upward shift in its thermal denaturation profile.
Causality of Experimental Design
By heating intact cells treated with our compound of interest, we can assess the stability of CXCR4. If this compound binds to CXCR4, the receptor will be more resistant to heat-induced unfolding and aggregation compared to its unbound state. This change is quantified by western blotting for the soluble fraction of CXCR4 remaining after heating. The choice of multiple, graded temperatures is critical for constructing a full melt curve, allowing for precise determination of the melting temperature (Tm).
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Culture: Culture Jurkat cells, which endogenously express CXCR4, in RPMI-1640 medium supplemented with 10% FBS until they reach a density of approximately 1-2 x 10^6 cells/mL.
-
Cell Harvest: Harvest cells by centrifugation, wash twice with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 2 x 10^7 cells/mL.
-
Compound Incubation: Divide the cell suspension into two main groups: Vehicle (0.1% DMSO) and 10 µM this compound. Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot 50 µL of each treatment group into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at 25°C.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Carefully collect the supernatant. Quantify total protein concentration, normalize samples, and analyze the levels of soluble CXCR4 using a specific primary antibody. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity of the 40°C sample. Plot the normalized values against temperature to generate melt curves and determine the Tm.
Methodology 2: Real-Time Target Engagement via NanoBRET™ Assay
The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (CXCR4-Nluc) and a fluorescently labeled energy transfer probe (tracer) that competitively binds to the same site as the test compound.
Causality of Experimental Design
This method provides a direct readout of compound occupancy at the target protein in real-time. We express CXCR4 as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to CXCR4 will be in close enough proximity to the luciferase to accept energy, generating a BRET signal. A competing, unlabeled compound like this compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This provides quantitative data on binding affinity (IC50) in a physiological context.
Experimental Workflow for NanoBRET™
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for CXCR4 fused to NanoLuc® luciferase at the C-terminus.
-
Cell Plating: 24 hours post-transfection, plate the cells into white, 96-well assay plates at a density of 2 x 10^4 cells per well.
-
Compound Addition: Prepare a serial dilution of this compound in Opti-MEM medium. Add the compound to the wells, including a vehicle-only control.
-
Tracer and Substrate Addition: Prepare the detection reagent mix containing the fluorescent tracer and the NanoGlo® substrate according to the manufacturer's protocol. Add this mix to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Reading: Measure the luminescence signal at 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw BRET ratio for each well (610 nm emission / 460 nm emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Methodology 3: Functional Validation via Calcium Flux Assay
After confirming direct binding, it is essential to demonstrate that this binding event translates into a functional cellular response. Since CXCR4 is a Gi-coupled GPCR, its activation by its natural ligand, CXCL12, leads to a decrease in cAMP and a release of intracellular calcium (Ca2+). An antagonist will block this effect.
Causality of Experimental Design
This assay directly measures the functional consequence of target engagement. We preload cells with a calcium-sensitive fluorescent dye. Upon stimulation with CXCL12, a wave of intracellular calcium release will cause a sharp increase in fluorescence. If our compound is an effective CXCR4 antagonist, it will bind to the receptor and prevent CXCL12 from initiating this signaling cascade, resulting in a dose-dependent inhibition of the calcium flux. This confirms that the binding observed in CETSA and NanoBRET is functionally relevant.
Step-by-Step Protocol
-
Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat or U937). Harvest cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Pre-incubation: Add serial dilutions of this compound to the dye-loaded cells in a 96-well plate. Include vehicle controls. Incubate for 15-30 minutes.
-
Stimulation and Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Establish a stable baseline reading. Inject a pre-determined concentration of the agonist CXCL12 (typically at an EC80 concentration) into all wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The primary response is the peak fluorescence intensity after agonist addition. Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the functional IC50.
Comparative Analysis and Data Interpretation
The true power of this validation strategy lies in the convergence of evidence from these three distinct, orthogonal assays. Each method provides a unique piece of the puzzle, and together they build a highly trustworthy case for target engagement.
| Parameter | CETSA | NanoBRET™ Assay | Calcium Flux Assay |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer (BRET) | Inhibition of downstream signaling |
| Measurement | Change in Protein Melting Temp (ΔTm) | IC50 of tracer displacement | IC50 of functional inhibition |
| Key Output | Thermal Melt Curve | Dose-Response Binding Curve | Dose-Response Functional Curve |
| Cellular Context | Intact cells, cell lysates | Live, intact cells | Live, intact cells |
| Nature of Evidence | Biophysical (Direct Binding) | Intracellular (Direct Binding) | Functional (Biological Consequence) |
| Example Positive Result | ΔTm ≥ 2°C in presence of compound | IC50 = 150 nM | IC50 = 250 nM |
| Example Negative Result | No significant shift in Tm | No displacement of tracer (flat curve) | No inhibition of CXCL12 response |
A successful validation would show:
-
A significant and positive thermal shift in the CETSA experiment, confirming direct physical interaction.
-
A potent, dose-dependent IC50 in the NanoBRET assay, quantifying the compound's affinity for the target inside the cell.
-
A corresponding potent IC50 in the calcium flux assay, demonstrating that the binding event successfully blocks the receptor's biological function.
Discrepancies in the results can also be informative. For instance, a strong binding affinity in the NanoBRET assay but weak functional activity could suggest the compound is a non-functional binder or that the assay conditions are not optimal for revealing its antagonist properties.
Conclusion
Validating the target engagement of a novel compound like this compound requires a rigorous, multi-pronged approach. Relying on a single method provides an incomplete picture and carries the risk of misinterpretation. By integrating biophysical (CETSA), direct binding (NanoBRET™), and functional (Calcium Flux) assays, researchers can build a robust, self-validating data package. This orthogonal strategy confirms not only that the compound physically interacts with its intended target, CXCR4, within the complex milieu of a living cell, but also that this engagement translates into the desired biological outcome, providing the highest degree of confidence for advancing a compound through the drug discovery pipeline.
References
-
Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Clinical Cancer Research. [Link]
-
Debnath, B., et al. (2013). Small Molecule CXCR4 Antagonists: A New Dimension in Drug Development. Molecular Pharmacology. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time analysis of proprietary compound binding to protein targets in living cells. Cell Chemical Biology. [Link]
-
Tarasova, N. I., et al. (1998). A Novel, Sensitive Assay for G Protein-coupled Receptor-mediated Calcium Mobilization. Journal of Biological Chemistry. [Link]
Comparative study of the antimicrobial spectrum of different cyclohexene carboxamides.
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is paramount. Among these, cyclohexene carboxamides have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. This guide provides a comprehensive comparative study of the antimicrobial profiles of different cyclohexene carboxamide derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
Introduction to Cyclohexene Carboxamides
The cyclohexene ring, a six-membered carbocycle with one double bond, serves as a versatile scaffold in medicinal chemistry. When functionalized with a carboxamide group (-CONH-), the resulting cyclohexene carboxamides exhibit a range of biological activities. The inherent structural flexibility of the cyclohexene ring, combined with the hydrogen bonding capabilities of the carboxamide moiety, allows for diverse interactions with biological targets. This has spurred the synthesis and evaluation of numerous derivatives, with modifications on both the cyclohexene ring and the amide substituent, to explore and optimize their antimicrobial potential.[1]
Experimental Determination of Antimicrobial Spectrum
To ensure the scientific integrity and reproducibility of our findings, standardized protocols for determining the antimicrobial spectrum are employed. The primary methods utilized are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for qualitative assessment of antimicrobial activity.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Cyclohexene Carboxamide Stock Solutions:
-
Accurately weigh the synthesized cyclohexene carboxamide derivative.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test microorganism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the cyclohexene carboxamide stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate.
-
The final volume in each well will be 100 µL, with decreasing concentrations of the test compound.
-
Inoculate each well (except for a sterility control well) with 5 µL of the standardized microbial inoculum.
-
-
Incubation and Interpretation:
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the cyclohexene carboxamide that completely inhibits visible growth (i.e., the first clear well).
-
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global standard for antimicrobial susceptibility testing.[2][3]
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antimicrobial Spectrum
The following table summarizes the antimicrobial activity (MIC in µg/mL) of a selection of synthesized cyclohexene carboxamide derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.
| Compound ID | Chemical Structure | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans |
| 2a | Amidrazone derivative with 2-pyridyl and phenyl substituents | 256 | 64 | >512 | >512 | >512 | >512 |
| 2b | Amidrazone derivative with 2-pyridyl and 4-chlorophenyl substituents | >512 | >512 | 256 | 64 | 256 | >512 |
| 2c | Amidrazone derivative with 2-pyridyl and 4-methylphenyl substituents | 64 | 64 | >512 | >512 | >512 | >512 |
| 2d | Amidrazone derivative with 2-pyridyl and 4-methoxyphenyl substituents | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2e | Amidrazone derivative with 2-pyridyl and 4-fluorophenyl substituents | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2f | Amidrazone derivative with 2-pyridyl and 4-nitrophenyl substituents | >512 | >512 | >512 | 128 | >512 | 256 |
| Ampicillin | Standard Antibiotic | 0.5 | 16 | 8 | 16 | >256 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | N/A | N/A | N/A | 0.25 |
| Data synthesized from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[4] |
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of cyclohexene carboxamides is significantly influenced by the nature and position of substituents on both the cyclohexene ring and the amide nitrogen.
-
Substituents on the Amide Moiety: The data presented in the table above for compounds 2a-2f reveals that the substituent on the amide-linked phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency.[4]
-
The presence of a 4-methylphenyl group (compound 2c ) confers the best activity against the Gram-positive bacterium S. aureus (MIC = 64 µg/mL).[4]
-
A 4-chlorophenyl substituent (compound 2b ) leads to moderate activity against the Gram-negative bacteria E. coli, Y. enterocolitica, and K. pneumoniae.[4]
-
A 4-nitrophenyl group (compound 2f ) results in moderate activity against Y. enterocolitica and weak antifungal activity against C. albicans.[4]
-
Electron-donating groups like 4-methoxy (compound 2d ) and the 4-fluorophenyl substituent (compound 2e ) resulted in a loss of antimicrobial activity.[4]
-
-
The Cyclohexene Scaffold: The cyclohexene moiety itself is a key contributor to the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.[1] The degree of substitution and the presence of other functional groups on the ring can further modulate this property.
Proposed Mechanisms of Action
The precise molecular mechanisms by which cyclohexene carboxamides exert their antimicrobial effects are still under investigation and may vary between bacteria and fungi. However, based on their chemical structure and existing literature on related compounds, several plausible mechanisms can be proposed.
Antifungal Mechanism: Inhibition of Succinate Dehydrogenase
For their antifungal activity, it is widely hypothesized that carboxamides act as succinate dehydrogenase inhibitors (SDHIs).[5] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. By inhibiting this enzyme, carboxamides disrupt mitochondrial respiration and cellular energy production, leading to fungal cell death.[6]
Potential Bacterial Mechanisms of Action
While the antifungal mechanism is relatively well-understood, the antibacterial action of cyclohexene carboxamides is less defined. Two potential primary targets are the bacterial cell wall and the bacterial cell membrane.
-
Inhibition of Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is an essential structure for maintaining cell integrity and is a well-established target for many antibiotics.[7] The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[8][9] It is plausible that cyclohexene carboxamides could interfere with one of the enzymatic steps in this pathway.
Caption: Potential inhibition points in the bacterial cell wall synthesis pathway.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the cyclohexene ring suggests that these compounds may interact with and disrupt the bacterial cell membrane.[10] This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is common for various microbicides.
Conclusion
Cyclohexene carboxamides represent a versatile and promising scaffold for the development of novel antimicrobial agents. The studies reviewed here demonstrate that their antimicrobial spectrum and potency are highly dependent on the specific chemical substitutions made to the core structure. While the antifungal mechanism appears to involve the inhibition of succinate dehydrogenase, further research is required to elucidate the precise antibacterial mechanism of action, with cell wall synthesis and membrane disruption being likely targets. The continued exploration of this chemical class, guided by structure-activity relationship studies, holds significant potential for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. [Link]
-
What is the process of bacterial cell wall formation? Heredity Biosciences. [Link]
-
Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. MDPI. [Link]
-
CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. National Institutes of Health. [Link]
-
Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. PubMed. [Link]
-
ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. ResearchGate. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. National Institutes of Health. [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. [Link]
-
Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. RSC Publishing. [Link]
-
Mechanisms of action of microbicides commonly used in infection prevention and control. American Society for Microbiology. [Link]
-
What are SDH2 inhibitors and how do they work? Patsnap Synapse. [Link]
-
Amide- and bis-amide-linked highly potent and broadly active antifungal agents for the treatment of invasive fungal infections- towards the discovery of pre-clinical development candidate FC12406. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Cyclohexane triones, novel membrane-active antibacterial agents. National Institutes of Health. [Link]
-
Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. PubMed. [Link]
-
Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. lsa.umich.edu [lsa.umich.edu]
- 6. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. microbenotes.com [microbenotes.com]
- 8. hereditybio.in [hereditybio.in]
- 9. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
Foundational Knowledge: A Hazard Assessment Based on Structure
As 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid is a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available.[1] Therefore, a prudent risk assessment must be derived from its constituent functional groups. This approach allows us to anticipate potential hazards and handle the compound with the appropriate level of caution.
-
Cyclohexene-carboxylic acid moiety: Carboxylic acids can be corrosive or irritating to the skin and eyes.[2][3][4] Structurally similar compounds like cyclohex-3-enecarboxylic acid are classified as causing severe skin burns and eye damage.[3][5]
-
Carbamate (Amide) Linkage: While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions. This necessitates careful segregation from incompatible waste streams.
-
Phenethyl Group: This aromatic-aliphatic group does not inherently pose a unique disposal hazard, but its presence contributes to the overall organic nature of the molecule, making it unsuitable for drain disposal.
Based on this analysis, the compound must be treated as a hazardous chemical waste, with particular attention paid to its corrosive potential and chemical incompatibilities.
The Disposal Protocol: A Self-Validating Workflow
This protocol is designed to ensure a logical and safe process, minimizing risk at every stage. Adherence to these steps is mandatory for regulatory compliance and the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, the following PPE is required. This is a non-negotiable standard.[2][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the potentially corrosive material.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact with the material, which may cause irritation or burns.[2][3] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination.[2] |
| Ventilation | All handling must occur within a certified chemical fume hood. | Prevents inhalation of any potential aerosols or dusts and provides a contained workspace.[6][7] |
Waste Segregation and Containerization
Proper containment is the cornerstone of safe chemical waste management.[8] Do not mix this waste stream with others unless compatibility is confirmed.[6][9][10]
Step 1: Select a Compatible Container Choose a robust, leak-proof container with a secure screw-top cap.[10][11][12] High-density polyethylene (HDPE) or glass containers are suitable for carboxylic acid waste.[2][6] Never use food containers.[9][10]
Step 2: Label the Container Correctly Proper labeling is a regulatory requirement and essential for safety.[13] The label must be affixed as soon as the first drop of waste enters the container and must include:
-
The full, unabbreviated chemical name: "this compound" .[9][14]
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant").[2][10]
-
The date of generation (accumulation start date).[14]
-
The Principal Investigator's name and laboratory location.[14]
Step 3: Fill and Store Appropriately Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent spills.[6][9][15] Keep the container closed at all times except when adding waste.[6][10][12] Store the container in a designated, secondary containment tray within a Satellite Accumulation Area (SAA).[10][12][13] This area must be under the direct control of laboratory personnel.[15]
Final Disposal Pathway
This compound must never be disposed of via sanitary sewer (drain) or as regular solid trash.[9][14][16] Doing so is a regulatory violation and poses a significant environmental risk.
Step 1: Request a Waste Pickup Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often 90-180 days), arrange for a pickup from your institution's Environmental Health & Safety (EHS) department.[12][13]
Step 2: Professional Disposal The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility.[15][17] The standard and most effective method for this type of organic chemical is high-temperature incineration, which ensures complete destruction of the molecule.[8][13]
Workflow Visualization
The logical flow from initial assessment to final disposal is critical for ensuring a safe and compliant process.
Caption: Disposal decision workflow for this compound.
References
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Disposal Procedures . Central Washington University. Available at: [Link]
-
How to Dispose of Chemical Waste . University of Tennessee, Knoxville Environmental Health and Safety. Available at: [Link]
-
How to Store and Dispose of Hazardous Chemical Waste . University of California San Diego. Available at: [Link]
-
Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Laboratory. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. Available at: [Link]
-
Carbamate Pesticides Standard - Safety Data Sheet . Agilent. Available at: [Link]
-
In-Lab Disposal Methods: Waste Management Guide . Indiana University Environmental Health and Safety. Available at: [Link]
-
6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid . PubChem, National Institutes of Health. Available at: [Link]
-
Laboratory Waste Guide . ReAgent. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
(R)-Cyclohex-3-enecarboxylic acid . PubChem, National Institutes of Health. Available at: [Link]
-
6-Methylcyclohex-3-ene-1-carboxylic acid . PubChem, National Institutes of Health. Available at: [Link]
-
3-Cyclohexene-1-carboxylic acid . NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (R)-Cyclohex-3-enecarboxylic acid | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. acs.org [acs.org]
- 17. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally analogous compounds—specifically cyclohexene carboxylic acids and phenethyl carbamates—to establish a robust safety framework. It is imperative that this guide supplements, but does not replace, a thorough, site-specific risk assessment conducted by qualified personnel before any handling of this chemical.
Hazard Identification and Risk Assessment: A Proactive Approach
The molecular structure of this compound contains two key functional groups that dictate its potential hazards: a cyclohexene carboxylic acid moiety and a carbamate linkage.
-
Carboxylic Acid Group: Carboxylic acids, particularly in concentrated form, are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Vapors may also be irritating to the respiratory system.[2][3]
-
Carbamate Group: Carbamates are a broad class of compounds with varied toxicological profiles. Some are known to affect the nervous system, while others are suspected carcinogens and may cause allergic skin reactions.[4][5]
A mandatory risk assessment should be performed before beginning any experiment. This involves evaluating the quantities being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.
| Potential Hazard | Associated Functional Group | Primary Routes of Exposure | Potential Health Effects |
| Corrosivity | Carboxylic Acid | Skin/Eye Contact | Causes severe skin burns and serious eye damage.[1][6] |
| Respiratory Irritation | Carboxylic Acid | Inhalation | Vapors or dusts may irritate the respiratory tract.[2] |
| Systemic Toxicity | Carbamate | Inhalation, Skin Absorption, Ingestion | Carbamates as a class can affect the nervous system.[5] |
| Carcinogenicity | Carbamate | Inhalation, Skin Absorption, Ingestion | Some carbamate compounds are suspected of causing cancer.[4] |
| Skin Sensitization | Carbamate | Skin Contact | May cause an allergic skin reaction.[5] |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Personal Protective Equipment (PPE) is the final and essential line of defense. Its use must be preceded by implementing higher-level controls to minimize risk at the source.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[4] A face shield should be worn over goggles when there is a significant splash hazard.[7] | The carboxylic acid functional group poses a significant risk of causing severe, irreversible eye damage upon contact.[8] A face shield provides an additional barrier against splashes during transfers of larger quantities or solutions. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] Ensure gloves are rated for protection against both acids and carbamate compounds. Check manufacturer's compatibility charts. | Prevents direct skin contact, a primary route of exposure for corrosive materials and potentially sensitizing carbamates.[3][5] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin. |
| Body Protection | A flame-resistant laboratory coat is mandatory. For procedures with a high risk of splashing or handling larger quantities (>50g), a chemical-resistant apron or coveralls should be worn over the lab coat.[4][9] | Protects underlying clothing and skin from incidental contact, spills, and splashes.[9] Closed-toe shoes are required at all times in the laboratory.[7] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[3] If dusts or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P3 particulate filter is required.[4][5] | The compound's vapor pressure is unknown, but carboxylic acids can produce irritating vapors.[3] The carbamate moiety necessitates caution against inhaling potentially toxic dust. A fume hood is the primary engineering control to prevent respiratory exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operating procedure minimizes the risk of exposure and accidents.
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Prepare a designated waste container for contaminated solids and another for liquid waste.
-
Don all required PPE as specified in the table above.
Handling the Compound:
-
Perform all manipulations, including weighing and transferring the solid compound, inside the chemical fume hood.[10]
-
When handling the solid, minimize the generation of dust.[4]
-
If making a solution, add the solid slowly to the solvent to avoid splashing. For acid dilutions, always add the acid to water, never the other way around, to manage any exothermic reaction.[7]
-
Keep all containers tightly closed when not in use.[1]
After Handling:
-
Thoroughly decontaminate the work area within the fume hood.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
-
Contaminated reusable PPE, such as a lab coat, should be professionally laundered and not taken home.[9]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is critical.
Caption: A decision flowchart for responding to a chemical spill in the laboratory.
Spill Cleanup:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, apply a neutralizer for organic acids, such as sodium bicarbonate, until fizzing stops.[11][12]
-
Absorb the neutralized mixture with an inert material like vermiculite or sand.[11]
-
Scoop the absorbed material into a designated hazardous waste container.[12]
-
Clean the spill area with soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.[13]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid and Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal Plan
Chemical waste must be handled in accordance with institutional and regulatory guidelines.
-
Classification: Due to its composition, waste containing this compound should be treated as hazardous chemical waste. Carbamate-containing waste streams are often incompatible with strong acids, bases, and oxidizing agents.[14]
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Method: Do not dispose of this chemical down the drain.[8] The recommended disposal method for many carbamate compounds is incineration by a licensed waste disposal facility to ensure complete destruction.[15] Consult your institution's EH&S department for specific disposal procedures.
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the responsible handling of novel chemical entities like this compound.
References
- SPILL CLEANUP QUICK REFERENCE. (n.d.). Iowa State University.
- Personal protective equipment for handling Methyl carbamate-d3. (2025). BenchChem.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Patsnap.
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. (n.d.). BenchChem.
- Personal protective equipment for handling 2-Butenyl N-phenylcarbamate. (2025). BenchChem.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
- SPILLS - Smith College Research and Instruction Safety. (n.d.). Smith College.
- Organic Acid Standard Operating Procedure. (n.d.). University of Washington.
- Acidic/Basic Spill Clean Up. (n.d.). University of British Columbia Safety & Risk Services.
- Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025, July 21). Chemistry LibreTexts.
- CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (n.d.). CAMEO Chemicals, NOAA.
- Safety Data Sheet for (R)-Cyclohex-3-enecarboxylic acid. (2025, November 4). CymitQuimica.
- SAFETY DATA SHEET for (S)-(-)-3-Cyclohexene-1-carboxylic Acid. (2025, May 27). TCI Chemicals.
- SAFETY DATA SHEET for 3-Cyclohexene-1-carboxylic acid. (2025, December 21). Fisher Scientific.
- SAFETY DATA SHEET for Cyclohex-4-ene-1,2-dicarboxylic acid. (2025, September 22). Sigma-Aldrich.
- SAFETY DATA SHEET for Phenyl carbamate. (2025, July 8). Sigma-Aldrich.
- Safety Data Sheet for AGS (Dicarboxylic acids mixture). (2025, December 1). BASF.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
